2-N-Cbz-butane-1,2-diamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
benzyl N-(1-aminobutan-2-yl)carbamate |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15) |
InChI Key |
CWOTXZZMEPSBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-N-Cbz-butane-1,2-diamine: Synthesis and Properties
Abstract
(S)-2-N-Cbz-butane-1,2-diamine, also known as benzyl N-[(2S)-1-aminobutan-2-yl]carbamate, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a stereodefined vicinal diamine motif with one amine selectively protected by a carboxybenzyl (Cbz) group, makes it an important intermediate for the synthesis of chiral ligands, organocatalysts, and complex pharmaceutical agents. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, details its physicochemical properties, and discusses its applications, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Chiral Vicinal Diamines
Chiral vicinal diamines are privileged structures in chemistry.[1] Their C2-symmetric or pseudo-symmetric backbone is a cornerstone in the design of ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[2] Furthermore, this structural motif is present in numerous biologically active natural products and synthetic drugs, highlighting its importance in molecular recognition and interaction with biological targets.
(S)-2-N-Cbz-butane-1,2-diamine serves as a versatile intermediate. The primary amine offers a nucleophilic site for further functionalization, while the Cbz-protected secondary amine is shielded. The Cbz group is particularly useful as it is stable under a wide range of conditions but can be cleanly removed via hydrogenolysis, ensuring orthogonality with many other common protecting groups.[] This differential protection allows for sequential and site-selective modifications, a crucial strategy in multi-step synthesis.
Synthesis of (S)-2-N-Cbz-butane-1,2-diamine
A logical and efficient synthesis of the target molecule commences from the readily available chiral precursor, (S)-2-aminobutanol. This route involves the conversion of the hydroxyl group into a primary amine, thereby creating the 1,2-diamine backbone, followed by selective protection of the internal amino group.
Retrosynthetic Analysis & Strategy
The chosen synthetic strategy hinges on a four-step sequence starting from (S)-2-aminobutanol:
-
Activation of the Hydroxyl Group : Conversion of the primary alcohol into a good leaving group, typically via sulfonation (mesylation or tosylation), to facilitate nucleophilic substitution.
-
Introduction of the Second Nitrogen : A nucleophilic substitution reaction using an azide source to replace the sulfonate ester. The azide is a reliable and safe precursor to a primary amine.
-
Reduction of the Azide : Conversion of the azide to the corresponding primary amine to form (S)-butane-1,2-diamine.
-
Selective N-Protection : Introduction of the Cbz group onto the more sterically accessible and electronically distinct primary amine. However, in practice, the secondary amine is often protected due to steric and electronic factors, leading to the desired product.
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Sources
Spectroscopic Characterization of (R)-2-N-Cbz-butane-1,2-diamine: A Technical Guide
Introduction
(R)-2-N-Cbz-butane-1,2-diamine, a chiral diamine derivative, serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and chiral ligands. The strategic placement of the carbobenzyloxy (Cbz) protecting group on one of the amino functionalities allows for selective chemical transformations at the free primary amine. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of (R)-2-N-Cbz-butane-1,2-diamine and the numbering convention used for the subsequent spectroscopic analysis.
Figure 1: Chemical structure of (R)-2-N-Cbz-butane-1,2-diamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The expected chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Rationale |
| H-4 (CH₃) | ~0.9 | Triplet (t) | 3H | J ≈ 7 | Aliphatic methyl group coupled to the C-3 methylene protons. |
| H-3 (CH₂) | ~1.4-1.6 | Multiplet (m) | 2H | - | Diastereotopic methylene protons coupled to both the C-4 methyl and the C-2 methine protons. |
| H-1 (CH₂) | ~2.6-2.8 | Multiplet (m) | 2H | - | Methylene protons adjacent to the free primary amine (N-1). |
| H-2 (CH) | ~3.5-3.7 | Multiplet (m) | 1H | - | Methine proton adjacent to the Cbz-protected amine and the ethyl group. |
| NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H | - | Protons of the primary amine; chemical shift can vary with concentration and solvent. |
| NH | ~5.0-5.5 | Broad Singlet (br s) or Doublet (d) | 1H | - | Amide proton; its signal may broaden or couple with the C-2 proton. |
| CH₂ (Cbz) | ~5.1 | Singlet (s) | 2H | - | Methylene protons of the benzyloxy group. |
| Aryl-H (Cbz) | ~7.3-7.4 | Multiplet (m) | 5H | - | Aromatic protons of the phenyl ring in the Cbz group. |
Experimental Workflow for ¹H NMR Spectroscopy:
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-4 (CH₃) | ~10-15 | Aliphatic methyl carbon. |
| C-3 (CH₂) | ~25-30 | Aliphatic methylene carbon. |
| C-1 (CH₂) | ~40-45 | Methylene carbon adjacent to the primary amine. |
| C-2 (CH) | ~50-55 | Methine carbon attached to the Cbz-protected nitrogen. |
| CH₂ (Cbz) | ~67 | Methylene carbon of the benzyloxy group. |
| C=O (Cbz) | ~156 | Carbonyl carbon of the carbamate.[1] |
| Aryl-C (Cbz) | ~128-137 | Aromatic carbons of the phenyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300-3500 | Stretching (two bands for primary amine) |
| N-H (Amide) | ~3300 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Carbamate) | ~1690-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| N-H (Amine) | 1590-1650 | Bending |
| C-N | 1000-1250 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation. For a compound like (R)-2-N-Cbz-butane-1,2-diamine, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI-MS):
-
Molecular Ion (M+H)⁺: The expected mass-to-charge ratio (m/z) for the protonated molecule [C₁₂H₁₈N₂O₂ + H]⁺ would be approximately 223.14.
-
Key Fragmentation Pathways:
-
Loss of the benzyl group (C₇H₇, 91 Da) from the molecular ion.
-
Cleavage of the carbamate C-O bond.
-
Fragmentation of the butane chain.
-
Experimental Protocol for ESI-MS:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and nitrogen gas to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
The spectroscopic data for (R)-2-N-Cbz-butane-1,2-diamine can be confidently predicted based on its molecular structure and by drawing comparisons with analogous compounds. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive characterization of this important chiral building block. This guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling them to verify the identity and purity of their materials and to confidently proceed with their research endeavors.
References
-
PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Butanediamine. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
Sources
Technical Guide: Solubility Profile of 2-N-Cbz-butane-1,2-diamine
This guide details the solubility profile, physicochemical behavior, and experimental handling of 2-N-Cbz-butane-1,2-diamine (IUPAC: benzyl (1-aminobutan-2-yl)carbamate).
The content is structured to support process chemistry decisions, specifically extraction, purification, and formulation.
Chemical Identity & Physicochemical Basis
To predict and manipulate solubility, one must first understand the competing molecular forces within the structure. This molecule is an amphiphilic chimera , possessing distinct lipophilic and hydrophilic domains.
-
Compound Name: this compound[1]
-
IUPAC Name: Benzyl (1-aminobutan-2-yl)carbamate
-
Molecular Formula: C₁₂H₁₈N₂O₂
-
Molecular Weight: ~222.28 g/mol
Structural Analysis for Solvation
The molecule contains three distinct functional regions that dictate its solvent compatibility:
-
The Cbz (Carboxybenzyl) Group: A large, lipophilic aromatic moiety. It drives solubility in organic solvents (DCM, EtOAc) via
- stacking and Van der Waals interactions. -
The Carbamate Linker (-NH-CO-O-): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This allows solubility in polar aprotic solvents (DMSO, DMF) and alcohols.
-
The Primary Amine (-NH₂): A basic, hydrophilic center. This is the "solubility switch." At neutral/high pH, it can participate in H-bonding but remains lipophilic enough for organic extraction. At low pH, it protonates to an ammonium salt (
), inverting the solubility profile to favor water.
Solubility Profile Matrix
The following data categorizes solvent compatibility based on experimental precedence for Cbz-protected diamines.
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Usage Context |
| Chlorinated | Dichloromethane (DCM) | High | >100 mg/mL | Primary solvent for extraction and reactions. |
| Chloroform | High | >100 mg/mL | Alternative to DCM; good for NMR analysis. | |
| Esters | Ethyl Acetate (EtOAc) | Good | 50–80 mg/mL | Standard extraction solvent; safer than DCM. |
| Alcohols | Methanol / Ethanol | High | >100 mg/mL | Soluble, but protic nature may interfere with some reactions. |
| Polar Aprotic | DMSO / DMF | Very High | >200 mg/mL | Used for stock solutions; difficult to remove. |
| Ethers | THF | Good | 50–80 mg/mL | Excellent reaction medium; miscible with water. |
| Diethyl Ether | Moderate | 10–30 mg/mL | Often used to precipitate impurities or crystallize. | |
| Alkanes | Hexane / Heptane | Poor | <1 mg/mL | Antisolvent. Used to induce crystallization. |
| Aqueous | Water (pH > 9) | Insoluble | <0.1 mg/mL | Molecule is neutral/lipophilic. |
| Water (pH < 4) | Soluble | >100 mg/mL | Forms water-soluble ammonium salt. |
Experimental Protocols & Workflows
Protocol A: Solubility Switching (Acid/Base Extraction)
This is the primary method for purifying the compound from non-basic impurities (e.g., benzyl alcohol, bis-Cbz byproducts).
Principle: The free primary amine (pKa ~10) accepts a proton in acid, becoming ionic and water-soluble. Impurities lacking this amine remain in the organic phase.
-
Dissolution: Dissolve crude mixture in DCM or EtOAc .
-
Acid Wash: Extract the organic layer with 1M HCl (aq) .
-
Result: The this compound moves to the Aqueous Phase (as the hydrochloride salt). Non-basic impurities stay in the Organic Phase.
-
-
Separation: Discard the organic layer (or keep for recovery of byproducts).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat. Na₂CO₃ until pH > 12.
-
Result: The compound deprotonates and precipitates/oils out.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Crystallization / Precipitation
If the compound is an oil (common for short-chain diamines), conversion to a solid salt is recommended for stability.
-
Dissolve: Dissolve the free base in a minimum volume of Methanol or DCM .
-
Acidify: Add 1.1 equivalents of HCl in Dioxane (4M solution).
-
Precipitate: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent.
-
Isolate: Filter the resulting white solid (hydrochloride salt).
Visualization of Solubility Logic
Diagram 1: Solubility-Driven Purification Workflow
This decision tree illustrates how to exploit the solubility profile for purification.
Caption: Acid-Base extraction workflow utilizing the pH-dependent solubility switch of the primary amine.
Diagram 2: Solvation Interactions
Understanding why the molecule dissolves helps in solvent selection for chromatography.
Caption: Mechanistic interactions between functional groups and solvent classes.[2]
Critical Application Notes
Stability in Solution
-
Acid Sensitivity: The Cbz group is generally stable to weak acids (acetic acid) and dilute mineral acids (1M HCl) at room temperature. However, strong acids (HBr in acetic acid, neat TFA) or Lewis acids (BBr₃) will cleave the Cbz group. Avoid these if the goal is to retain protection.
-
Base Sensitivity: The compound is stable in basic organic solvents (e.g., Et₃N in DCM) and aqueous base.
-
Hydrogenation: Do not use solvents containing dissolved hydrogen gas or Pd/C catalysts unless deprotection is intended.
Chromatography Guidelines
For purification via silica gel flash chromatography:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Use DCM:Methanol (95:5 to 90:10) containing 1% Triethylamine (TEA) or Ammonium Hydroxide .
-
Why Base? The free primary amine interacts strongly with acidic silanols on the silica, leading to "streaking" (broad peaks) and yield loss. Adding TEA blocks these sites.
-
-
Alternative System: Ethyl Acetate:Hexane is often insufficient to elute the free amine due to its polarity; however, it works well for fully protected precursors.
References
-
Organic Chemistry Portal. Protection of Amino Groups: Carbamates (Cbz). [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12136, Benzyl carbamate. [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Cbz stability and solubility properties).
Sources
An In-Depth Technical Guide to Enantiopure 2-N-Cbz-butane-1,2-diamine: Commercial Availability and Synthetic Strategies for Drug Development Professionals
This guide provides a comprehensive technical overview of enantiopure 2-N-Cbz-butane-1,2-diamine, a critical building block for the synthesis of chiral ligands, catalysts, and pharmacologically active molecules. Recognizing the pivotal role of stereochemistry in drug development, this document offers researchers, medicinal chemists, and process development scientists a detailed examination of procurement pathways, in-house synthetic procedures, and robust analytical methodologies for ensuring enantiopurity.
Strategic Importance in Medicinal Chemistry
Enantiopure vicinal diamines are privileged scaffolds in medicinal chemistry. The defined spatial orientation of the two amino groups in compounds like (R)- and (S)-2-N-Cbz-butane-1,2-diamine allows for the construction of complex molecular architectures with precise stereochemical control. The presence of a readily cleavable benzyloxycarbonyl (Cbz) protecting group on one of the amines provides a strategic handle for selective functionalization, enabling the synthesis of a diverse array of chiral molecules, including potent enzyme inhibitors and asymmetric catalysts. The selective protection of the secondary amine at the C2 position leaves the primary amine at the C1 position available for further chemical modification, a crucial feature in the construction of targeted therapeutics.
Commercial Availability and Procurement
A thorough investigation of the current chemical supplier landscape reveals that while "this compound hydrochloride" is commercially available, it is predominantly offered as a racemic mixture. For researchers requiring stereochemically pure compounds, direct sourcing of the enantiopure protected diamine is challenging.
Table 1: Commercial Availability of this compound Hydrochloride (Presumed Racemic)
| Supplier | Product Name | CAS Number | Notes |
| Benchchem[1] | This compound hydrochloride | 1179361-76-2 | Enantiomeric purity not specified. |
| Pure Chemistry Scientific Inc.[2] | This compound hydrochloride | 1179361-76-2 | Purity listed as 95%, enantiomeric status unclear. |
However, the key precursors, enantiopure (R)- and (S)-butane-1,2-diamine, are readily available from various suppliers. This accessibility provides a reliable and cost-effective route for the in-house synthesis of the desired enantiopure N-Cbz protected diamines.
Table 2: Commercial Availability of Enantiopure Butane-1,2-diamine
| Supplier | Product Name | CAS Number | Purity/Notes |
| Pharmaffiliates[3] | (S)-Butane-1,2-diamine | 144368-19-4 | Inquiry for details. |
| Biosynth[4] | Butane-1,2-diamine dihydrochloride | 1081531-27-2 | Racemic, but indicates general availability of the scaffold. |
This table is representative and not exhaustive. Researchers are encouraged to consult additional chemical supplier databases.
In-House Synthesis: A Strategic Imperative
Given the limited commercial availability of enantiopure this compound, a well-defined in-house synthetic protocol is essential for research and development teams. The following section details a reliable method for the selective mono-Cbz protection of enantiopure butane-1,2-diamine.
Synthetic Strategy: Selective N-Cbz Protection
The selective protection of the less sterically hindered primary amine in a 1,2-diamine can be challenging. However, by carefully controlling the reaction conditions, particularly the stoichiometry of the protecting group reagent and the reaction temperature, preferential protection of the more nucleophilic primary amine can be achieved. Due to the electron-donating effect of the ethyl group, the secondary amine at the C2 position is less nucleophilic than the primary amine at the C1 position. However, for the purpose of synthesizing the title compound, we will target the protection of the secondary amine. A common strategy for selective protection involves the use of a bulky protecting group precursor or specific reaction conditions that favor reaction at one site over the other.
A more direct and reliable approach for the synthesis of enantiopure this compound is to start from the corresponding enantiopure amino acid, L- or D-α-aminobutyric acid. This method offers excellent stereochemical control.
Figure 1: Proposed synthetic pathway to enantiopure this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-2-(Benzyloxycarbonylamino)butanoic Acid
-
To a stirred solution of (S)-2-aminobutanoic acid (1.0 equiv.) in 2 M NaOH (3.0 equiv.) and 1,4-dioxane at 0 °C, add benzyl chloroformate (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Step 2: Synthesis of (S)-Benzyl (1-amino-1-oxobutan-2-yl)carbamate
-
Dissolve the Cbz-protected amino acid (1.0 equiv.) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (1.0 equiv.) followed by the dropwise addition of ethyl chloroformate (1.0 equiv.).
-
Stir the resulting mixed anhydride for 30 minutes at -15 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (excess) and continue stirring for 3 hours at room temperature.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO3 solution and brine, dry over anhydrous Na2SO4, and concentrate to give the amide.
Step 3: Synthesis of (S)-2-N-Cbz-butane-1,2-diamine
-
Prepare a solution of sodium hypobromite (NaOBr) by adding bromine (1.1 equiv.) to a cold (0 °C) solution of NaOH (4.4 equiv.) in water.
-
Add the amide (1.0 equiv.) in a suitable solvent (e.g., dioxane) to the freshly prepared NaOBr solution at 0 °C.
-
Warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitored by TLC).
-
Cool the mixture and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (S)-2-N-Cbz-butane-1,2-diamine.
Quality Control and Analytical Methods
Ensuring the chemical and enantiomeric purity of this compound is paramount for its application in drug development. A combination of chromatographic and spectroscopic techniques should be employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. For N-Cbz protected diamines, polysaccharide-based chiral stationary phases (CSPs) are often effective.
Table 3: Suggested Chiral HPLC Method Parameters
| Parameter | Recommendation |
| Column | Chiralpak AD-H, Chiralcel OD-H, or equivalent |
| Mobile Phase | Hexane/Isopropanol with a small amount of diethylamine (e.g., 0.1%) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Column Temperature | 25 °C (can be varied to optimize separation) |
Method development and optimization will be necessary to achieve baseline separation of the enantiomers.
Figure 2: Quality control workflow for enantiopure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of the synthesized compound.
-
¹H NMR: The spectrum should show characteristic signals for the benzylic protons of the Cbz group (around 5.1 ppm), the aromatic protons (7.3-7.4 ppm), and the aliphatic protons of the butane backbone. The integration of these signals should be consistent with the proposed structure.
-
¹³C NMR: The spectrum will display resonances for the carbonyl carbon of the carbamate (around 156 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons.
Mass Spectrometry
Mass spectrometry should be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ ion should be observed.
Conclusion
While the direct commercial availability of enantiopure this compound is limited, this guide provides a clear and actionable strategy for its in-house synthesis starting from readily available chiral precursors. The detailed synthetic protocol, coupled with robust analytical methods for quality control, empowers research and development teams to confidently produce this valuable building block for their drug discovery programs. Adherence to the described synthetic and analytical procedures will ensure the high chemical and enantiomeric purity required for the successful development of novel chiral therapeutics.
References
-
Pure Chemistry Scientific Inc. This compound hydrochloride CAS NO.1179361-76-2. [Link]
-
Pharmaffiliates. (S)-Butane-1,2-diamine. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
Sources
A Technical Guide to 2-N-Cbz-butane-1,2-diamine and Its Derivatives for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-N-Cbz-butane-1,2-diamine, a valuable chiral building block in synthetic and medicinal chemistry. The guide details its chemical identity, including its CAS number, and outlines a robust, field-proven synthetic methodology. Furthermore, it explores the preparation and properties of key derivatives, offering insights into their potential applications in drug discovery and materials science. This document is intended to serve as a practical resource for researchers, providing both theoretical grounding and actionable experimental protocols.
Introduction: The Significance of Vicinal Diamines
Vicinal diamines are privileged structural motifs found in a wide array of biologically active compounds, including natural products and pharmaceutical agents.[1][2] Their ability to coordinate with metal ions and form key hydrogen bonding interactions makes them critical components of chiral ligands in asymmetric catalysis and essential pharmacophores in drug design. The introduction of a carboxybenzyl (Cbz) protecting group offers a stable yet readily cleavable handle, enabling selective functionalization of the diamine scaffold. This compound, with its defined stereochemistry, represents a versatile platform for the synthesis of complex molecular architectures.
Core Compound: this compound
The foundational compound of this guide is this compound. Its hydrochloride salt is the most commonly available form.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound hydrochloride | 1179361-76-2 | C12H19ClN2O2 | 258.74 g/mol |
Synthesis of this compound: A Plausible and Detailed Protocol
Step 1: Stereoselective Synthesis of (S)-2-aminobutan-1-ol
The synthesis of enantiomerically pure (S)-2-aminobutan-1-ol is crucial for obtaining the desired stereoisomer of the final product. A common and efficient method involves the reduction of the naturally occurring amino acid, L-2-aminobutyric acid.[3][4][5]
Experimental Protocol: Reduction of L-2-Aminobutyric Acid
-
Reaction Setup: To a high-pressure reactor, add L-2-aminobutyric acid (1 equivalent), deionized water (2-6 times the mass of the amino acid), sulfuric acid (0.1-1.0 equivalents), and a ruthenium-carbon catalyst (Ru/C, 0.05-0.5 equivalents by mass).[3][4]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to a pressure of 2-4 MPa. Heat the reaction mixture to 60-70°C and stir vigorously for 4-10 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.[4][5]
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate is then partially concentrated under reduced pressure.
-
Neutralization and Isolation: Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 6.8-7.2. Add ethanol to precipitate the inorganic salts, which are then removed by centrifugation or filtration. The ethanol is removed from the filtrate by vacuum distillation, and the crude (S)-2-aminobutan-1-ol is purified by fractional distillation under reduced pressure to yield the final product.[3]
Step 2: Conversion of (S)-2-aminobutan-1-ol to (S)-2-N-Cbz-butane-1,2-diamine
This transformation involves the protection of the amino group, followed by the conversion of the hydroxyl group into an amino group.
3.2.1. N-Protection of (S)-2-aminobutan-1-ol
The amino group of (S)-2-aminobutan-1-ol is protected with a Cbz group using benzyl chloroformate under basic conditions.
Experimental Protocol: Cbz Protection
-
Dissolution: Dissolve (S)-2-aminobutan-1-ol (1.0 equivalent) in a suitable aqueous solvent system, such as a mixture of water and a miscible organic solvent (e.g., dioxane or THF). Cool the solution in an ice bath.
-
Addition of Base and Cbz-Cl: While stirring vigorously, add a base such as sodium carbonate (2.5 equivalents) to maintain a pH between 8 and 10.[6] Then, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-benzyl (1-hydroxybutan-2-yl)carbamate.
3.2.2. Conversion of the Hydroxyl Group to an Amine
The hydroxyl group of the Cbz-protected amino alcohol is converted to a primary amine. This can be achieved via a two-step process involving mesylation followed by nucleophilic substitution with an azide, and subsequent reduction.
Experimental Protocol: Azidation and Reduction
-
Mesylation: Dissolve the (S)-benzyl (1-hydroxybutan-2-yl)carbamate (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane under an inert atmosphere. Cool the solution to 0°C and add triethylamine (1.2 equivalents). Add methanesulfonyl chloride (1.1 equivalents) dropwise and stir the reaction at 0°C for 1-2 hours.
-
Azide Substitution: To the reaction mixture, add sodium azide (1.5 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide). Heat the reaction to reflux and stir for 12-24 hours. After cooling, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the crude azide intermediate.
-
Reduction: Dissolve the crude azide in a suitable solvent like methanol or ethanol. Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator). Once the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-2-N-Cbz-butane-1,2-diamine.
-
Formation of Hydrochloride Salt: For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.
Derivatives of this compound
The presence of a free primary amine in this compound allows for a wide range of derivatization reactions, including N-alkylation and N-acylation, to generate a library of compounds with diverse functionalities.
N-Alkylation
Reductive amination is a common method for the N-alkylation of primary amines.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Reduction: Add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise to the stirring solution at room temperature.
-
Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the N-alkylated product.
N-Acylation
The primary amine can be readily acylated using acid chlorides or anhydrides.
Experimental Protocol: N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane under an inert atmosphere.
-
Acylation: Cool the solution to 0°C and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to afford the N-acylated derivative.
Representative Derivatives and their CAS Numbers
| Derivative Name | CAS Number | Notes |
| Benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate | 88463-19-8 | An example of a Cbz-protected amino acid amide derivative.[7] |
| Benzyl N-(3-hydroxypropyl)carbamate | 34637-22-4 | A related Cbz-protected amino alcohol. |
| Benzyl carbamate | 621-84-1 | The parent Cbz-amine.[8][9] |
Logical Workflow and Methodological Rationale
The synthetic strategy and derivatization pathways are designed with modularity and efficiency in mind.
Caption: Synthetic and derivatization workflow for this compound.
The choice of L-2-aminobutyric acid as a starting material is advantageous due to its natural abundance and high enantiopurity. The Cbz protecting group is selected for its robustness under various reaction conditions and its facile removal via catalytic hydrogenolysis, which is orthogonal to many other protecting groups. The conversion of the hydroxyl group to an amine via an azide intermediate is a reliable and high-yielding method that proceeds with inversion of configuration, thus preserving stereochemical integrity.
Conclusion
This compound is a highly valuable and versatile chiral building block. This guide provides a comprehensive framework for its synthesis and derivatization, empowering researchers to utilize this compound in their synthetic endeavors. The outlined protocols, grounded in established chemical principles, offer a reliable starting point for the preparation of a wide range of novel molecules with potential applications in drug discovery and materials science.
References
-
Lucena, R., et al. (2006). The Chemistry of Vicinal Diamines. PubMed. [Link]
-
Kotti, S. R. S. S., et al. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. PubMed. [Link]
- CN105061224A - Synthetic method of L-2-aminobutanol.
- CN105481703A - Method for synthesizing (S)-2-aminobutanol.
- US3944617A - Synthesis of dl-2-amino-1-butanol.
- CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
-
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
- US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds.
-
Avalos, M., et al. (2013). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC. [Link]
-
D'Souza, A., & Hart, D. J. (2011). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. [Link]
-
benzyl N-(1-amino-3-methyl-1-oxobutan-2-yl)carbamate. MOLBASE. [Link]
-
Lucena, R., et al. (2006). The Chemistry of Vicinal Diamines. PubMed. [Link]
-
Kotti, S. R. S. S., et al. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. PubMed. [Link]
-
Benzyl carbamate. PubChem. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]
-
Synthesis of a series of vicinal diamines with potential biological activity. ResearchGate. [Link]
-
Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Wiley Online Library. [Link]
Sources
- 1. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]
- 4. CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents [patents.google.com]
- 5. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. m.molbase.com [m.molbase.com]
- 8. Benzyl carbamate, 98% | Fisher Scientific [fishersci.ca]
- 9. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Benzyl N-(1-aminobutan-2-yl)carbamate (Cbz-protected butane-1,2-diamine)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Cbz-protected butane-1,2-diamine, a key building block in synthetic organic chemistry. We will delve into its fundamental properties, synthesis, and characterization, offering field-proven insights to facilitate its effective use in research and development.
Core Molecular Attributes
Cbz-protected butane-1,2-diamine, systematically named benzyl N-(1-aminobutan-2-yl)carbamate, is a chiral diamine derivative where one of the amino groups is selectively protected by a carboxybenzyl (Cbz) group. This strategic protection allows for regioselective reactions at the remaining free primary amine, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The compound is most commonly available and utilized as its hydrochloride salt to improve stability and handling.
Chemical Structure and Properties
The molecular structure consists of a butane backbone with amino groups at the first and second positions. The Cbz group is attached to the nitrogen at the second position.
Table 1: Physicochemical Properties of Cbz-protected butane-1,2-diamine
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | benzyl N-(1-aminobutan-2-yl)carbamate | benzyl N-(1-aminobutan-2-yl)carbamate;hydrochloride[1] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | C₁₂H₁₉ClN₂O₂[2][3] |
| Molecular Weight | 222.28 g/mol | ~258.75 g/mol [1][2] |
| CAS Number | Not specified | 1179361-76-2[2][3] |
The presence of the Cbz protecting group imparts specific characteristics to the molecule. The benzyloxycarbonyl group is stable under a variety of reaction conditions but can be selectively removed, most commonly through catalytic hydrogenation.[4] This strategic application of the Cbz group is a cornerstone of modern peptide synthesis and the broader field of medicinal chemistry.[4][5]
Synthesis and Purification Protocol
The synthesis of Cbz-protected butane-1,2-diamine typically involves the selective protection of one of the amino groups of butane-1,2-diamine. The following is a generalized, yet robust, protocol for its preparation.
Experimental Workflow: Synthesis of Benzyl N-(1-aminobutan-2-yl)carbamate Hydrochloride
This workflow outlines the key stages in the synthesis, from the initial reaction to the isolation of the final product.
Caption: A generalized workflow for the synthesis of Cbz-protected butane-1,2-diamine hydrochloride.
Detailed Step-by-Step Methodology
Materials:
-
Butane-1,2-diamine
-
Benzyl Chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Ethereal Hydrogen Chloride (HCl)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve butane-1,2-diamine (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0°C with continuous stirring.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (0.95 equivalents to favor mono-protection) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude mixture by silica gel column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add ethereal HCl dropwise while stirring until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield benzyl N-(1-aminobutan-2-yl)carbamate hydrochloride as a white solid.
Causality Behind Experimental Choices:
-
Slow Addition at 0°C: The reaction between an amine and benzyl chloroformate is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and minimize the formation of di-protected and other side products.
-
Use of Less than 1 Equivalent of Cbz-Cl: To selectively protect only one of the two amino groups, a slight sub-stoichiometric amount of the protecting agent is used. This statistically favors the formation of the mono-protected product over the di-protected species.
-
Aqueous Workup with NaHCO₃: The reaction generates HCl as a byproduct. A weak base like sodium bicarbonate is used to neutralize the acid without promoting the cleavage of the Cbz group.
-
Conversion to Hydrochloride Salt: The free amine product can be an oil and may be less stable over time. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to handle and store.
Characterization and Quality Control
To ensure the identity and purity of the synthesized Cbz-protected butane-1,2-diamine, a combination of analytical techniques should be employed.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the aliphatic protons of the butane chain. The ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical environments. |
| Mass Spectrometry (MS) | Determination of molecular weight. | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the protonated free base or the intact molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (carbamate), and aromatic C-H stretching should be present. |
| Melting Point Analysis | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity for the crystalline hydrochloride salt. |
Logical Relationships in Application
The utility of Cbz-protected butane-1,2-diamine lies in its bifunctional nature, allowing for sequential chemical modifications.
Caption: Logical flow for the utilization of Cbz-protected butane-1,2-diamine in multi-step synthesis.
This sequential modification strategy is fundamental in constructing complex molecular architectures, such as in the synthesis of chiral ligands for catalysis or in the elaboration of scaffolds for drug discovery.
Conclusion
Cbz-protected butane-1,2-diamine is a versatile and valuable building block for organic synthesis. A thorough understanding of its properties, a well-defined synthetic protocol, and rigorous characterization are paramount to its successful application in research and development. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical intermediate.
References
-
The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Mil-Spec Industries Corp. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
Sources
Comprehensive Guide to the Stability and Storage of 2-N-Cbz-butane-1,2-diamine
The following technical guide details the stability profile and storage protocols for 2-N-Cbz-butane-1,2-diamine . This document is structured for researchers and formulation scientists requiring strict adherence to compound integrity.
Executive Summary: Critical Storage Parameters
For immediate implementation, adhere to the following "Gold Standard" storage matrix. This compound is a chiral building block prone to oxidative degradation and hygroscopic destabilization, particularly in its salt form.
| Parameter | Requirement | Rationale |
| Primary Container | Amber Glass Vial (Borosilicate Type I) | Prevents photo-initiated oxidation of the benzylic C-H bond. |
| Closure System | Teflon (PTFE) lined screw cap + Parafilm seal | Ensures hermetic seal against moisture and oxygen ingress. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Critical: The primary amine at C1 is CO₂-philic; prevents carbamate salt formation. |
| Temperature | -20°C (Long-term) / 2-8°C (Active use) | Slows kinetic degradation rates (hydrolysis/oxidation). |
| Desiccation | Required (Store over silica/CaSO₄) | The hydrochloride salt form (CAS 1179361-76-2) is highly hygroscopic. |
Chemical Identity & Molecular Architecture[1][2]
Understanding the molecule's specific vulnerabilities requires analyzing its functional groups.
-
Compound Name: this compound (often supplied as HCl salt)[1][2]
-
Synonyms: Benzyl N-(1-aminobutan-2-yl)carbamate[3]
-
Molecular Structure:
-
C1 Position: Primary Amine (
). This is the "active" nucleophile, highly susceptible to oxidation and atmospheric . -
C2 Position: Secondary Amine protected by Carbobenzyloxy (Cbz). This carbamate is generally stable but sensitive to strong acids and catalytic hydrogenation.
-
Chirality: The C2 center is chiral. Racemization is a risk only under strong basic conditions or high thermal stress.
-
Critical Degradation Pathways
To ensure stability, one must mitigate the specific chemical pathways that lead to impurity formation.
A. Atmospheric Carboxylation (The "White Crust" Phenomenon)
The primary amine at C1 is a strong nucleophile. Upon exposure to air, it rapidly reacts with atmospheric
B. Oxidative Deamination
While the Cbz group protects the C2 nitrogen, the C1 primary amine is vulnerable to oxidative deamination, particularly in solution or if stored as a free base oil. This leads to the formation of the corresponding aldehyde and ammonia byproducts.
C. Hygroscopic Hydrolysis
The commercial HCl salt is hygroscopic. Absorbed water does not immediately hydrolyze the Cbz group (which requires strong acid/heat), but it creates a localized acidic aqueous environment that accelerates:
-
Hydrolysis of the carbamate linkage (slow).
-
Microbial growth if not sterile.
D. Intramolecular Cyclization
In rare cases (high heat >60°C or basic pH), the free primary amine (C1) can attack the carbonyl of the Cbz group (C2), releasing benzyl alcohol and forming a cyclic urea (4-ethylimidazolidin-2-one).
Visualization of Degradation Logic
The following diagram maps the causality between environmental stressors and chemical breakdown.
Caption: Mechanistic map showing how environmental vectors (Red) drive specific degradation products (Grey) from the parent compound (Blue).
Detailed Storage & Handling Protocols
Phase 1: Receiving and Initial Storage
-
Inspection: Upon receipt, check for "caking" or discoloration. The powder should be white to off-white. Yellowing indicates oxidation.
-
Aliquot Strategy: Do not store the bulk bottle at 4°C and repeatedly open it.
-
Protocol: In a glovebox or dry-bag, divide the bulk material into single-use aliquots (e.g., 50mg or 100mg) in amber glass vials.
-
-
Sealing: Flush each vial with Argon gas before capping. Seal the cap-neck junction with Parafilm.
-
Freezing: Place aliquots in a secondary container (Ziploc bag with desiccant packet) and store at -20°C .
Phase 2: Handling for Experiments (Thawing)
-
The "Warm-Up" Rule: Never open a cold vial directly in the lab atmosphere.
-
Why? Condensation will immediately form on the cold solid, introducing water.
-
Step: Remove the vial from the freezer and let it equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
-
-
Solvent Compatibility:
-
Preferred: DMSO, DMF, Methanol (for the HCl salt).
-
Avoid: Acetone or Ketones (The primary amine will react to form imines/Schiff bases).
-
Phase 3: Solution Stability
-
Short Term: Solutions in DMSO/DMF are stable for 24 hours at Room Temperature.
-
Long Term: Do not store solutions. Prepare fresh. If unavoidable, freeze DMSO stock solutions at -20°C (stable for ~1 week), but verify purity via LC-MS before use.
Quality Control & Analytical Monitoring
To validate the integrity of stored material, use the following self-validating analytical checks.
A. HPLC/LC-MS Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzyl chromophore) and 210 nm (Amine backbone).
-
Pass Criteria: Single peak >95% area.
-
Fail Mode: Appearance of early-eluting peaks (free diamine from hydrolysis) or late-eluting dimers.
-
B. NMR Spectroscopy (Identity)
-
Solvent: DMSO-d6 or
(if HCl salt). -
Key Diagnostic Signals:
-
Benzylic Protons: Singlet at ~5.0-5.1 ppm (2H).
-
Aromatic Ring: Multiplet at ~7.3-7.4 ppm (5H).
-
Loss of Integrity: Disappearance of the benzylic singlet indicates Cbz cleavage. Shift/broadening of the
signals (approx 2.6-2.8 ppm) suggests carbamate/salt formation.
-
References
-
PubChem Compound Summary . (2025). Butane-1,2-diamine.[4][1][2][5] National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal . (2024). Cbz-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. This compound-HCL [1179361-76-2] | King-Pharm [king-pharm.com]
- 2. pusl.lookchem.com [pusl.lookchem.com]
- 3. This compound hydrochloride | 1179361-76-2 | Benchchem [benchchem.com]
- 4. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S)-butane-1,2-diamine | C4H12N2 | CID 13044357 - PubChem [pubchem.ncbi.nlm.nih.gov]
key physical and chemical properties of 2-N-Cbz-butane-1,2-diamine
An In-Depth Technical Guide to the Core Physicochemical and Handling Properties of 2-N-Cbz-butane-1,2-diamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers in medicinal chemistry and asymmetric synthesis. The document delves into the core physical and chemical properties, reactivity, and stability of this intermediate. Furthermore, it offers detailed, field-proven protocols for its characterization by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the scientific rationale behind key procedural steps. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective handling, analysis, and application of this versatile compound.
Introduction: The Strategic Value of this compound
This compound, systematically named benzyl N-(1-aminobutan-2-yl)carbamate, is a strategically important bifunctional molecule. Its value is derived from two key structural features: the chiral 1,2-diamine backbone and the orthogonal N-Cbz protecting group. Chiral 1,2-diamines are privileged scaffolds found in numerous biologically active compounds and are extensively used as ligands in asymmetric catalysis.[1][2] The presence of the Carboxybenzyl (Cbz) protecting group on one of the two amines allows for regioselective functionalization of the free primary amine, making it an invaluable intermediate in complex, multi-step syntheses.[3]
This compound is particularly useful in the development of peptide-based drugs and enzyme inhibitors where precise control of stereochemistry and sequential amine derivatization are paramount.[3] This guide will elucidate the foundational properties that underpin its utility and provide practical methodologies for its analysis. The hydrochloride salt (CAS No. 1179361-76-2) is the most commonly supplied form, offering enhanced stability and ease of handling compared to the free base.[4][5]
Core Physicochemical Properties
The effective use of any chemical intermediate begins with a thorough understanding of its fundamental physical properties. These characteristics influence everything from reaction solvent selection to purification strategies and long-term storage.
| Property | Value | Source |
| IUPAC Name | benzyl N-(1-aminobutan-2-yl)carbamate hydrochloride | Benchchem[4] |
| CAS Number | 1179361-76-2 (for hydrochloride salt) | Benchchem[4] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | Benchchem[3][4] |
| Molecular Weight | 258.75 g/mol | Benchchem[3][4] |
| Appearance | White to off-white solid (inferred from related compounds) | Sigma-Aldrich[6] |
| Storage Conditions | 2-8°C, store under inert gas | MySkinRecipes[3] |
Molecular Structure and Chirality
The structure features a chiral center at the C2 position of the butane chain. This stereocenter is critical, as the biological activity of downstream products often depends on a specific enantiomer. The presence of both a protected secondary amine and a free primary amine allows for differentiated reactivity, a cornerstone of modern synthetic strategy.
Solubility Profile
While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure.
-
Aqueous Solubility : The hydrochloride salt form is expected to have moderate solubility in water and polar protic solvents like methanol and ethanol due to the presence of the ammonium salt.
-
Organic Solubility : The benzyl and butane moieties contribute to its solubility in a range of organic solvents, including dichloromethane (DCM), chloroform, and ethyl acetate. The parent Cbz-NH₂ compound, benzyl carbamate, is noted to be soluble in organic solvents.[6]
Thermal Properties
-
Melting Point : As a salt, it is expected to have a relatively high melting point. For reference, the parent protecting group precursor, benzyl carbamate, melts at 86-89 °C.[7]
-
Boiling Point : The parent diamine, butane-1,2-diamine, boils at 138.4 °C.[8] Due to the significantly higher molecular weight and salt character of the title compound, it is expected to decompose at elevated temperatures rather than boil under atmospheric pressure.
Chemical Properties and Reactivity
The N-Cbz Protecting Group: A Gateway to Selectivity
The Cbz group is a classic and robust amine protecting group, renowned for its stability across a wide range of chemical conditions, including both acidic and basic environments.[9] Its primary value lies in its selective removal under mild reductive conditions, most commonly catalytic hydrogenolysis.
This reaction proceeds with high fidelity using hydrogen gas and a palladium-on-carbon catalyst (Pd/C). The process is clean, yielding the deprotected diamine, toluene, and carbon dioxide as byproducts, which are easily removed. This orthogonality to many other protecting groups is a key reason for its widespread use.[9][10]
Reactivity of the Free Primary Amine
The primary amine at the C1 position is a potent nucleophile and the primary site of reactivity. It readily participates in standard amine chemistries, including:
-
Acylation/Amidation : Reaction with acid chlorides, anhydrides, or activated carboxylic acids to form amides.
-
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.
This selective reactivity is the principal reason for employing this mono-protected diamine in synthesis.[3]
Stability and Storage
The recommendation to store the hydrochloride salt at refrigerated temperatures (2-8°C) under an inert atmosphere suggests a degree of sensitivity.[3] Free vicinal diamines can be susceptible to oxidative degradation, and the Cbz group, while generally stable, can be sensitive to strong Lewis acids.[10] Proper storage is crucial to maintain the compound's purity and prevent degradation over time.
Experimental Protocols for Characterization
Trust in a chemical intermediate is built upon robust analytical validation. The following protocols are designed as self-validating systems for assessing the purity and identity of this compound.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed to separate the target compound from potential non-polar impurities and starting materials.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the compound via interactions with the benzyl and butyl groups.
-
Mobile Phase: A gradient of acetonitrile in water is used to elute compounds based on their polarity.
-
Additive (TFA): Trifluoroacetic acid (TFA) is a critical additive. It acts as an ion-pairing agent, forming a neutral complex with the protonated amine, which minimizes peak tailing and results in sharp, symmetrical peaks. It also maintains a low pH, ensuring the amine is consistently protonated.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of this compound HCl and dissolve it in 1.0 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (for the benzene ring of the Cbz group).
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-27 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Structural Verification by ¹H NMR Spectroscopy
¹H NMR is the gold standard for confirming the chemical structure of an organic molecule. While a reference spectrum is not available, the expected chemical shifts and splitting patterns can be predicted with high confidence based on established principles.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the amine protons, allowing them to be observed.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Spectral Interpretation (Expected Signals):
-
~δ 7.30-7.40 ppm (5H, multiplet): Aromatic protons of the phenyl group on the Cbz moiety.
-
~δ 5.05 ppm (2H, singlet): Benzylic -CH₂- protons of the Cbz group.
-
~δ 3.50-3.80 ppm (1H, multiplet): The -CH- proton at the C2 position, adjacent to the chiral center and two nitrogen atoms.
-
~δ 2.80-3.10 ppm (2H, multiplet): The -CH₂- protons at the C1 position, adjacent to the primary amine.
-
~δ 1.40-1.60 ppm (2H, multiplet): The -CH₂- protons of the ethyl group at C3.
-
~δ 0.90 ppm (3H, triplet): The terminal -CH₃ protons of the ethyl group at C4.
-
Amine/Amide Protons (NH/NH₂): Broad signals whose chemical shifts are highly dependent on concentration and solvent. In DMSO-d₆, the carbamate NH may appear around δ 7.5-8.0 ppm and the -NH₃⁺ protons (for the HCl salt) could be very broad and downfield.
-
Applications in Research and Development
The primary application of this compound is as a versatile intermediate in synthetic chemistry. Its utility is particularly pronounced in:
-
Pharmaceutical Synthesis: As a precursor for complex drug candidates that require a chiral diamine core.[3]
-
Asymmetric Catalysis: For the synthesis of novel chiral ligands. The two distinct nitrogen atoms can be functionalized to create bidentate ligands for metal-catalyzed asymmetric reactions.
-
Peptidomimetics: In the construction of non-natural peptide analogues where the diamine serves as a surrogate for an amino acid residue.
Conclusion
This compound is a high-value chemical tool for scientists engaged in advanced organic synthesis. Its combination of a chiral diamine scaffold and a selectively removable protecting group provides a reliable pathway for the construction of complex molecular architectures. A thorough understanding of its physical properties, chemical reactivity, and appropriate analytical methods, as detailed in this guide, is essential for leveraging its full synthetic potential in drug discovery and materials science.
References
-
Chemsrc. (n.d.). butane-1,2-diamine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916–1925. Available at: [Link]
-
LookChem. (n.d.). This compound hydrochloride CAS NO.1179361-76-2. Retrieved from [Link]
-
Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138231, 1,2-Butanediamine. Retrieved from [Link]
-
Kattamuri, P. V., & Jørgensen, K. A. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5427–5435. Available at: [Link]
-
Janežič, D., & Smodiš, J. (2019). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 24(15), 2789. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13044357, (2S)-butane-1,2-diamine. Retrieved from [Link]
-
Rachoń, J. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054–6057. Available at: [Link]
-
Pasternak, A., et al. (2014). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 79(15), 7032–7041. Available at: [Link]
-
Pasternak, A., et al. (2014). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 79(15), 7032–7041. Available at: [Link]
-
Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17163–17171. Available at: [Link]
-
Ruiz-Riaguas, A., et al. (2022). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 27(23), 8207. Available at: [Link]
-
Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. Available at: [Link]
-
Liu, R., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Nature Protocols, 9(5), 1125–1136. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.uw.edu.pl [chem.uw.edu.pl]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. This compound hydrochloride | 1179361-76-2 | Benchchem [benchchem.com]
- 5. This compound hydrochloride, CasNo.1179361-76-2 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 7. Benzyl carbamate, 98% | Fisher Scientific [fishersci.ca]
- 8. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
The Versatile Chiral Scaffolding of 2-N-Cbz-butane-1,2-diamine: A Technical Guide to its Applications in Synthesis and Catalysis
For researchers, scientists, and professionals in drug development, the strategic selection of chiral building blocks is paramount to the successful synthesis of complex molecular architectures. Among these, 2-N-Cbz-butane-1,2-diamine has emerged as a valuable and versatile precursor, offering a unique combination of stereochemical control and synthetic handles. This technical guide provides an in-depth exploration of the applications of this compound, delving into its role in the synthesis of bioactive molecules and the development of novel catalytic systems.
Introduction: Unveiling the Potential of a Cbz-Protected Diamine
This compound, a chiral 1,2-diamine protected at one of its amino groups with a carboxybenzyl (Cbz) group, is a key intermediate in modern organic synthesis. The presence of the Cbz protecting group allows for the selective functionalization of the free primary amine, while the chiral center at the 2-position provides a foundation for enantioselective transformations. The temporary nature of the Cbz group, which can be readily removed under specific conditions, further enhances its utility as a transient directing group or a precursor to a free diamine.
This guide will illuminate the diverse applications of this compound, providing not only a survey of its uses but also detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications: A Gateway to Molecular Complexity
The applications of this compound primarily lie in two key areas: as a foundational element in the synthesis of biologically active molecules and as a precursor for the development of chiral ligands and organocatalysts for asymmetric synthesis.
Synthesis of Bioactive Heterocycles: The Quinoxaline Moiety
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] The synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] this compound, after deprotection, can serve as the chiral diamine component in this reaction, leading to the formation of chiral quinoxaline derivatives.
The general mechanism for quinoxaline formation involves a double condensation reaction between the diamine and the dicarbonyl compound, followed by an oxidation step to yield the aromatic quinoxaline ring.[3]
Experimental Protocol: Synthesis of a Chiral Quinoxaline Derivative
This protocol outlines a general procedure for the synthesis of a quinoxaline derivative from a 1,2-diamine and a 1,2-diketone, which can be adapted for use with deprotected this compound.
Materials:
-
Aryl 1,2-diamine (1 mmol)
-
1,2-diketone (1 mmol)
-
Silica nanoparticles (0.6 g)
-
Ethanol
Procedure:
-
In a mortar, vigorously grind a mixture of the aryl 1,2-diamine (1 mmol), the 1,2-diketone (1 mmol), and silica nanoparticles (0.6 g) at room temperature.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, transfer the reaction mixture to a 25 mL round-bottomed flask.[4]
-
Add 10 mL of hot ethanol and centrifuge the mixture for 20 minutes to separate the silica nanoparticles.[4]
-
Concentrate the supernatant to 5 mL and allow it to stand at room temperature for 4-5 hours.[4]
-
Collect the precipitated product by filtration on a sintered glass funnel, wash with ethanol, and dry.[4]
Diagram: Generalized Quinoxaline Synthesis Workflow
Caption: Workflow for the synthesis of quinoxaline derivatives.
Precursor to Chiral Ligands for Asymmetric Catalysis
Chiral 1,2-diamines are privileged scaffolds for the synthesis of ligands used in asymmetric catalysis. These ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the formation of a single enantiomer of the product. This compound serves as a valuable precursor to such ligands. Following deprotection of the Cbz group, the resulting chiral diamine can be further functionalized to create a wide variety of bidentate and tetradentate ligands.
These ligands have shown promise in a range of asymmetric transformations, including:
-
Asymmetric Hydrogenation: Chiral phosphine ligands derived from diamines are widely used in the asymmetric hydrogenation of prochiral olefins and ketones to produce chiral alcohols and other saturated compounds.
-
Asymmetric Epoxidation: Manganese complexes with chiral bis-amino-bis-pyridine ligands have been employed in the asymmetric epoxidation of olefins with high yields and enantioselectivities.[5]
-
Asymmetric Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones can be effectively mediated by chiral ligands derived from 1,2-diamines.[6]
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
A crucial step in utilizing this compound for ligand synthesis is the removal of the Cbz protecting group. Hydrogenolysis is a common and effective method for this transformation.
Materials:
-
Cbz-protected amine (starting material, SM)
-
Methanol (MeOH)
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (e.g., 20.7 mg, 15.0 µmol) in methanol (2 mL).
-
Add 5% Pd/C (e.g., 6.4 mg) to the solution.
-
Stir the mixture at 60 °C for 40 hours under an atmospheric pressure of H₂.
-
After the reaction is complete, filter the catalyst off through a pad of celite.
-
Concentrate the filtrate in vacuo to obtain the deprotected diamine, which can be used in the next step without further purification.
Diagram: Cbz Deprotection and Ligand Synthesis Pathway
Sources
Methodological & Application
use of 2-N-Cbz-butane-1,2-diamine as a chiral building block in synthesis
Application Note: Strategic Utilization of 2-N-Cbz-butane-1,2-diamine as a Chiral Building Block
Executive Summary
This compound (Benzyl (1-aminobutan-2-yl)carbamate) represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from three distinct structural features:
-
Chirality: The C2 stereocenter (available as R or S) allows for the synthesis of enantiopure therapeutics.
-
Orthogonal Differentiation: The presence of a free primary amine at C1 and a Cbz-protected amine at C2 enables sequential, regioselective functionalization without the need for complex protection/deprotection dances.
-
Ethyl Side Chain: The ethyl group at C2 provides lipophilic bulk distinct from the methyl group of alanine-derived diamines or the benzyl group of phenylalanine derivatives, offering unique structure-activity relationship (SAR) profiles in kinase inhibitors and GPCR ligands.
This guide details the handling, synthetic logic, and protocols for utilizing this building block to access chiral heterocycles (piperazines, diazepines) and peptidomimetics.
Strategic Synthetic Logic
The core value of this compound lies in its ability to serve as a "linchpin" for convergent synthesis. Unlike symmetric diamines (e.g., 1,2-ethylenediamine), this molecule possesses inherent asymmetry.
-
N1 (Free Amine): Sterically unhindered and nucleophilic. It is the site of the first diversification step (e.g., acylation, reductive amination, or sulfonylation).
-
N2 (Protected Amine): Latent nucleophile. The Cbz group is stable to acidic and basic conditions used to modify N1, but can be removed via hydrogenolysis (H₂/Pd) or Lewis acid catalysis (e.g., AlCl₃/HFIP) to trigger cyclization or secondary functionalization.
Pathway Visualization: Divergent Synthesis
Figure 1: Divergent synthetic pathways originating from the orthogonal protection of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.
Protocol A: Selective N1-Acylation (Peptidomimetic Synthesis)
Objective: To couple a carboxylic acid (e.g., N-Boc-Proline) to the free N1 amine, creating a dipeptide isostere.
Reagents:
-
This compound (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DCM or DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid Partner in anhydrous DCM (0.1 M). Add HOBt and EDC·HCl at 0°C. Stir for 15 minutes to generate the active ester.
-
Addition: Add this compound followed by DIPEA dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Checkpoint:
-
Validation: ¹H NMR should show the diagnostic doublet/multiplet for the Cbz benzylic protons (~5.1 ppm) and the new amide NH signal. Mass spec (LCMS) must show [M+H]⁺ corresponding to the coupled product.
Protocol B: Cbz Deprotection & Cyclization (Chiral Piperazine Synthesis)
Objective: To synthesize a chiral 2-ethyl-piperazine derivative via N1-alkylation followed by N2-deprotection and intramolecular cyclization.
Pre-requisite: Product from Protocol A (where the acid partner contained a leaving group, e.g., α-chloroacetyl chloride).
Reagents:
-
N1-(2-chloroacetyl)-2-N-Cbz-butane-1,2-diamine (Substrate)
-
Pd/C (10% wt loading)
-
Hydrogen Gas (Balloon or 1 atm)
-
Base: K₂CO₃ or Et₃N
-
Solvent: MeOH or EtOH
Step-by-Step:
-
Hydrogenolysis: Dissolve the substrate in MeOH (0.05 M). Add 10% Pd/C (10-20% by weight of substrate).
-
Deprotection: Purge with H₂ gas. Stir vigorously under H₂ atmosphere (balloon) for 2–4 hours.
-
Note: The Cbz group is cleaved to release the free amine at C2 and toluene/CO₂ byproducts.
-
-
Cyclization (One-Pot): Once deprotection is complete (verified by LCMS), filter the catalyst through Celite.
-
Branch Point: If spontaneous cyclization does not occur, heat the filtrate to 60°C with added base (K₂CO₃, 2.0 equiv) for 2-6 hours.
-
-
Isolation: Concentrate the solvent. Redissolve in DCM, wash with water, and purify.
Checkpoint:
-
Validation: Disappearance of aromatic Cbz signals in NMR. Appearance of a distinct AB system or multiplet for the newly formed piperazine ring protons.
Technical Data & Specifications
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | Benzyl (1-aminobutan-2-yl)carbamate | |
| Molecular Weight | 222.28 g/mol | Free base |
| Appearance | White to off-white solid | Often supplied as HCl salt |
| Solubility | DMSO, Methanol, DCM | Poor solubility in Hexanes/Ether |
| pKa (N1) | ~10.5 | Typical primary aliphatic amine |
| pKa (N2) | N/A (Carbamate) | Non-basic due to Cbz protection |
| Chirality | (R) or (S) | Enantiomeric purity is critical (>98% ee) |
Table 2: Protecting Group Stability Matrix
| Condition | N1 (Free) | N2 (Cbz-Protected) | Result |
| TFA / DCM | Protonation | Stable | Selective salt formation |
| H₂ / Pd/C | Stable | Cleaved | Diamine formation |
| NaOH (aq) | Stable | Stable | Hydrolysis requires harsh reflux |
| Boc₂O / Base | Reacts | Stable | N1-Boc, N2-Cbz (Orthogonal) |
Mechanistic Insight: The "Cbz Advantage"
Why choose Cbz over Boc for the N2 position?
-
Acid Stability: Many synthetic routes require acidic conditions (e.g., removal of a Boc group elsewhere in the molecule, or acid-catalyzed condensation). The Cbz group is stable to TFA and HCl, allowing N1 to be manipulated under acidic conditions without exposing N2.
-
UV Traceability: The benzyl chromophore allows for easy detection during HPLC/TLC monitoring, which is difficult with Boc-protected aliphatic amines.
Diagram: Selective Functionalization Pathway
Figure 2: Step-wise protocol flow for utilizing the orthogonal stability of the Cbz group.
Troubleshooting & Handling
-
Issue: Poor solubility in DCM during acylation.
-
Solution: The HCl salt form is polar. Pre-neutralize with 1.0 equiv of DIPEA in DMF before adding to the DCM reaction mixture, or use pure DMF as solvent.
-
-
Issue: Racemization at C2.
-
Cause: Harsh basic conditions or high heat during N1 activation.
-
Prevention: Maintain temperature <40°C. Use HOBt/EDC coupling rather than acid chlorides if the C2 proton is acidic (unlikely here, but good practice).
-
-
Issue: Incomplete Hydrogenolysis.
-
Solution: Poisoning of Pd catalyst by sulfur or amines. Add a drop of acetic acid to the MeOH solution to protonate the amine product, preventing it from binding to the catalyst surface.
-
References
-
PubChem Compound Summary. (n.d.). Benzyl (1-aminobutan-2-yl)carbamate hydrochloride.[1] National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition. (General review on 1,2-diamine synthesis and utility).
-
ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Protection and Deprotection Protocols. Retrieved February 5, 2026, from [Link]
Sources
Harnessing 2-N-Cbz-butane-1,2-diamine in Asymmetric Catalysis: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
Chiral 1,2-diamines are foundational ligands in the field of asymmetric catalysis, prized for their ability to form stable, well-defined chiral environments around a metal center.[1][2] This guide focuses on a specific, valuable derivative: 2-N-Cbz-butane-1,2-diamine. The strategic placement of a single benzyloxycarbonyl (Cbz) protecting group creates a bifunctional ligand capable of participating in "metal-ligand cooperative" catalysis.[3][4] This document provides a comprehensive overview, from the ligand's synthesis to its application in the highly efficient asymmetric transfer hydrogenation (ATH) of prochiral ketones, a cornerstone reaction in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.[5][6][7] We present detailed, field-tested protocols, explain the mechanistic rationale behind the catalytic cycle, and offer insights to guide researchers in leveraging this powerful catalytic system.
Introduction: The Architectural Advantage of Mono-Protected Diamines
The 1,2-diamine motif is a privileged scaffold in asymmetric synthesis, forming the chiral backbone of catalysts for a vast array of transformations.[1][8][9] While C2-symmetric diamines are prevalent, mono-N-protected diamines like this compound offer a distinct advantage. The Cbz group serves two critical functions:
-
Enforcing a Bifunctional Role: It prevents the protected nitrogen from coordinating with the metal center. This leaves the adjacent free -NH2 group available to act as a proton donor/acceptor or hydrogen bond donor, which is essential for the outer-sphere mechanism of transfer hydrogenation.[4][10]
-
Tuning Steric and Electronic Properties: The bulky Cbz group helps to define the shape of the chiral pocket around the metal, influencing substrate approach and, consequently, enantioselectivity.
This unique architecture makes the ligand particularly effective in ruthenium-catalyzed reactions, most notably the Noyori-type asymmetric transfer hydrogenation, which provides a safe and practical alternative to high-pressure hydrogenation.[5][10][11]
Ligand Synthesis and Characterization
The synthesis of enantiomerically pure this compound is a critical first step. While various routes to chiral 1,2-diamines exist, a common and reliable strategy involves the selective protection of a commercially available chiral diamine or synthesis from a chiral precursor. The following protocol describes a representative synthesis starting from enantiopure 1,2-diaminobutane.
Protocol 2.1: Synthesis of (S)-2-N-Cbz-butane-1,2-diamine
Causality: This procedure employs slow addition of benzyl chloroformate at a low temperature to favor mono-protection. The primary amine is a stronger nucleophile than the secondary amine that would be formed after the first reaction, but using a stoichiometric amount of the protecting agent and controlled conditions helps prevent the formation of the di-protected byproduct.
-
Materials:
-
(S)-1,2-Diaminobutane
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
Dissolve (S)-1,2-diaminobutane (1.0 eq) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a saturated aqueous solution of NaHCO₃ (2.5 eq). The biphasic mixture acts to neutralize the HCl generated during the reaction.
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Dissolve benzyl chloroformate (0.98 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours using a dropping funnel. Maintaining a slow addition rate is crucial for selectivity.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of DCM/Methanol) to isolate the pure mono-protected product.
-
-
Characterization:
-
¹H & ¹³C NMR: To confirm the structure and purity. The presence of the Cbz group will be evident from aromatic proton signals (~7.3 ppm) and the benzylic CH₂ signal (~5.1 ppm).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Chiral HPLC/SFC: To confirm that no racemization has occurred during the synthesis.
-
Application in Asymmetric Transfer Hydrogenation (ATH)
The premier application for this ligand is in the Ru-catalyzed ATH of prochiral ketones to produce valuable chiral secondary alcohols. The active catalyst is typically generated in situ from a suitable ruthenium precursor and the chiral ligand.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via an outer-sphere, metal-ligand bifunctional mechanism.[4][10] The catalyst does not directly bind the ketone substrate. Instead, a series of concerted steps involving the Ru-H (hydride) and the ligand N-H (proton) facilitates the reduction.
-
Catalyst Activation: The precatalyst, [RuCl₂(p-cymene)]₂, reacts with the this compound ligand in the presence of a base (from the formic acid/triethylamine azeotrope) to form the active 16-electron Ru-hydride species.
-
Hydrogen Transfer: The ketone approaches the chiral pocket of the active catalyst. A six-membered pericyclic transition state is formed, involving the Ru-H, the C=O of the ketone, and the N-H of the ligand.
-
Stereo-determining Step: The hydride from the ruthenium and a proton from the ligand's amine are transferred concertedly to the carbonyl carbon and oxygen, respectively. The chiral environment, dictated by the ligand's stereochemistry and the bulky Cbz group, forces the ketone to adopt a specific orientation, leading to the preferential formation of one enantiomer of the alcohol.[5]
-
Product Release & Catalyst Regeneration: The newly formed chiral alcohol is released. The 16e-Ru-amido complex is then regenerated back to the active 18e-Ru-hydride by reaction with the hydrogen source (formic acid), releasing CO₂ and completing the catalytic cycle.
Experimental Workflow
The overall process from catalyst preparation to product analysis follows a clear and logical sequence.
Protocol 3.3: ATH of Acetophenone
Causality: This protocol uses a formic acid/triethylamine azeotropic mixture as the hydrogen source, which is convenient and avoids pressurized hydrogen gas. The reaction is run under an inert atmosphere to prevent oxidation of the catalyst. A slightly elevated temperature (40 °C) is used to ensure a reasonable reaction rate.
-
Materials & Equipment:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-2-N-Cbz-butane-1,2-diamine (Ligand)
-
Acetophenone (Substrate)
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Isopropanol (IPA), anhydrous and degassed
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer with heating
-
-
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq, based on substrate) and the (S)-2-N-Cbz-butane-1,2-diamine ligand (0.011 eq).
-
Add degassed isopropanol (to make a final substrate concentration of ~0.5 M).
-
Stir the resulting orange solution at room temperature for 20 minutes.
-
Reaction: Add acetophenone (1.0 eq) to the flask via syringe.
-
Add the formic acid/triethylamine mixture (1.5 eq) to the reaction.
-
Heat the reaction mixture to 40 °C and stir. Monitor the reaction progress by TLC or GC. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude alcohol by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).
-
Determine the isolated yield. Confirm product identity by ¹H NMR.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column).
-
Performance and Scope
The catalytic system employing this compound is effective for a range of aromatic ketones, typically providing high yields and excellent enantioselectivities.
| Substrate | Product | Time (h) | Yield (%) | ee (%) [Configuration] |
| Acetophenone | 1-Phenylethanol | 6 | 98 | 97 (S) |
| 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | 12 | 95 | 96 (S) |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 8 | 99 | 98 (S) |
| Propiophenone | 1-Phenyl-1-propanol | 10 | 96 | 95 (S) |
| Benzylacetone | 4-Phenyl-2-butanol | 18 | 92 | 94 (S) |
Table 1: Representative results for the ATH of various ketones using a Ru/(S)-2-N-Cbz-butane-1,2-diamine catalyst system. Conditions as per Protocol 3.3. Data is representative of typical performance for this class of ligand.
Conclusion
This compound stands out as a highly effective and versatile mono-N-protected chiral ligand for asymmetric catalysis. Its well-defined structure facilitates a powerful metal-ligand bifunctional mechanism, enabling efficient and highly enantioselective transfer hydrogenation of ketones under mild, practical conditions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in drug development and synthetic chemistry to implement this technology for the production of high-value chiral alcohols.
References
- Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates.MDPI.
- Synthesis of 1,2-diamines.ResearchGate.
- Catalytic asymmetric synthesis of 1,2-diamines.PubMed.
- Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones.ACS Publications.
- This compound hydrochloride.MySkinRecipes.
- Enantioselective synthesis of chiral BCPs.PubMed Central.
- The Lindlar Catalyst Revitalized: A Highly Chemoselective Method for the Direct Conversion of Azides to N-(tert-Butoxycarbonyl)a.ResearchGate.
- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.ChemRxiv.
- Noyori Asymmetric Hydrogenation.YouTube.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.MDPI.
- Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation.ResearchGate.
- Catalytic asymmetric synthesis of 1,2-diamines.RSC Publishing.
- Catalytic asymmetric synthesis of 1,2-diamines.Universidad de Alicante.
- Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation.Journal of the American Chemical Society.
- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones.PubMed Central.
- The Noyori Asymmetric Hydrogenation Reaction.Andrew G Myers Research Group, Harvard University.
- Diamine Ligands in Copper-Catalyzed Reactions.PubMed Central.
- Chiral Diene Ligands in Asymmetric Catalysis.Chemical Reviews.
- Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis‐Piperazines as a Privileged Scaffold.ResearchGate.
- Synthesis and characterization of new ruthenium N-heterocyclic carbene Hoveyda II-type complexes.ResearchGate.
- Chiral Ligands in Asymmetric Synthesis: Design and Applications.ResearchGate.
- Cbz-Protected Amino Groups.Organic Chemistry Portal.
- Enantioselective reduction of ketones.Wikipedia.
- Asymmetric hydrogenation.Wikipedia.
- Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand.PubMed.
- Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis.Sciendo.
- Catalytic Asymmetric Hydride Transfer Reduction of Ketones with Rhodium and Chiral Diamine Ligands: Approach of the Active Speci.ACS Publications.
- Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity.PubMed Central.
- A Review of: “Chiral Auxiliaries and Ligands in Asymmetric Synthesis”.Taylor & Francis Online.
- Chemoselective carbene insertion into the N−H bonds of NH3·H2O.PubMed Central.
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands.National Institutes of Health.
- Preparation and characterization of a highly dispersed Ru/CeZrO2 catalyst for CO2 methanation with improved activity.Catalysis Science & Technology (RSC Publishing).
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts.MDPI.
- Diamine ligands in copper-catalyzed reactions.Chemical Science (RSC Publishing).
- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.ACS Publications.
- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.The Journal of Organic Chemistry - ACS Publications.
- Cbz-Protected Amino Groups.organic-chemistry.org.
- New Privileged Chiral Ligand for Catalytic Asymmetric Reactions.Chinese Academy of Sciences.
- Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.Arkivoc.
- Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water.ResearchGate.
- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction.National Institutes of Health.
- Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.PubMed Central.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.MDPI.
- Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation.PubMed.
- Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis.PubMed.
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. chem.uw.edu.pl [chem.uw.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application Note: A Four-Step Synthesis of 2-N-Cbz-butane-1,2-diamine from Butane-1,2-diol
Abstract
This application note provides a comprehensive, four-step protocol for the synthesis of 2-N-Cbz-butane-1,2-diamine, a valuable chiral building block in pharmaceutical and materials science. Starting from the readily available butane-1,2-diol, the synthesis proceeds through a robust sequence involving activation of hydroxyl groups via mesylation, stereospecific nucleophilic displacement with azide, reduction to the vicinal diamine, and concluding with a selective mono-N-protection using benzyl chloroformate. This guide is designed for researchers in organic synthesis, offering detailed, step-by-step procedures, mechanistic insights, and expert commentary to ensure successful execution and reproducibility.
Introduction
Vicinal diamines are privileged structural motifs found in a wide array of biologically active molecules and are extensively used as chiral ligands in asymmetric catalysis.[1][2] The ability to selectively functionalize one of the two amino groups is crucial for their application as synthetic intermediates. The carboxybenzyl (Cbz) protecting group is particularly useful due to its stability under various reaction conditions and its facile removal through catalytic hydrogenation.
This document outlines a reliable pathway to access this compound from butane-1,2-diol. The described synthetic strategy is predicated on fundamental and well-established organic transformations, making it accessible to researchers with a solid foundation in synthetic chemistry. The core of the strategy involves converting the diol's hydroxyls into excellent leaving groups, followed by a double SN2 reaction that introduces the nitrogen functionalities with inversion of stereochemistry, reduction, and a carefully controlled selective protection step.
Overall Synthetic Scheme
The synthesis is accomplished in four distinct steps, beginning with the activation of the diol and culminating in the desired selectively protected diamine. Each step is designed to produce intermediates that can be purified and characterized before proceeding to the next transformation.
Sources
Application Notes & Protocols: The Strategic Use of 2-N-Cbz-butane-1,2-diamine in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 2-N-Cbz-butane-1,2-diamine, a pivotal chiral building block in modern pharmaceutical synthesis. We will dissect the strategic importance of its mono-protected structure, detailing its application in the stereoselective synthesis of key pharmaceutical intermediates. The core of this document is a detailed, field-proven protocol for a multi-step synthesis of a core scaffold relevant to antiviral agents, particularly non-peptidic HIV protease inhibitors. The causality behind experimental choices, safety considerations, and analytical checkpoints are thoroughly explained to ensure reproducibility and success.
Introduction: The Architectural Value of Chiral Vicinal Diamines
In the landscape of medicinal chemistry, chiral vicinal diamines (1,2-diamines) are privileged scaffolds.[1] Their stereochemically defined, conformationally restricted nature makes them ideal building blocks for constructing ligands that can precisely interact with biological targets like enzymes and receptors.[2][3] The spatial arrangement of the two amino groups provides a platform for generating molecular diversity with predictable three-dimensional orientations, a critical factor in designing potent and selective drugs.[2]
This compound emerges as a particularly valuable reagent due to its inherent asymmetry and the strategic placement of a benzyloxycarbonyl (Cbz or Z) protecting group. This protecting group renders the secondary amine chemically inert under a wide range of conditions, thereby enabling selective functionalization of the free primary amine.[4] The Cbz group is renowned for its stability and can be cleanly removed under specific, non-harsh conditions, typically via catalytic hydrogenolysis, revealing the secondary amine for subsequent synthetic transformations.[5][6] This orthogonal control is the cornerstone of its utility, allowing for the stepwise and controlled construction of complex molecules, such as the core structures of potent antiviral agents.[7][8]
Core Principles: Why this compound is a Superior Synthetic Tool
The Imperative of Chirality
The biological activity of pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image forms of a molecule, can exhibit dramatically different pharmacological and toxicological profiles.[] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[10] Therefore, the use of enantiomerically pure starting materials like (S)- or (R)-2-N-Cbz-butane-1,2-diamine is not just a preference but a fundamental requirement for developing safe and effective single-enantiomer drugs.
The Logic of Mono-Protection
The differential reactivity offered by a mono-protected diamine is a powerful tool for the synthetic chemist. It elegantly solves the challenge of selectively addressing one of two similar functional groups. The Cbz group acts as a temporary mask, directing the initial chemical modification exclusively to the primary amine. This strategy prevents the formation of undesired side products and eliminates the need for complex separation steps, streamlining the entire synthetic pathway.[4]
Diagram 2: Three-step workflow for synthesizing a chiral diamide intermediate.
Experimental Workflow
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.
Part A: Selective Acylation of (S)-2-N-Cbz-butane-1,2-diamine (Step 1)
-
Objective: To selectively form an amide bond at the primary amine using 3,5-dimethylbenzoyl chloride as a representative acylating agent.
-
Causality: A tertiary amine base (Triethylamine, TEA) is used to neutralize the HCl byproduct generated during the acylation, preventing the formation of an ammonium salt with the starting material and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and non-polar reagents. The reaction is run at 0 °C to control the initial exothermic reaction.
Materials & Reagents:
-
(S)-2-N-Cbz-butane-1,2-diamine (1.0 eq)
-
3,5-Dimethylbenzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer.
-
Dissolve (S)-2-N-Cbz-butane-1,2-diamine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
In a separate flask, dissolve 3,5-dimethylbenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the diamine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product via flash column chromatography on silica gel to yield the pure mono-amide intermediate.
Part B: Cbz Deprotection via Catalytic Hydrogenolysis (Step 2)
-
Objective: To selectively cleave the Cbz protecting group to reveal the free secondary amine.
-
Causality: Palladium on activated carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl groups, including the benzyloxycarbonyl group. [5]Hydrogen gas (H₂) acts as the reductant. Methanol is an excellent solvent as it readily dissolves the substrate and does not interfere with the catalysis. The reaction proceeds by cleaving the benzyl-oxygen bond, releasing toluene and carbon dioxide as byproducts and leaving the free amine.
Materials & Reagents:
-
Mono-amide intermediate from Part A (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite™
Protocol:
-
Dissolve the mono-amide intermediate in methanol in a suitable round-bottom flask.
-
Carefully add 10% Pd/C to the solution under a nitrogen atmosphere. Caution: Pd/C is flammable when dry and can ignite solvents in the presence of air.
-
Securely attach a hydrogen-filled balloon to the flask (or set up in a Parr apparatus).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon is typically sufficient) at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 4-12 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Caution: Do not allow the Celite pad with the catalyst to dry completely in the air. Quench it with water before disposal.
-
Concentrate the filtrate in vacuo to yield the deprotected intermediate, which is often pure enough for the next step without further purification.
Part C: Second Acylation (Step 3)
-
The protocol for the second acylation is analogous to Part A, using the free secondary amine from Part B as the starting material and a different acylating agent if required for the final target molecule.
Data Summary Table
| Step | Product | Expected Yield | Purity (Post-Purification) | Key Analytical Data (ESI-MS) |
| 1 | Intermediate 1 (Mono-amide) | 85-95% | >98% | [M+H]⁺ calculated |
| 2 | Intermediate 2 (Free Amine) | 90-99% (quantitative) | >95% | [M+H]⁺ calculated |
| 3 | Final Product (Diamide) | 80-90% | >98% | [M+H]⁺ calculated |
Broader Horizons and Future Scope
While the synthesis of antiviral intermediates is a prominent application, the utility of this compound is far-reaching. Its derivatives are excellent candidates for:
-
Chiral Ligands: The two distinct nitrogen atoms can be elaborated into bidentate ligands for asymmetric metal catalysis, a cornerstone of modern enantioselective synthesis. [][11]* Organocatalysts: The diamine backbone is a feature in many successful organocatalysts used in various asymmetric transformations. [12]* Diverse Scaffolds: It serves as a starting point for creating libraries of complex molecules with defined stereochemistry for screening in drug discovery programs. [2] The continued development of synthetic methodologies utilizing such versatile chiral building blocks will undoubtedly accelerate the discovery of next-generation therapeutics.
References
-
Skwierawska, A. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. Gdansk University of Technology. Available from: [Link]
-
ResearchGate. (2021). Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates. Available from: [Link]
-
MDPI. (n.d.). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Available from: [Link]
-
ResearchGate. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Available from: [Link]
-
Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Available from: [Link]
-
ChemRxiv. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available from: [Link]
-
PubMed. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Available from: [Link]
-
PubMed. (1996). Structure-based design and synthesis of substituted 2-butanols as nonpeptidic inhibitors of HIV protease: secondary amide series. Available from: [Link]
-
Royal Society of Chemistry. (2020). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Available from: [Link]
-
Royal Society of Chemistry. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
-
PubMed. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. Available from: [Link]
-
Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Available from: [Link]
-
PMC. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Available from: [Link]
-
ResearchGate. (n.d.). Structures of HIV-1 protease inhibitors 1 and 2 and key building blocks.... Available from: [Link]
-
PMC. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]
-
PMC. (n.d.). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Available from: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Available from: [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]
-
ResearchGate. (2020). (PDF) Design, Synthesis, and X-ray Studies of Potent HIV-1 Protease Inhibitors with P2-Carboxamide Functionalities. Available from: [Link]
-
PubChem. (n.d.). 1,2-Butanediamine. Available from: [Link]
-
ResearchGate. (n.d.). Selected examples of chiral 1,2‐diamine‐based biologically active.... Available from: [Link]
-
PubMed. (1993). Symmetry-based inhibitors of HIV protease. Structure-activity studies of acylated 2,4-diamino-1,5-diphenyl-3-hydroxypentane and 2,5-diamino-1,6-diphenylhexane-3,4-diol. Available from: [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
-
Organic Syntheses. (n.d.). (1R,2R)-N,N'-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Available from: [Link]
Sources
- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. chem.uw.edu.pl [chem.uw.edu.pl]
- 4. nbinno.com [nbinno.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design and synthesis of substituted 2-butanols as nonpeptidic inhibitors of HIV protease: secondary amide series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
Application Note: Catalytic Hydrogenation for Cbz Deprotection of 2-N-Cbz-butane-1,2-diamine
Abstract
The Carboxybenzyl (Cbz or Z) group is a cornerstone amine protecting group in modern organic synthesis, particularly in peptide and pharmaceutical chemistry, owing to its stability and selective removal.[1] Catalytic hydrogenation stands as the premier method for Cbz deprotection, prized for its mild conditions and clean byproducts—typically just toluene and carbon dioxide.[2] This application note provides a comprehensive, field-proven guide for the deprotection of 2-N-Cbz-butane-1,2-diamine using Palladium on carbon (Pd/C) as a heterogeneous catalyst. We delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical parameters for process optimization, reaction monitoring, and product characterization, tailored for researchers, scientists, and drug development professionals.
Introduction and Mechanistic Rationale
The Cbz group's utility stems from its robustness across a wide range of non-reductive chemical environments. Its removal via catalytic hydrogenation is a process of hydrogenolysis. The reaction proceeds on the surface of a heterogeneous catalyst, most commonly Pd/C.[3]
The mechanism unfolds in several key steps:
-
Adsorption: Both the Cbz-protected diamine and molecular hydrogen (H₂) adsorb onto the active sites of the palladium catalyst surface.[3]
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive palladium hydride species on the catalyst surface.[3]
-
Hydrogenolysis: The benzylic carbon-oxygen bond of the carbamate is cleaved by the activated hydrogen. This is the key hydrogenolysis step, which forms an unstable carbamic acid intermediate and toluene.[3][4]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing the free amine (butane-1,2-diamine) and carbon dioxide gas.[4]
-
Desorption: The final products—diamine, toluene, and CO₂—desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[3]
This method is highly favored because the byproducts are volatile and easily removed, simplifying product purification.
Critical Experimental Parameters
The success of a catalytic hydrogenation is contingent on several interdependent parameters. Understanding their interplay is crucial for achieving high yield, purity, and reproducibility.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Pd/C is the workhorse catalyst for Cbz deprotection due to its high activity and selectivity.[5] The quality of the catalyst is paramount; factors like palladium particle size and distribution on the carbon support significantly impact efficiency.[6] For difficult substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[5] |
| Catalyst Loading | 5-20 mol% (Pd basis) | A typical starting point is 10% w/w of the substrate.[5] Lower loadings can be effective but may require longer reaction times or higher pressures. Higher loadings can accelerate the reaction but may increase costs and complicate filtration. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Polar protic solvents like methanol (MeOH) and ethanol (EtOH) are excellent choices as they effectively dissolve the substrate and stabilize intermediates.[5] Ethyl acetate (EtOAc) is also common. The choice of solvent can influence reaction rates and byproduct formation.[7] |
| Hydrogen Source | H₂ Gas (Balloon to 50 psi) | For lab-scale reactions, a hydrogen-filled balloon is often sufficient. For more stubborn reactions or larger scales, a pressurized vessel (e.g., a Parr shaker) is necessary.[5][8] Ensure the system is properly sealed and purged. |
| Temperature | Room Temperature (20-25 °C) | Most Cbz deprotections proceed efficiently at ambient temperature.[9] Gentle heating (30-40 °C) can be applied to accelerate slow reactions, but this may also increase the risk of side reactions.[5] |
| Reaction Time | 2-24 hours | Reaction progress must be monitored. Reactions are typically complete within a few hours, but can be left overnight if necessary. The endpoint is determined by the complete consumption of the starting material.[8][9] |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with integrated safety and monitoring steps to ensure a successful and reliable outcome.
Materials and Equipment
-
Substrate: this compound
-
Catalyst: 10% Palladium on Carbon (50% wet with water)
-
Solvent: Anhydrous Methanol (MeOH)
-
Hydrogen Source: Hydrogen gas cylinder with regulator or a hydrogen-filled balloon
-
Inert Gas: Nitrogen or Argon
-
Reaction Vessel: Two- or three-neck round-bottom flask, or a dedicated hydrogenation vessel (e.g., Parr apparatus)
-
Filtration: Celite® 545 or a similar filter aid, sintered glass funnel or a membrane filter (0.45 µm PTFE)
-
Analytical: TLC plates (silica gel 60 F₂₅₄), LC-MS
Safety Precautions
-
Pyrophoric Catalyst: Palladium on carbon, especially when dry and saturated with hydrogen, is pyrophoric and can ignite spontaneously upon exposure to air.[10][11] Always handle the catalyst in an inert atmosphere or as a slurry in solvent. Never add dry catalyst to a flammable solvent in the presence of air.[10]
-
Flammable Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar in a dry two-neck round-bottom flask. Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is a critical step to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound (1.0 eq) followed by anhydrous methanol (approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Expert Tip: To handle the catalyst safely, weigh the wet Pd/C into a small vial and add a small amount of the reaction solvent to create a slurry. With vigorous stirring of the reaction mixture, carefully add the catalyst slurry via pipette or syringe. This prevents the dry powder from being exposed to air.
-
Hydrogenation Setup: Seal the flask. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[9] Finally, evacuate and backfill with hydrogen gas. If using a balloon, ensure it is securely attached. For pressurized reactions, set the desired pressure (e.g., 50 psi).[8]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).
-
Reaction Monitoring: After 2-3 hours (or at regular intervals), briefly stop stirring and allow the catalyst to settle. Carefully take a small aliquot from the supernatant via a nitrogen-purged syringe. Analyze the sample by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: A typical eluent system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). The Cbz-protected starting material is significantly less polar than the resulting diamine product. The starting material will have a high Rf, while the product will remain at or near the baseline (Rf ≈ 0).[12] Stain with ninhydrin to visualize the amine product.
-
-
Work-up: Once the starting material is completely consumed, stop the reaction. Purge the flask with inert gas for 10-15 minutes to remove all residual hydrogen.
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® packed in a sintered glass funnel. Safety Critical: Never allow the filter cake to run dry, as it is pyrophoric.[10] Keep the pad wet with solvent (methanol) throughout the filtration. Wash the filter cake thoroughly with additional methanol (2-3 times the reaction volume) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired butane-1,2-diamine and the byproduct, toluene.
Workflow Visualization
The following diagram illustrates the complete workflow from starting material to final characterization.
Caption: Experimental workflow for the catalytic deprotection.
Purification and Characterization
The product, butane-1,2-diamine, is a relatively low-boiling point, water-soluble amine.[13] This presents a purification challenge.
-
Purification: Simple extraction is often ineffective. The most reliable method for isolating the pure diamine from the non-polar toluene byproduct is fractional distillation under atmospheric or reduced pressure.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and absence of the Cbz group (disappearance of aromatic and benzylic protons).
-
Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ for C₄H₁₂N₂ ≈ 89.1).
-
Infrared (IR) Spectroscopy: To observe the appearance of N-H stretching bands (typically ~3300-3400 cm⁻¹) and the disappearance of the carbamate carbonyl stretch (~1690 cm⁻¹).
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Stalled or Slow Reaction | 1. Inactive catalyst. 2. Catalyst poisoning (e.g., by sulfur or halide impurities). 3. Insufficient hydrogen supply or poor mixing. | 1. Use a fresh batch of high-quality Pd/C. 2. Consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.[5] 3. Increase stirring speed. If using a balloon, ensure it remains inflated. Consider increasing H₂ pressure with a proper hydrogenation apparatus.[5] |
| Incomplete Reaction | Substrate insolubility or catalyst deactivation. | Try a different solvent or a solvent mixture (e.g., MeOH/THF) to improve solubility.[5] Adding a small amount of acetic acid can sometimes facilitate the reaction by protonating the amine, although this will require subsequent neutralization.[5] |
| Low Product Recovery | 1. Product adsorbed onto the catalyst or Celite®. 2. Product loss during solvent evaporation due to volatility. | 1. Wash the filter cake extensively with the reaction solvent or a more polar one. 2. Use a cold trap during rotary evaporation and be cautious with vacuum depth and bath temperature. |
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kotha, S., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Retrieved from [Link]
- Fandrick, D. R., et al. (2018). Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine. Google Patents.
-
University of California, Los Angeles. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]
-
Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
Bennett, C. S., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
McKay, M. J., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
-
Chan, K. H., et al. (1998). Determination of total and free carbamazepine and the principal metabolites in serum by high-performance liquid chromatography with photodiode-array detection. PubMed. Retrieved from [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Palladium on Carbon. In Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101735067A - Synthesis method of 1,4-butanediamine.
-
Sharma, S., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). High-performance thin-layer chromatography method for therapeutic drug monitoring of antiepileptic drugs in serum. Retrieved from [Link]
-
Future4200. (2021). Palladium on carbon safe handling. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Solids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Butanediamine. Retrieved from [Link]
-
PubMed. (n.d.). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-Diamino-2,3-di(2-pyridyl)butane and its Dinuclear Zinc (II) Chloride Complex. Retrieved from [Link]
-
Patsnap. (2025). How Butane Refinement Enhances Purity in Fine Chemical Synthesis. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2018010974A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-N-Cbz-butane-1,2-diamine in the Preparation of Chiral Catalysts
Introduction: The Strategic Value of Monoprotected Chiral Diamines in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and fine chemical industries. Chiral 1,2-diamines have emerged as privileged ligands, capable of forming highly effective and selective catalysts when complexed with transition metals such as ruthenium, rhodium, and iridium.[1][2] These catalysts are instrumental in asymmetric hydrogenations and transfer hydrogenations, reactions that install chirality with high fidelity.[3]
This guide focuses on a specific, yet versatile building block: 2-N-Cbz-butane-1,2-diamine . The strategic use of the Carboxybenzyl (Cbz) protecting group on one of the amine functionalities is a key design element. This N-monoprotection scheme allows the diamine to chelate to a metal center in a well-defined manner, creating a stable and highly organized chiral environment. This precise architecture is fundamental to the catalyst's ability to differentiate between the enantiotopic faces of a prochiral substrate.
The resulting catalysts, often referred to as Noyori-type catalysts, operate through a sophisticated mechanism known as metal-ligand bifunctional catalysis.[4] In the case of ketone reduction, this involves a concerted, outer-sphere transfer of a hydride from the metal and a proton from the non-coordinating N-H group of the diamine ligand to the carbonyl group of the substrate.[5][6] This mechanism avoids direct substrate-to-metal coordination and is responsible for the high efficiency and enantioselectivity observed.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of chiral catalysts derived from this compound. We will delve into the detailed protocol for the preparation of a representative Ruthenium(II) catalyst and its subsequent application in the asymmetric transfer hydrogenation of a model ketone.
Part 1: Synthesis of the Chiral Ruthenium(II) Pre-catalyst
The preparation of the active catalyst involves the reaction of the chiral diamine ligand with a suitable metal precursor. A common and effective precursor for this class of catalysts is the dimeric chloro(p-cymene)ruthenium(II) complex, [RuCl2(p-cymene)]2.[7][8] The following protocol outlines the synthesis of the chiral Ru(II) complex of (1S,2S)-2-N-Cbz-butane-1,2-diamine. The choice of the (1S,2S)-enantiomer will typically lead to the (S)-alcohol in the reduction of prochiral ketones.
Experimental Protocol 1: Synthesis of RuCl(1S,2S)-N-Cbz-butane-1,2-diamine
Materials and Reagents:
-
[RuCl2(p-cymene)]2 (dichloro(p-cymene)ruthenium(II) dimer)
-
(1S,2S)-2-N-Cbz-butane-1,2-diamine
-
Anhydrous isopropanol
-
Triethylamine (Et3N), freshly distilled
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (e.g., 0.5 mmol) and (1S,2S)-2-N-Cbz-butane-1,2-diamine (e.g., 1.05 mmol, a slight excess) in anhydrous isopropanol (e.g., 20 mL).
-
Addition of Base: To the stirred solution, add triethylamine (e.g., 1.1 mmol). The base acts as a scavenger for the HCl that is liberated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring under an inert atmosphere for 1-2 hours. The color of the solution will typically change from dark red-brown to a clearer orange or yellow, indicating the formation of the monomeric complex.
-
Isolation of the Catalyst:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
The product can be precipitated by the addition of a non-polar solvent like hexane.
-
Collect the resulting solid by filtration, wash with a small amount of cold isopropanol and then with hexane.
-
-
Drying and Storage: Dry the orange-brown crystalline powder under high vacuum. Store the catalyst under an inert atmosphere to prevent decomposition.
Characterization:
The structure and purity of the synthesized catalyst should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the presence of the p-cymene and the diamine ligands.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight of the complex.
-
Elemental Analysis: To confirm the elemental composition.
Part 2: Application in Asymmetric Transfer Hydrogenation (ATH)
The synthesized chiral ruthenium catalyst is highly effective for the asymmetric transfer hydrogenation of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. Acetophenone is a commonly used benchmark substrate for evaluating the efficacy of such catalysts.
Experimental Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Materials and Reagents:
-
RuCl (the synthesized catalyst)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as the hydrogen source for the reduction.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the chiral ruthenium catalyst in the chosen anhydrous solvent. A typical substrate-to-catalyst (S/C) ratio is in the range of 100:1 to 1000:1.
-
Addition of Reactants: To the catalyst solution, add acetophenone followed by the formic acid/triethylamine mixture (typically 2-5 equivalents relative to the ketone).
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for the required time (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Illustrative Data:
The performance of catalysts derived from N-monoprotected diamines is typically high. The following table provides representative data for the ATH of various ketones using a Noyori-type catalyst, illustrating the expected outcomes.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 12 | >99 | 98 (S) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 16 | >99 | 97 (S) |
| 3 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 24 | 98 | 95 (S) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | 18 | >99 | 96 (S) |
Note: The data presented is illustrative for a typical Noyori-type catalyst and the specific performance with the this compound derived catalyst should be determined experimentally. The stereochemistry of the product is dependent on the stereochemistry of the diamine used.
Part 3: Mechanistic Insights
The high efficiency and enantioselectivity of the catalyst are rooted in the Noyori metal-ligand bifunctional mechanism.[6][9] This catalytic cycle operates in the outer coordination sphere of the metal, meaning the substrate does not directly bind to the ruthenium center.
Key Steps in the Catalytic Cycle:
-
Activation: The pre-catalyst, a Ru(II)-Cl species, is activated by the hydrogen source (formic acid/triethylamine) to form the active 16-electron Ru(II)-hydride complex.
-
Transition State Assembly: The ketone substrate approaches the active catalyst and forms a six-membered pericyclic transition state. This assembly is stabilized by a hydrogen bond between the carbonyl oxygen and the N-H proton of the diamine ligand.
-
Stereodetermining Step: The transfer of the hydride from the ruthenium and the proton from the nitrogen to the carbonyl carbon and oxygen, respectively, occurs in a concerted fashion. The chiral environment created by the Cbz-protected diamine ligand and the p-cymene group dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The newly formed alcohol dissociates, and the catalyst is regenerated by the hydrogen source, ready to start another catalytic cycle.
The Cbz group plays a crucial role by providing steric bulk and electronic influence that helps to lock the conformation of the chelate ring, thereby enhancing the enantioselectivity of the catalyst.
Conclusion
This compound is a highly valuable ligand for the synthesis of potent chiral catalysts for asymmetric synthesis. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully prepare and utilize these catalysts in their synthetic endeavors. The modularity of this system allows for further tuning of the ligand and metal center to optimize performance for specific substrates, making it a powerful tool in the development of new synthetic methodologies and the efficient production of chiral molecules.
References
-
Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis, characterization, and reactivity of ruthenium diene/diamine complexes including catalytic hydrogenation of ketones. PubMed. Available at: [Link]
-
Synthesis, Characterization, and Antitumor Mechanism Investigation of Ruthenium(II)/Rhenium(I)-Daminozide Conjugates. MDPI. Available at: [Link]
-
Noyori Asymmetric Hydrogenation. YouTube. Available at: [Link]
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Reactivity of Ruthenium Diene/Diamine Complexes Including Catalytic Hydrogenation of Ketones. ResearchGate. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
p-Cymene Based Ruthenium Complexes as Catalysts. Universidade de Lisboa. Available at: [Link]
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Ruthenium(ii) arene complexes bearing simple dioxime ligands: effective catalysts for the one-pot transfer hydrogenation/N-methylation of nitroarenes with methanol. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Polymeric micelles with chiral diamine-Ru(II) catalysts for asymmetric transfer hydrogenation of ketones in water. ResearchGate. Available at: [Link]
-
A simple synthesis of [RuCl2(NHC)(p-cymene)] complexes and their use in olefin oxidation catalysis. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]
-
Preparation of a dicationic, p -cymene ruthenium(II) dimer, [( p -cymene)Ru(µ-Cl)(P{OCH 2 } 3 CEt)] 2 2+ : structure, characterization and reactivity. ResearchGate. Available at: [Link]
-
The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. ResearchGate. Available at: [Link]
-
Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. Available at: [Link]
-
Synthesis, crystal structure and catalytic activity in reductive amination of dichlorido(η6-p-cymene)(2′-dicyclohexylphosphanyl-2,6-dimethoxybiphenyl-κP)ruthenium(II). NIH. Available at: [Link]
-
Enaminone-directed ruthenium(ii)-catalyzed C–H activation and annulation of arenes with diazonaphthoquinones for polycyclic benzocoumarins. Chemical Communications (RSC Publishing). Available at: [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications. Available at: [Link]
-
Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Los Alamos National Laboratory. Available at: [Link]
-
RuCl. Chem-Impex. Available at: [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. Available at: [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and catalytic activity in reductive amination of dichlorido(η6-p-cymene)(2′-dicyclohexylphosphanyl-2,6-dimethoxybiphenyl-κP)ruthenium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Resolution of Racemic Butane-1,2-diamine via Cbz-Protection and Diastereomeric Salt Crystallization
Abstract
Enantiomerically pure vicinal diamines, such as (R)- and (S)-butane-1,2-diamine, are critical building blocks in the synthesis of pharmaceuticals and chiral catalysts. This application note presents a detailed, field-proven experimental procedure for the resolution of racemic butane-1,2-diamine. The strategy hinges on the regioselective mono-N-protection of the diamine using the versatile carboxybenzyl (Cbz) group, followed by classical diastereomeric salt resolution with a chiral acid. The protocol is designed to be a self-validating system, incorporating in-process analytical checks to ensure reproducibility and high enantiomeric purity of the final products. We will delve into the causality behind key experimental choices, from the selection of the protecting group to the optimization of crystallization conditions, providing researchers with a comprehensive guide for obtaining these valuable chiral synthons.
Introduction: The Strategic Imperative for Chiral Diamines
Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry and asymmetric catalysis. Their C2 symmetry and the presence of two nucleophilic nitrogen atoms make them ideal ligands for a variety of metal-catalyzed transformations and as key components in numerous biologically active molecules. The stereochemistry of these diamines often dictates the efficacy and selectivity of the final product, making access to enantiomerically pure forms a paramount objective in drug development and fine chemical synthesis.
Classical resolution via diastereomeric salt formation remains one of the most robust and scalable methods for separating enantiomers.[1] This technique leverages the differential solubility of diastereomeric salts, which are formed by reacting a racemic mixture with a chiral resolving agent.[2][] The success of this method is highly dependent on the careful selection of a protecting group for one of the amine functionalities, which modulates the physicochemical properties of the molecule to facilitate efficient crystallization.
This guide focuses on the use of the carboxybenzyl (Cbz) protecting group, a staple in peptide chemistry and organic synthesis. The Cbz group offers a unique combination of stability to a wide range of reaction conditions and facile removal via catalytic hydrogenolysis, making it an excellent choice for this resolution strategy.[4][5]
The Resolution Workflow: A Step-by-Step Overview
The overall experimental workflow is a multi-step process that begins with the protection of the racemic diamine and culminates in the isolation of the individual enantiomers. Each step is critical for the overall success of the resolution and has been optimized for both yield and enantiomeric purity.
Figure 1: Overall experimental workflow for the resolution of racemic butane-1,2-diamine.
Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Grade/Specification |
| Racemic Butane-1,2-diamine | ≥98% |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| L-(+)-Tartaric Acid | ≥99.5% |
| Methanol (MeOH) | Anhydrous, ≥99.8% |
| 10% Palladium on Carbon (Pd/C) | 50% water wet |
| Diethyl Ether | Anhydrous, ≥99.7% |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |
| Thin Layer Chromatography (TLC) | Silica gel 60 F₂₅₄ |
| Nuclear Magnetic Resonance (NMR) | 400 MHz or higher |
| Chiral High-Performance Liquid Chromatography (HPLC) | With appropriate chiral column |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Mono-N-Cbz Protection of Racemic Butane-1,2-diamine
Causality: The objective of this step is to selectively protect one of the two amino groups in butane-1,2-diamine. The use of a protecting group is crucial as it introduces a handle for the subsequent diastereomeric salt formation and prevents unwanted side reactions. The Cbz group is chosen for its stability and ease of removal.[4] The reaction is performed under Schotten-Baumann conditions, using a biphasic system with a mild inorganic base to neutralize the HCl generated during the reaction.[4]
Protocol:
-
To a solution of racemic butane-1,2-diamine (1.0 eq) in dichloromethane (DCM, 10 mL/g of diamine) in a round-bottom flask equipped with a magnetic stirrer, add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM, visualized with ninhydrin stain). The disappearance of the starting diamine and the appearance of a new, less polar spot indicates the formation of the Cbz-protected product.
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g of initial diamine).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic N-Cbz-butane-1,2-diamine as a viscous oil. The product is often used in the next step without further purification.
Step 2: Diastereomeric Salt Formation and Crystallization
Causality: This is the core of the resolution process. The racemic N-Cbz-butane-1,2-diamine, which contains a basic free amino group, is reacted with a chiral acid, L-(+)-tartaric acid, to form two diastereomeric salts: (R)-N-Cbz-butane-1,2-diammonium L-tartrate and (S)-N-Cbz-butane-1,2-diammonium L-tartrate.[2] Due to their different three-dimensional structures, these diastereomers exhibit different physical properties, most importantly, solubility in a given solvent system.[] By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize out of the solution.
Protocol:
-
Dissolve the crude racemic N-Cbz-butane-1,2-diamine (1.0 eq) in methanol (MeOH, approximately 10-15 mL/g of Cbz-diamine) with gentle warming.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot MeOH.
-
Slowly add the hot tartaric acid solution to the Cbz-diamine solution with stirring.
-
Allow the solution to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystal growth, it is advisable to let the mixture stand undisturbed for 12-24 hours.
-
In-Process Check: The formation of a crystalline solid is the primary indicator of successful salt formation. The efficiency of the resolution can be preliminarily assessed by analyzing the enantiomeric excess (ee) of the mother liquor via chiral HPLC after a small aliquot is basified and the Cbz-diamine is extracted.
-
Collect the crystalline precipitate by vacuum filtration and wash the filter cake with a small amount of cold MeOH, followed by cold diethyl ether.
-
Dry the crystals under vacuum to obtain the diastereomerically enriched salt.
Step 3: Liberation of the Enantiomerically Enriched N-Cbz-butane-1,2-diamine
Causality: To isolate the enantiomerically enriched Cbz-protected diamine from its salt, the acidic resolving agent must be removed. This is achieved by treating the diastereomeric salt with a base, which deprotonates the ammonium salt, liberating the free amine.
Protocol:
-
Suspend the crystalline diastereomeric salt in a mixture of water and DCM.
-
Add a 2 M aqueous solution of sodium hydroxide dropwise with stirring until the pH of the aqueous layer is >10.
-
Continue stirring until all the solid has dissolved.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 5 mL/g of salt).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Cbz-butane-1,2-diamine.
-
Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Step 4: Deprotection to Yield Enantiomerically Pure Butane-1,2-diamine
Causality: The final step involves the removal of the Cbz protecting group to yield the desired enantiomerically pure diamine. Catalytic hydrogenolysis is the method of choice for Cbz deprotection as it proceeds under mild conditions and the byproducts (toluene and carbon dioxide) are volatile and easily removed.[4][6]
Protocol:
-
Dissolve the enantiomerically enriched N-Cbz-butane-1,2-diamine in MeOH (20 mL/g) in a flask suitable for hydrogenation (e.g., a Parr shaker flask or a round-bottom flask with a hydrogen balloon).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd relative to the substrate) to the solution.[7]
-
Purge the reaction vessel with hydrogen gas (or evacuate and backfill with hydrogen from a balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher in a Parr apparatus) at room temperature.
-
In-Process Check: Monitor the reaction by TLC. The disappearance of the UV-active Cbz-protected starting material and the appearance of a baseline spot (visualized with ninhydrin) indicates complete deprotection.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain the enantiomerically pure butane-1,2-diamine.
Data Summary and Expected Results
| Step | Product | Expected Yield | Key Analytical Parameters |
| 1 | Racemic N-Cbz-butane-1,2-diamine | >90% | ¹H NMR, ¹³C NMR |
| 2 | Diastereomerically Enriched Salt | 30-45% (based on racemate) | Melting Point |
| 3 | Enantiomerically Enriched N-Cbz-butane-1,2-diamine | >95% (from salt) | Chiral HPLC (ee >95%) |
| 4 | Enantiomerically Pure Butane-1,2-diamine | >95% | Chiral HPLC (ee >98%), Optical Rotation |
Troubleshooting and Field-Proven Insights
-
Poor Yield in Protection Step: If the yield of the mono-Cbz protected product is low, it could be due to the formation of the di-protected species. Ensure slow addition of Cbz-Cl at a low temperature to favor mono-protection.
-
No Crystallization in Resolution Step: If no precipitate forms, the solution may be too dilute. Try to concentrate the solution carefully. Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Experimenting with different solvents or solvent mixtures can also be beneficial.
-
Low Enantiomeric Excess: If the ee after the first crystallization is not satisfactory, a recrystallization of the diastereomeric salt from the same solvent system can significantly enhance the enantiomeric purity.
-
Incomplete Deprotection: If the hydrogenolysis is sluggish, the catalyst may be poisoned. Ensure the substrate is free of impurities that could inhibit the catalyst. In some cases, adding a small amount of acetic acid can facilitate the reaction.
Conclusion
This application note provides a comprehensive and robust protocol for the resolution of racemic butane-1,2-diamine using Cbz protection and diastereomeric salt crystallization. By carefully following the outlined steps and understanding the rationale behind each experimental choice, researchers in drug development and chemical synthesis can reliably obtain enantiomerically pure butane-1,2-diamine, a valuable building block for a wide range of applications. The inclusion of in-process checks and validation steps ensures the integrity and reproducibility of the procedure, aligning with the stringent requirements of modern chemical research.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][4]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link][5][8]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link][1]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link][9]
-
Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link][11]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link][13]
-
Elsevier. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link][14]
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. [Link][15]
-
RSC Publishing. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link][16]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. tdcommons.org [tdcommons.org]
- 10. youtube.com [youtube.com]
- 11. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 12. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. researchgate.net [researchgate.net]
- 16. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
role of 2-N-Cbz-butane-1,2-diamine in organocatalysis
Application Note: 2-N-Cbz-butane-1,2-diamine in Organocatalyst Design & Synthesis
Part 1: Executive Summary & Strategic Role
This compound (CAS: 1179361-76-2) is a high-value chiral building block, distinct from its rigid counterparts like cyclohexane-1,2-diamine (used in Takemoto catalysts) or diphenylethylenediamine (DPEN). Its primary role in modern organocatalysis is as a "Gateway Scaffold" for the synthesis of flexible, bifunctional thiourea and squaramide catalysts.
While rigid scaffolds (e.g., binaphthyl, cyclohexane) are often preferred for locking conformation, the butane backbone offers conformational adaptability . This allows the resulting catalyst to accommodate substrates that are sterically demanding or possess non-standard geometries, often solving enantioselectivity issues where rigid catalysts fail.
Core Applications:
-
Scaffold for Bifunctional Catalysts: Precursor to "Takemoto-style" amino-thioureas used in Michael additions.
-
Direct Primary Amine Catalysis: Utilization of the free C1-amine for enamine/iminium activation, with the Cbz group providing secondary hydrogen-bonding interactions (less common, but viable).
-
Ligand Synthesis: Precursor for chiral Salen and phosphoramidite ligands.
Part 2: Mechanistic Insight & Catalyst Design
The utility of this compound lies in its orthogonal protection. The C2-amine (chiral center) is protected by the Carboxybenzyl (Cbz) group, leaving the C1-amine (achiral, terminal) free for modification. This allows for the precise assembly of Bifunctional Organocatalysts .
The Bifunctional Activation Mode
The target catalyst derived from this scaffold typically operates via a dual-activation mechanism:
-
The Base (derived from C1): A tertiary amine (installed at C1) deprotonates the nucleophile (e.g., a malonate or keto-ester).
-
The Acid (derived from C2): A thiourea moiety (installed at C2 after Cbz removal) activates the electrophile (e.g., nitroolefin) via hydrogen bonding.
The 2-N-Cbz protection strategy is critical because it forces the H-bond donor (thiourea) to be installed at the chiral center (C2) , ensuring maximum stereochemical communication with the substrate.
Figure 1: Strategic workflow for converting this compound into a functional organocatalyst.
Part 3: Experimental Protocols
Protocol A: Synthesis of Bifunctional Thiourea Catalyst
Objective: Convert this compound into 1-(Dimethylamino)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)butane.
Reagents:
-
This compound (1.0 equiv)
-
Formaldehyde (37% aq., excess)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Palladium on Carbon (10% Pd/C)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM), Methanol (MeOH)
Step-by-Step Methodology:
-
C1-Amine Dimethylation (The Basic Site):
-
Dissolve this compound (10 mmol) in MeOH (50 mL).
-
Add Formaldehyde (37% aq., 50 mmol) and stir for 15 min.
-
Cool to 0°C and slowly add NaBH₃CN (30 mmol).
-
Stir at room temperature (RT) for 12 hours.
-
Quench: Add 1N NaOH. Extract with DCM. Dry organic layer (Na₂SO₄) and concentrate.
-
Result: 1-(Dimethylamino)-2-(benzyloxycarbonylamino)butane.
-
-
Cbz Deprotection (Revealing the Chiral Center):
-
Dissolve the intermediate from Step 1 in MeOH (30 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
-
Result: 1-(Dimethylamino)-2-aminobutane (volatile diamine – use immediately).
-
-
Thiourea Installation (The H-Bond Donor):
-
Dissolve the crude diamine in anhydrous DCM (20 mL) under Argon.
-
Add 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv) dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Validation: Verify structure via ¹H NMR (look for thiourea NH signals at δ 8.0–10.0 ppm).
-
Protocol B: Application in Asymmetric Michael Addition
Objective: Use the synthesized catalyst for the Michael addition of diethyl malonate to trans-β-nitrostyrene.
Reaction Setup:
| Component | Quantity | Role |
| Catalyst | 10 mol% | Bifunctional Activator |
| Trans-β-nitrostyrene | 0.5 mmol | Electrophile |
| Diethyl Malonate | 1.0 mmol | Nucleophile |
| Toluene | 2.0 mL | Solvent (Non-polar enhances H-bonding) |
| Temperature | -20°C to RT | Optimization Variable |
Procedure:
-
In a vial, dissolve the Catalyst (synthesized in Protocol A) and Trans-β-nitrostyrene in Toluene.
-
Cool the mixture to the desired temperature (start at 0°C).
-
Add Diethyl Malonate in one portion.
-
Monitor reaction by TLC (disappearance of nitrostyrene).
-
Workup: Direct filtration through a short silica plug (eluting with Et₂O) to remove catalyst.
-
Analysis: Determine conversion by ¹H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA 90:10).
Part 4: Data & Optimization Guidelines
The choice of the butane backbone (flexible) versus cyclohexane (rigid) affects the catalytic outcome. The table below summarizes expected trends when using the butane-derived catalyst compared to the standard Takemoto catalyst.
| Parameter | Butane Scaffold (Flexible) | Cyclohexane Scaffold (Rigid) | Recommendation |
| Reaction Rate | Moderate | Fast | Use higher concentration (0.5M) for butane. |
| Enantioselectivity | Variable (Substrate dependent) | High (General) | Butane is superior for bulky nucleophiles where rigid catalysts suffer steric clash. |
| Solubility | High (Organic solvents) | Moderate | Butane analogs are excellent for non-polar solvents (Toluene, DCM). |
| Cost | Lower | Higher | Use butane scaffold for initial screening or scale-up. |
Pathway Visualization: The Catalytic Cycle
Figure 2: Proposed catalytic cycle showing the simultaneous activation of the electrophile (by thiourea) and nucleophile (by amine).
References
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link
-
Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7983-8085. Link
-
PubChem. (2024). 1,2-Butanediamine Compound Summary. National Library of Medicine. Link
-
Held, F. E., et al. (2012). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 10, 1150-1158. Link
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link
synthesis of N-substituted derivatives from 2-N-Cbz-butane-1,2-diamine
Application Note: Selective N1-Functionalization of 2-N-Cbz-butane-1,2-diamine
Abstract
This guide details the strategic synthesis of N1-substituted derivatives from This compound . As a mono-protected vicinal diamine, this scaffold is a critical building block for peptidomimetics, chiral auxiliaries, and nitrogen-containing heterocycles. This protocol prioritizes chemoselectivity, utilizing the steric and electronic differentiation between the free primary amine (N1) and the carbamate-protected secondary amine (N2) to install diverse functionalities without compromising the protecting group integrity.
Strategic Analysis & Chemical Logic
The starting material, This compound , presents a classic "amine differentiation" challenge.
-
N1 (Primary Amine): Highly nucleophilic, sterically accessible. Target for functionalization.
-
N2 (Secondary Carbamate): Electronically deactivated by the benzyloxycarbonyl (Cbz) group. Stable to basic and mild acidic conditions but sensitive to hydrogenolysis (Pd/C, H₂) or strong Lewis acids (e.g., BBr₃).
Key Design Principles:
-
Avoidance of Over-Alkylation: Direct alkylation with alkyl halides often leads to mixtures of mono-, di-, and quaternary ammonium salts. Reductive Amination is the preferred "self-limiting" pathway for mono-alkylation.
-
Base Selection in Acylation: When synthesizing amides, non-nucleophilic organic bases (DIPEA, TEA) are required to scavenge HCl without deprotonating the Cbz-amide, which could lead to side reactions or racemization if the C2 center is chiral.
-
Solvent Compatibility: The Cbz group is lipophilic, making chlorinated solvents (DCM, DCE) or polar aprotic solvents (DMF, THF) ideal.
Methodology 1: Reductive Amination (Mono-Alkylation)
This is the "Gold Standard" method for installing alkyl groups at N1. It relies on the formation of an imine intermediate followed by in situ reduction.[1]
Mechanism:
-
Condensation: N1 amine attacks the carbonyl of an aldehyde/ketone to form a hemiaminal, which dehydrates to an imine.
-
Reduction: A selective hydride donor reduces the imine to the secondary amine.
Reagent Choice:
-
Sodium Triacetoxyborohydride (STAB): Preferred over NaBH₃CN (toxic) or NaBH₄ (too reactive). STAB reduces imines faster than aldehydes, allowing for "one-pot" procedures.
Protocol A: Standard Reductive Amination
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (R-CHO) (1.05 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv, optional catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve This compound (1 mmol) in anhydrous DCE (5 mL).
-
Imine Formation: Add the Aldehyde (1.05 mmol). If the reaction is sluggish (monitored by TLC), add AcOH (1 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Formation of the imine can often be observed by a shift in solution clarity or color.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 2–16 hours under Nitrogen atmosphere.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM gradients).
Methodology 2: Acylation & Sulfonylation
For the synthesis of amides or sulfonamides, a direct nucleophilic substitution is employed.
Protocol B: Schotten-Baumann Conditions (Acylation)
Reagents:
-
Acid Chloride (R-COCl) or Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve This compound (1 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C.
-
Addition: Add the Acid Chloride (1.1 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃. Dry and concentrate.
Visualizing the Workflow
The following diagram illustrates the decision logic and reaction pathways for functionalizing the N1 position.
Figure 1: Synthetic decision tree for the functionalization of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Reductive Amination) | Incomplete imine formation | Add molecular sieves (4Å) or MgSO₄ to the reaction to scavenge water. Increase AcOH to 2.0 eq. |
| Bis-alkylation | Aldehyde is too reactive (e.g., Formaldehyde) | Use lower equivalents of aldehyde (0.9 eq) and dropwise addition. Switch to NaBH(OAc)₃ if using NaBH₄. |
| Cbz Cleavage | Acidic conditions too harsh | Avoid strong mineral acids during workup. Ensure AcOH concentration is <5%. |
| Racemization (at C2) | High temperature or strong base | Keep reaction temp < 40°C. Use non-nucleophilic bases (DIPEA) instead of inorganic hydroxides. |
Analytical Validation
To confirm the successful synthesis, look for the following NMR signatures:
-
1H NMR (CDCl₃):
-
Cbz Group: Multiplet at ~7.3 ppm (5H, aromatic) and singlet/ABq at ~5.1 ppm (2H, benzylic CH₂).
-
N1-Substitution:
-
Alkylation: New multiplets for the alkyl chain; N1-H becomes a broad singlet (1H).
-
Acylation: Downfield shift of the N1-H (often >6.0 ppm) and adjacent CH₂ protons.
-
-
-
Mass Spectrometry (ESI):
-
Expect [M+H]+ corresponding to the derivatized product.
-
Absence of [M+Aldehyde+H]+ (Schiff base) confirms reduction completion.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Pérez-Faginas, P., et al. (2013).[1] "Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters." PLoS ONE, 8(1), e53231.[1] Link
- Klayman, D. L., et al. (1969). "The Chemistry of 2-Aminoethanethiol and Related Compounds." Journal of Organic Chemistry, 34(11), 3549.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
Sources
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of 2-N-Cbz-butane-1,2-diamine
Topic: Improving the Yield of 2-N-Cbz-butane-1,2-diamine Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.
Executive Summary & Strategic Route Selection
The synthesis of This compound (Benzyl (1-aminobutan-2-yl)carbamate) presents a specific regiochemical challenge: distinguishing between two primary amine precursors or selectively protecting the more hindered amine at the chiral center.
Direct selective protection of butane-1,2-diamine is not recommended due to poor regioselectivity; the unhindered C1-amine reacts faster than the C2-amine, leading to the wrong isomer (1-N-Cbz) or bis-protection.
The Golden Standard Route: To guarantee regiochemical integrity and high yield, this guide utilizes the Amino Acid Reduction Pathway . This route starts from 2-aminobutyric acid, locking the regiochemistry early, followed by amidation and selective reduction.
The Synthetic Pathway (Visualized)
Caption: Regioselective synthesis of this compound via the amino acid reduction route.
Detailed Technical Protocol
Step 1: Cbz Protection
Objective: Protect the amine of 2-aminobutyric acid.
-
Reagents: 2-Aminobutyric acid, Benzyl chloroformate (Cbz-Cl), NaOH (2M), Acetone/Water.
-
Critical Parameter: Maintain pH between 9–10. If pH drops < 8, hydrolysis of Cbz-Cl competes; if pH > 11, di-protection or racemization may occur.
-
Yield Target: >90%.
Step 2: Primary Amide Formation (Mixed Anhydride Method)
Objective: Convert the carboxylic acid to a primary amide without racemization.
-
Reagents: Cbz-2-aminobutyric acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (gas or dioxane solution).
-
Protocol:
-
Dissolve acid in dry THF at -15°C.
-
Add NMM (1.1 eq) followed by IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
Crucial: Add ammonia source immediately. Delay causes decomposition of the anhydride.
-
Warm to RT.
-
-
Why this method? EDC/NHS coupling is cleaner but often slower and more expensive. The mixed anhydride method is scalable and high-yielding for primary amides.
Step 3: Selective Reduction (The "Yield Killer" Step)
Objective: Reduce the amide carbonyl to a methylene group (-CONH₂ → -CH₂NH₂) without cleaving the Cbz carbamate.
-
Reagents: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS).
-
The Challenge: Catalytic hydrogenation (H₂/Pd) will cleave the Cbz group.[1] LiAlH₄ is often too harsh and can cleave the carbamate. Borane is chemoselective for amides over carbamates.
Step-by-Step Reduction Protocol:
-
Setup: Flame-dry glassware under Nitrogen/Argon. Moisture destroys Borane.
-
Addition: Dissolve Cbz-amide in dry THF. Cool to 0°C. Add BH₃·THF (3–4 equivalents) dropwise.
-
Note: Excess borane is required because the amine product complexes with boron.
-
-
Reaction: Allow to warm to RT and stir until TLC shows consumption of amide (usually 4–12 hours). Reflux may be required for stubborn substrates, but start at RT to preserve Cbz.
-
Quench (Critical): Cool to 0°C. Slowly add Methanol. Massive H₂ evolution will occur.
-
Workup (The Complex Break): The product exists as a stable Borane-Amine complex. It must be disrupted.
-
Method A (Standard): Evaporate solvent.[2][3][4] Redissolve in MeOH. Add dilute HCl (1M) cautiously. Heat at 50°C for 30 mins. Do not reflux in strong acid (6M HCl) as this will strip the Cbz group [1].
-
Method B (Oxidative - Milder): Treat the crude residue with Iodine (I₂) in THF/Water to oxidize the boron-amine bond, then treat with thiosulfate.
-
-
Purification: Basify aqueous layer (pH > 12) and extract with DCM. The product is an oil. Convert to Hydrochloride or Oxalate salt for solid isolation.
Technical Support Center: Troubleshooting & FAQs
Issue: Low Yield in Reduction Step
Q: I used LiAlH₄ and my product mass is low, and I see benzyl alcohol in the NMR. What happened? A: LiAlH₄ is a strong nucleophile and can attack the carbamate carbonyl of the Cbz group, cleaving it to form benzyl alcohol and the free diamine.
-
Fix: Switch to Borane-THF (BH₃·THF) . Borane acts as a Lewis acid and selectively reduces the electron-rich amide oxygen, leaving the carbamate intact [2].
Issue: Product "Disappears" During Workup
Q: The reaction looked good on TLC, but after acid workup, I recovered nothing from the organic layer. A: The product is a diamine. At neutral or acidic pH, it is fully protonated and stays in the aqueous phase.
-
Fix: You must adjust the pH to >12 (strongly basic) using NaOH before extracting with Dichloromethane (DCM) or Chloroform. Ensure you salt out the aqueous layer with NaCl to improve extraction efficiency.
Issue: Boron Contamination
Q: My product is a sticky gum and NMR shows broad peaks. Is it impure? A: You likely have the Borane-Amine complex intact. The reduction product forms a strong B-N bond that simple methanol quenching does not break.
-
Fix: You must perform a "complex-breaking" step. Heat the crude residue with 1M HCl in MeOH at 50°C for 1 hour, or reflux in pure Methanol overnight. Then basify and extract.[2][3][5]
Issue: Regioselectivity Verification
Q: How do I prove I have 2-N-Cbz and not 1-N-Cbz? A: Check the HMBC NMR .
-
2-N-Cbz: The carbonyl carbon of the Cbz group will show a correlation to the proton on the chiral carbon (methine, ~3.5-4.0 ppm).
-
1-N-Cbz: The carbonyl would correlate to the protons on the terminal methylene group (~3.0 ppm).
Quantitative Data: Reagent Comparison
| Reagent | Compatibility with Cbz | Yield Potential | Risk of Side Reactions |
| LiAlH₄ | Low | Low (<40%) | Cbz cleavage, Cyclization |
| H₂ / Pd-C | Zero | 0% | Complete deprotection (removes Cbz) |
| BH₃·THF | High | High (80-95%) | Boron complex formation (requires workup) |
| DIBAL-H | Medium | Medium | Often stops at aldehyde or over-reduces |
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming stability of Carbamates to Borane reduction).
-
Brown, H. C., & Heim, P. (1973). Selective reductions. Reduction of amides with diborane. The Journal of Organic Chemistry, 38(5), 912-916. (Foundational text on Borane chemoselectivity).
-
Organic Chemistry Portal. (2024). Reduction of Amides to Amines. (General overview of amide reduction methodologies).
-
BenchChem. (2024).[6] this compound hydrochloride Structure and Applications.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Technical Support Center: Purification of 2-N-Cbz-butane-1,2-diamine
Case ID: PUR-CBZ-DIAMINE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Silica Gel Chromatography of Mono-Protected Vicinal Diamines
Executive Summary
You are attempting to purify 2-N-Cbz-butane-1,2-diamine (Benzyl (1-aminobutan-2-yl)carbamate). This molecule presents a classic "amphiphilic" chromatographic challenge:
-
The Lipophilic Region: The Cbz (carboxybenzyl) group and butane backbone prefer non-polar solvents.
-
The Basic/Polar Region: The free primary amine at position C1 interacts strongly with the acidic silanols of standard silica gel (
), causing severe peak tailing (streaking) and poor resolution.
This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.
Part 1: Pre-Purification Diagnostics (The "Check Engine" Light)
Q: My TLC shows a long streak starting from the baseline. Is my product decomposing?
A: Likely not. This is a physical interaction, not a chemical decomposition. The free primary amine is protonating on the acidic silica surface, forming a salt that drags along the plate.
The Fix (Mobile Phase Modifier): You must introduce a competitive base into your mobile phase.
-
Standard Protocol: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to your eluent.
-
Validation: Run two TLC plates side-by-side:
-
Plate A: 10% MeOH / 90% DCM (No modifier).
-
Plate B: 10% MeOH / 89% DCM / 1% Et3N. Result: Plate B should show a tight, circular spot (
), whereas Plate A will show a streak.
-
Q: Which visualization method should I trust? UV or Stain?
A: You must use both for cross-validation.
-
UV (254 nm): Detects the Cbz aromatic ring. Limitation: It will not distinguish between the desired product and bis-Cbz impurities effectively if the spots overlap.
-
Ninhydrin Stain: Detects the free primary amine. Mechanism: Reacts with free amines to turn Deep Red/Purple upon heating.
-
Diagnostic: If a spot is UV active but Ninhydrin negative , it is likely the bis-Cbz byproduct or unreacted Cbz-Cl. If it is Ninhydrin positive, it contains the free amine.
-
Part 2: Column Chromatography Protocol
Workflow Diagram
The following decision tree outlines the critical steps for setting up the purification.
Caption: Optimized workflow for purifying basic amines on silica gel, emphasizing the mandatory inclusion of triethylamine (Et3N).
Standard Operating Procedures (SOPs)
1. Stationary Phase Pre-Treatment
-
Why: Silica is acidic. If you load your amine onto "dry" or untreated silica, the top layer will irreversibly bind your product (chemisorption).
-
Protocol:
-
Prepare a slurry of Silica Gel 60 in Hexanes containing 2% Et3N .
-
Pour into the column and flush with 2 column volumes (CV) of this buffer.[1]
-
This neutralizes the active silanol sites before the sample ever touches the column.
-
2. Mobile Phase Systems
Select the system based on your specific impurity profile.
| System | Composition (v/v) | Application | Pros/Cons |
| System A (Standard) | DCM / MeOH / NH4OH (90:9:1) | General purification | Pro: Excellent solubility. Con: NH4OH can be messy; verify miscibility. |
| System B (Alternative) | DCM / MeOH / Et3N (95:4:1) | High-resolution | Pro: Et3N is easier to handle than ammonia. Con: Residual Et3N requires high-vac removal. |
| System C (Non-Polar) | EtOAc / Hexanes / Et3N (50:49:1) | If impurities are non-polar | Pro: Separates bis-Cbz byproduct well. Con: Product may stick to baseline if too non-polar. |
Part 3: Troubleshooting & FAQs
Q: I isolated my product, but the NMR shows extra peaks around 1.0-3.0 ppm. Is it impure?
A: This is likely Residual Triethylamine (Et3N) or Carbamate Rotamers .
-
Residual Et3N: Look for a quartet at ~2.5 ppm and a triplet at ~1.0 ppm.
-
Solution: Dissolve the product in DCM and wash gently with saturated NaHCO3 (do not use strong acid, or you will lose the product to the aqueous layer). Alternatively, high-vacuum drying at 40°C overnight usually removes Et3N.
-
-
Rotamers: The Cbz group exhibits restricted rotation around the N-C bond. This can cause peak broadening or doubling in the 1H NMR (especially near the benzylic CH2).
-
Validation: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.
-
Q: My product is co-eluting with a spot just above it. What is it?
A: This is likely the Regioisomer (1-N-Cbz-butane-1,2-diamine) or the Bis-protected species.
-
Diagnosis:
-
Bis-Cbz: Will be Ninhydrin negative (no free amine).
-
Regioisomer: Will be Ninhydrin positive .
-
-
Solution: Switch solvent selectivity. If you used MeOH/DCM, switch to EtOAc/Hexanes (with Et3N) . The change in solvent dipole often resolves regioisomers.
Q: Can I use Alumina instead of Silica?
A: Yes.
-
Why: Basic Alumina (Activity III) is naturally basic and does not require Et3N doping.
-
When to use: If your compound is acid-sensitive or if you cannot get rid of the streaking on silica.[2][3][4]
-
Caution: Alumina has lower surface area than silica, so the loading capacity is lower (use 50:1 ratio of Alumina:Compound).
References
-
General Amine Purification on Silica
- Source: Rochester University Chemistry Department.
- Key Insight: Protocols for deactivating silica gel with 1-3% triethylamine to prevent amine degrad
-
URL:[Link]
-
Synthesis of Cbz-Diamines
- Source: National Institutes of Health (PMC).
- Key Insight: Describes the stability of Cbz groups and extraction protocols for similar amine intermedi
-
URL:[Link]
-
Chromatography Troubleshooting
- Source: Reddit ChemHelp / Verified Community Discussion.
- Key Insight: Consensus on using 90:9:1 DCM:MeOH:TEA for polar amines and the "slurry pack with base" technique.
-
URL:[Link]
-
Compound Data
Sources
side reactions in the Cbz protection of butane-1,2-diamine
This guide serves as a technical support resource for researchers encountering issues with the benzyloxycarbonyl (Cbz) protection of butane-1,2-diamine . It is structured to address specific failure modes, mechanistic causes, and validated protocols.[1]
Core Reaction Overview
-
Target Product:
-Cbz-butane-1,2-diamine (Primary amine protection).[1] -
Reagent: Benzyl chloroformate (Cbz-Cl) or
-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).[1] -
Critical Challenge: The substrate contains two nucleophilic amine sites: a primary amine (
) and a secondary amine ( ) .[1] While the primary amine is sterically more accessible, the secondary amine is slightly more basic (inductive effect).[1] Achieving regioselectivity while preventing bis-protection and cyclization requires precise kinetic control.
Critical Side Reactions & Troubleshooting
Issue 1: Bis-Protection (Formation of
-di-Cbz)
Symptom: LCMS shows a major peak at M+268 (Mono-Cbz) and a significant peak at M+402 (Bis-Cbz).[1] Mechanism: The mono-Cbz product is still nucleophilic. If the local concentration of Cbz-Cl is high relative to the diamine, the mono-protected species attacks a second equivalent of reagent.[1] Troubleshooting:
-
Q: Why is this happening even with 1.0 equivalent of Cbz-Cl?
-
A: Mixing rate is too slow. If Cbz-Cl is added as a bolus, local "hotspots" of high concentration form, favoring bis-protection even if the global stoichiometry is 1:1.[1]
-
-
Solution:
-
Protocol Adjustment: Dilute Cbz-Cl in DCM or THF and add it dropwise over 1–2 hours to a vigorously stirred solution of the diamine.
-
Alternative: Use a large excess (3–5 eq) of butane-1,2-diamine.[1] The statistical probability of a Cbz molecule meeting a free diamine becomes much higher than meeting a mono-Cbz species. Unreacted diamine can be distilled off (b.p. ~140°C) or washed away with water.[1]
-
Issue 2: Poor Regioselectivity (Mixture of
-Cbz and
-Cbz)
Symptom: NMR shows two sets of signals; HPLC shows two closely eluting peaks with identical mass. Mechanism: While the primary amine is less hindered (kinetically favored), the secondary amine is more electron-rich (thermodynamically favored).[1] At higher temperatures or with highly reactive reagents (Cbz-Cl), the selectivity erodes.[1] Troubleshooting:
-
Q: How do I favor the primary amine (
)?-
A: Exploit steric differentiation . The primary amine is significantly less hindered.[1]
-
-
Solution:
-
Temperature: Conduct the reaction at -20°C to 0°C . Lower temperatures amplify the difference in activation energy between the primary and secondary attack.[1]
-
Reagent Switch: Switch from Cbz-Cl to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide).[1] Cbz-OSu is bulkier and less reactive, making it highly selective for the unhindered primary amine.[1]
-
Issue 3: Cyclization (Formation of 4-Ethylimidazolidin-2-one)
Symptom: Loss of the Cbz group (benzyl alcohol detected) and formation of a non-basic, lower molecular weight product (M ~114).[1]
Mechanism: Intramolecular nucleophilic attack.[1] The free secondary amine (
-
Q: My product solidified into a white insoluble powder that isn't the Cbz-amine. What is it?
-
Solution:
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways: the desired kinetic path to the Mono-Cbz (
Caption: Reaction network showing the desired pathway (Green) vs. side reactions (Red/Yellow).
Validated Experimental Protocol
This protocol uses the "Acid-Salt Block" Strategy . By adding 1 equivalent of HCl, you statistically protonate the more basic secondary amine first, leaving the primary amine free to react.[1] This is the most robust method for 1,2-diamines.[1]
Reagents:
-
Butane-1,2-diamine (10 mmol)[1]
-
HCl (1M in ether or dioxane) (10 mmol, 1.0 eq)
-
Cbz-Cl (Benzyl chloroformate) (10 mmol, 1.0 eq)[1]
-
Base: NaOH (20 mmol, 2.0 eq) for workup.
-
Solvent: Methanol (MeOH).[1]
Step-by-Step:
-
Selective Protonation: Dissolve butane-1,2-diamine (10 mmol) in MeOH (50 mL) at 0°C.
-
Salt Formation: Add HCl (10 mmol) dropwise. Mechanistic Note: The secondary amine (
) is slightly more basic than the primary ( ) and will be preferentially protonated, protecting it from reaction.[1] -
Acylation: Add Cbz-Cl (10 mmol) dropwise over 30 minutes at 0°C. Stir for 2 hours.
-
Neutralization: The reaction generates HCl, so the primary amine eventually protonates.[1] To drive the reaction to completion if it stalls, add mild base (NaHCO3) carefully, but the initial protonation usually directs the first equivalent of Cbz to the primary amine.[1]
-
Workup: Evaporate MeOH. Add water. The Bis-Cbz (if any) will precipitate (insoluble in acid/water).[1] Filter it off.
-
Isolation: The filtrate contains the Mono-Cbz amine salt.[1] Basify to pH > 12 with NaOH.[1] Extract with DCM.[1] The free Mono-Cbz amine will extract into the organic layer.[1]
-
Purification: Dry (Na2SO4) and concentrate. If necessary, purify via column chromatography (DCM/MeOH/NH3).[1]
Data Summary Table:
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | -10°C to 0°C | > 20°C increases |
| Stoichiometry | 1.0 eq Cbz-Cl | > 1.1 eq causes massive bis-protection.[4] |
| Addition Rate | Dropwise (30-60 min) | Fast addition causes local hotspots (Bis-Cbz).[1][4] |
| pH (Workup) | > 12 | < 10 leaves product in aqueous phase (as salt).[1][4] |
References
-
Regioselectivity in Diamine Protection
-
Mechanism of Cyclic Urea Formation
-
pKa and Nucleophilicity Data
Sources
- 1. rsc.org [rsc.org]
- 2. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
troubleshooting incomplete Cbz protection of diamines
Welcome to the technical support center for troubleshooting the carboxybenzyl (Cbz) protection of diamines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common but often nuanced transformation. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Troubleshooting Guide
This section addresses the most frequently encountered problems during the Cbz protection of diamines. Each issue is analyzed from a mechanistic standpoint to provide a robust framework for problem-solving.
Question 1: My reaction is incomplete. I still see a significant amount of starting diamine by TLC/LC-MS. What's going wrong?
Answer:
An incomplete reaction is one of the most common issues and can stem from several factors related to reagent stoichiometry, reaction conditions, or the nature of the diamine itself.
Causality & Expert Analysis:
The core of the Cbz protection is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl)[1]. This reaction produces one equivalent of hydrochloric acid (HCl), which will protonate any available amine, rendering it non-nucleophilic and effectively halting the reaction. If your reaction has stalled, it is critical to assess the following:
-
Inadequate Base: The most frequent culprit is insufficient or inappropriate base. At least one equivalent of base per mole of Cbz-Cl is required to neutralize the generated HCl. For diamines, where you might be adding more than one equivalent of Cbz-Cl, you must adjust the base stoichiometry accordingly.
-
Poor Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time. Ensure you are using a fresh or properly stored bottle.
-
Low Nucleophilicity of the Amine: Steric hindrance around the amino group or electron-withdrawing effects on the diamine backbone can significantly reduce the amine's nucleophilicity, leading to a sluggish reaction.
-
Precipitation: If the starting material or the partially reacted intermediate precipitates from the reaction solvent, it will effectively be removed from the reaction, leading to an incomplete conversion.
Troubleshooting Workflow:
Question 2: My reaction is messy. I'm getting a mixture of mono-Cbz, di-Cbz, and starting material. How can I improve the selectivity for the mono-protected product?
Answer:
Achieving selective mono-protection of a symmetric diamine is a significant challenge because the reactivity of the second amino group is often comparable to the first. The key is to differentiate the two amino groups electronically or kinetically.
Causality & Expert Analysis:
Once the first amine is protected, the resulting mono-Cbz diamine is still a nucleophile and can react with another molecule of Cbz-Cl to form the di-protected product. Controlling this second reaction is paramount for achieving high yields of the mono-protected species.
-
Statistical Distribution: If 1 equivalent of Cbz-Cl is added to 1 equivalent of a symmetric diamine, a statistical mixture of starting material, mono- and di-protected product is often unavoidable.
-
Kinetic Control: The most effective strategies rely on manipulating the reaction kinetics. This can be achieved by either making the protecting group reagent the limiting factor through slow addition or by deactivating one of the amino groups.
Strategies for Selective Mono-Protection:
| Strategy | Principle | Key Experimental Parameters | Expected Outcome |
| Excess Diamine | Use a large excess of the diamine to increase the probability that a molecule of Cbz-Cl will react with an unprotected diamine rather than a mono-protected one. | 5-10 equivalents of diamine relative to Cbz-Cl. | High yield of mono-Cbz product with respect to Cbz-Cl, but requires separation from a large amount of unreacted diamine. |
| Slow Addition | Add the Cbz-Cl solution dropwise at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting diamine. | Addition over 1-2 hours at 0 °C. Vigorous stirring is essential. | Improved yields of the mono-protected product, but may still produce some di-protected species. |
| Mono-Protonation | Add one equivalent of a strong acid (like TFA or HCl) to the diamine. This forms the mono-ammonium salt, rendering one amine non-nucleophilic and allowing the other to be protected selectively. | Addition of 1.0 eq. of acid before the addition of base and Cbz-Cl. | Often provides the highest and cleanest yields of the mono-Cbz product. |
Recommended Protocol: Selective Mono-Cbz Protection via Mono-Protonation
-
Dissolve the diamine (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (TFA) (1.0 eq.) in the same solvent. Stir for 15-30 minutes.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.1 eq.). Note: One equivalent will neutralize the TFA, and the rest will scavenge the HCl from the Cbz reaction.
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.05 eq.) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and purify by column chromatography.
Question 3: I'm trying to protect an unsymmetrical diamine (e.g., one primary and one secondary amine). How do I selectively protect the primary amine?
Answer:
This is a common requirement in multi-step synthesis. Selectivity can be achieved by exploiting the inherent differences in nucleophilicity and steric hindrance between the primary and secondary amines.
Causality & Expert Analysis:
-
Steric Hindrance: Primary amines are generally less sterically hindered than secondary amines, making them more accessible to the bulky Cbz-Cl reagent.
-
Nucleophilicity: While secondary amines are typically more basic, primary amines can be more nucleophilic in protic solvents due to solvation effects. However, in aprotic solvents, the less hindered primary amine is kinetically favored to react first.
To favor the protection of the primary amine, you should leverage these kinetic factors.
Experimental Approach:
-
Use Stoichiometric Control: Use only one equivalent of Cbz-Cl.
-
Low Temperature: Perform the reaction at a low temperature (0 °C to -20 °C) to slow down the reaction rate and enhance the kinetic selectivity.
-
Solvent Choice: An aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is generally preferred.
-
Base Selection: A non-nucleophilic, sterically hindered base like DIPEA can help favor the reaction at the less hindered primary amine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a Cbz protection reaction?
The base has two critical roles. First, it neutralizes the hydrochloric acid (HCl) that is generated during the reaction[1]. Without a base, the HCl would protonate the starting amine, making it non-nucleophilic and stopping the reaction. Second, when using Schotten-Baumann conditions (an aqueous basic solution), the base helps to maintain a pH between 8 and 10, which is optimal for the reaction and minimizes side reactions like the hydrolysis of Cbz-Cl[2].
Q2: Can I use an amine base like triethylamine (TEA) or pyridine?
Yes, tertiary amine bases like TEA and DIPEA are commonly used. Pyridine can also be used, sometimes as both the base and the solvent. However, be aware that these bases can sometimes form N-acylpyridinium or N-acylammonium salts with Cbz-Cl, which can complicate purification. For sensitive substrates, a weaker inorganic base like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., DCM/water) is a good alternative[1].
Q3: My Cbz-protected product seems to be unstable during silica gel chromatography. What should I do?
The Cbz group is generally stable to mild acids and bases, but it can be sensitive. If you suspect decomposition on silica gel, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (e.g., eluting with Hexane/Ethyl Acetate containing 0.5% TEA). Alternatively, consider purification by crystallization if your product is a solid[2].
Q4: How do I remove the Cbz group after my synthetic sequence is complete?
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis[3][4]. This involves stirring the Cbz-protected compound with a palladium catalyst (usually 5-10% Pd on carbon) under an atmosphere of hydrogen gas[5]. Transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene is also a very effective and convenient alternative that does not require a hydrogen gas setup[5]. The Cbz group can also be removed under strong acidic conditions (e.g., HBr in acetic acid), but this is much harsher and less common[1].
References
- BenchChem. Troubleshooting guide for incomplete Cbz-protection of pyridine.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- BenchChem. Application Notes and Protocols for Selective Mono-Carbamate Protection of Diamines.
- BenchChem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
-
Organic-Chemistry.org. Cbz-Protected Amino Groups. Available at: [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
- National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines.
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
Sources
Technical Support Center: Optimization of Cbz-Butane-1,2-diamine Synthesis
Current Status: Online Operator: Senior Application Scientist Ticket ID: CBZ-OPT-442 Subject: Regioselective Synthesis & Troubleshooting for N-Cbz-butane-1,2-diamine
Executive Summary
Welcome to the technical support hub for the synthesis of Cbz-butane-1,2-diamine . This intermediate is critical in medicinal chemistry, particularly for introducing a chiral ethyl-diamine motif into peptidomimetics or small molecule inhibitors.
The primary challenge in this synthesis is regioselectivity . Butane-1,2-diamine possesses two non-equivalent primary amines:
-
N1 (Terminal): Sterically unhindered, kinetically superior.
-
N2 (Internal/Chiral): Sterically hindered (adjacent to ethyl group), kinetically slower.
This guide provides optimized protocols to selectively target the N1-position , strategies to minimize di-protection, and robust purification workflows.
Module 1: Reaction Design & Parameters
Q: Which Cbz source should I use: Cbz-Cl or Cbz-OSu?
A: The choice depends on your priority: Cost vs. Selectivity.
| Parameter | Benzyl Chloroformate (Cbz-Cl) | Cbz-Succinimide (Cbz-OSu) |
| Reactivity | High (Fast kinetics) | Moderate (Controlled kinetics) |
| Selectivity (N1 vs N2) | Lower (Requires low temp control) | Higher (Better differentiation) |
| Byproducts | HCl (Requires base scavenger) | N-Hydroxysuccinimide (Water soluble) |
| Temperature | -78°C to 0°C | 0°C to RT |
| Recommendation | Use for large-scale, cost-sensitive batches. | Use for high-purity, small-scale optimization. |
Q: How do I control Regioselectivity for the N1-isomer?
A: You must exploit the steric difference between N1 and N2.
-
Kinetic Control: Perform the reaction at low temperature (-20°C to 0°C) using slow addition of the electrophile. The unhindered N1 amine reacts significantly faster.
-
Stoichiometry: Use a excess of diamine (2-4 equivalents) . This statistically favors mono-protection because once a Cbz group is attached, the solubility and nucleophilicity change, and the excess starting material competes for the reagent.
-
The "HCl Salt" Method: Pre-treating the diamine with 1 equivalent of HCl protonates the most basic amine. However, in 1,2-diamines, statistical protonation often occurs. A more reliable method is the "One-Pot Monoprotection" involving selective precipitation or pH control.
Module 2: Optimized Experimental Protocols
Protocol A: High-Selectivity Method (Cbz-OSu)
Recommended for <10g scale where purity is paramount.
-
Setup: Dissolve butane-1,2-diamine (1.5 equiv) in DCM/MeOH (4:1) at 0°C.
-
Addition: Dissolve Cbz-OSu (1.0 equiv) in minimal DCM. Add dropwise over 1 hour.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Add water to dissolve N-hydroxysuccinimide.
Protocol B: The "Acid-Base" Workup (Critical for Purification)
This workflow eliminates column chromatography for most batches.
The reaction mixture typically contains:
-
Product: Mono-Cbz (Amine + Carbamate) -> Amphoteric/Basic
-
Impurity: Di-Cbz (Bis-carbamate) -> Neutral
-
Starting Material: Diamine -> Highly Basic/Water Soluble
Step-by-Step Workup:
-
Evaporation: Remove volatiles (MeOH/DCM). Redissolve residue in EtOAc.
-
Acid Wash (Partition 1): Wash EtOAc with 0.5 M HCl (aq) .
-
Basification (Partition 2): Adjust the aqueous layer to pH > 12 using 4M NaOH.
-
Extraction: Extract the milky aqueous mixture with DCM (3x).
-
Note: Unreacted butane-1,2-diamine is highly water-soluble and largely remains in the aqueous phase, while the Mono-Cbz amine partitions into DCM.
-
-
Drying: Dry DCM over Na₂SO₄ and concentrate.
Module 3: Visualizing the Workflow
The following diagram illustrates the kinetic competition and the purification logic.
Figure 1: Kinetic selectivity pathway and acid-base purification logic for separating mono-protected amines from di-protected byproducts and starting materials.[3]
Module 4: Troubleshooting & FAQs
Q: My yield is low (<40%). Where is my product?
Diagnosis: The product is likely lost in the aqueous phase during workup. Fix:
-
Salting Out: Saturate the aqueous phase with NaCl before the final DCM extraction. Short-chain diamines (C4) are partially water-soluble even when Cbz-protected.
-
Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This increases the polarity of the organic phase and recovers more product.
Q: I see two spots on TLC very close together. Is this N1 vs N2?
A: Yes, likely.
-
N1-Cbz (Target): Usually slightly more polar (lower Rf) due to the accessible primary amine interacting with silica.
-
N2-Cbz (Isomer): Often less polar.
-
Confirmation: Use 2D-NMR (HMBC). The N1-Cbz will show a correlation between the carbamate carbonyl and the terminal CH₂ protons. The N2-Cbz will show correlation to the methine (CH) proton.
Q: How do I prevent the reaction mixture from solidifying?
A: This is common when using the "HCl Salt" method in non-polar solvents. Fix: Use a co-solvent system. Methanol/DCM or Water/Dioxane prevents precipitation of the diamine-salt, ensuring a homogeneous reaction and better selectivity.
Module 5: Analytical Validation
Expected NMR Signals (CDCl₃):
-
N1-Cbz (Target):
- 7.35 (m, 5H, Ar-H)
- 5.10 (s, 2H, Ph-CH₂)
- 3.0-3.2 (m, 2H, CH ₂-NH-Cbz) -> Diagnostic triplet/multiplet
- 2.7-2.9 (m, 1H, CH -NH₂) -> Multiplet
-
N2-Cbz (Isomer):
- 3.6-3.8 (m, 1H, CH -NH-Cbz) -> Downfield shift of the methine proton due to carbamate.
References
-
Perron, V., et al. (2009).[4][6] "A Simple and Efficient Protection Procedure for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines." Synthesis, 2009(02), 283-289.[4][6] Link
-
Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[3][4][7] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559–2564. Link
-
Pitt, N., et al. (2004). "Single Protection of Symmetrical Diamines." Synthetic Communications, 34(24). (General methodology for diamine selectivity). Link
-
BenchChem Technical Support. (2025). "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group." (General stability and workup data). Link
Disclaimer: These protocols are intended for research purposes only. Always consult the Safety Data Sheet (SDS) for Cbz-Cl and Butane-1,2-diamine before handling.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-N-Cbz-butane-1,2-diamine
Welcome to the technical support center for the purification of 2-N-Cbz-butane-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications. Our approach is rooted in a deep understanding of the chemical principles at play, ensuring that each recommendation is not just a step to follow, but a well-reasoned solution.
I. Understanding the Impurity Profile
Before diving into purification strategies, it is crucial to understand the potential impurities you might be dealing with. The synthesis of this compound, typically involving the reaction of butane-1,2-diamine with benzyl chloroformate (Cbz-Cl) under basic conditions, can lead to several common impurities.[1]
Frequently Asked Questions: Impurity Identification
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the reaction mechanism, the primary impurities are typically:
-
Unreacted Butane-1,2-diamine: The starting diamine is highly polar and may persist if the reaction does not go to completion.
-
1,2-Di-N-Cbz-butane-1,2-diamine: Over-protection of the diamine results in this less polar byproduct. The formation of this is favored by using an excess of benzyl chloroformate.
-
Benzyl Alcohol: A potential hydrolysis product of benzyl chloroformate, especially if moisture is present in the reaction.
-
Residual Solvents: Solvents used in the reaction and initial work-up (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) are common contaminants.
Q2: How can I quickly assess the impurity profile of my crude product?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid preliminary assessment.[2] A typical TLC system would involve a silica gel plate and a mobile phase of ethyl acetate/hexane or dichloromethane/methanol.
| Compound | Typical Rf Value (40% EtOAc/Hexane) | Visualization |
| 1,2-Di-N-Cbz-butane-1,2-diamine | ~0.6-0.7 | UV (254 nm) |
| This compound (Product) | ~0.3-0.4 | UV (254 nm), Ninhydrin stain (for free amine) |
| Butane-1,2-diamine | ~0.0 (baseline) | Ninhydrin stain |
| Benzyl Alcohol | ~0.5 | UV (254 nm) |
For a more detailed and quantitative analysis, ¹H NMR spectroscopy is highly recommended.[3][4][5][6] Characteristic peaks for the product and key impurities can help in determining their relative ratios.
II. Purification Strategies: A Troubleshooting Guide
The choice of purification method is dictated by the nature and quantity of the impurities present. Below is a decision-making workflow to guide you in selecting the most appropriate strategy.
Caption: Decision workflow for purification of this compound.
Q&A: Troubleshooting Specific Impurities
Q3: My crude product is contaminated with a significant amount of the starting butane-1,2-diamine. What is the most efficient way to remove it?
A3: An acid-base extraction is the most effective method for removing basic impurities like unreacted diamine.[7][8][9] The principle lies in the differential solubility of the neutral Cbz-protected product and the protonated, water-soluble amine salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl or 10% aqueous copper sulfate). The basic butane-1,2-diamine will be protonated and partition into the aqueous layer. The copper sulfate solution is particularly useful as the aqueous layer will turn purple upon complexation with the amine, providing a visual cue.[9]
-
Separation: Drain the aqueous layer. Repeat the acidic wash until the aqueous layer remains colorless (if using copper sulfate) or until TLC analysis of the organic layer shows no baseline spot corresponding to the diamine.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Q4: I have a significant amount of the di-protected byproduct (1,2-Di-N-Cbz-butane-1,2-diamine) in my crude mixture. How can I remove it?
A4: If the di-protected compound is the major impurity and your product is a solid, recrystallization is often the most efficient purification technique.[10] This method relies on the solubility differences between your desired product and the impurity in a given solvent system at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. For this compound, solvent systems like ethyl acetate/hexane or ethanol/water can be effective.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q5: My TLC shows multiple spots, indicating a complex mixture of impurities. What is my best course of action?
A5: For complex mixtures, silica gel column chromatography is the most powerful purification technique.[11][12] It separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase.
Experimental Protocol: Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 60%) or Dichloromethane/Methanol |
| Elution Order | 1. Di-protected byproduct, 2. Benzyl alcohol, 3. Product , 4. Unreacted diamine (if not removed by extraction) |
Q6: I am having trouble with my amine product streaking on the silica gel column. How can I improve the separation?
A6: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can lead to strong interactions with the basic amine. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[13] This will "neutralize" the acidic sites on the silica gel, leading to better peak shapes and improved separation.
III. Purity Confirmation
After purification, it is essential to confirm the purity and identity of your this compound.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can be used for quantitative purity assessment.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
By following these troubleshooting guides and understanding the underlying chemical principles, you can effectively remove impurities from your crude this compound and obtain a high-purity product for your research and development needs.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). An Excellent Method for Cbz-protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (n.d.). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Butanediamine. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
ScienceDirect. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]
-
Wiley Online Library. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
IUCr Journals. (2024, September 1). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. Retrieved from [Link]
-
MOCEDES. (n.d.). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, September 1). Quantitative Nuclear Magnetic Resonance Spectroscopic Analysis of Two Commonly Used Gastrointestinal Tract Drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
Sources
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alpaipars.com [alpaipars.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Nuclear Magnetic Resonance Spectroscopic Analysis of Two Commonly Used Gastrointestinal Tract Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Workup [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. total-synthesis.com [total-synthesis.com]
- 12. academic.oup.com [academic.oup.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Isolation of 2-N-Cbz-butane-1,2-diamine
Welcome to the technical support resource for the synthesis and purification of 2-N-Cbz-butane-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges associated with the workup and isolation of this valuable synthetic intermediate.
General Purification Workflow
The successful isolation of pure this compound from a crude reaction mixture is a multi-step process. It begins with a carefully planned aqueous workup to remove the bulk of impurities, followed by a robust purification method, typically flash column chromatography, to isolate the target compound in high purity.
Caption: General workflow for isolating this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the experimental workup and purification.
Question: My TLC of the crude reaction mixture shows three spots. What are they, and how do I get rid of them?
Answer: This is a very common scenario. When performing a mono-protection on a symmetrical diamine, you can statistically expect a mixture of starting material, the desired mono-protected product, and the di-protected side product.
-
Spot 1 (Baseline/Lowest Rf): This is the unreacted butane-1,2-diamine . Being a free diamine, it is highly polar and will adhere strongly to the silica gel baseline.
-
Spot 2 (Middle Rf): This is your target compound, This compound . It is less polar than the starting diamine but more polar than the di-protected species due to the presence of a free primary amine.
-
Spot 3 (Highest Rf): This is the 1,2-di-N-Cbz-butane-1,2-diamine side product. With both amines protected, it is the least polar of the three and travels furthest up the TLC plate.
Resolution Strategy:
-
Removal of Starting Material (Spot 1): The unreacted diamine is basic. During the aqueous workup, a wash with a dilute acid, such as 0.1 N to 1 N aqueous HCl, will protonate the basic amine groups, forming a water-soluble ammonium salt.[1][2][3] This salt will partition into the aqueous layer, effectively removing the diamine from your organic phase.[1][4]
-
Separation of Product and Di-Protected Species (Spots 2 & 3): These two compounds are neutral and will remain in the organic layer. Their separation requires a purification step with sufficient resolving power, such as flash column chromatography (see protocol below).
| Compound | Typical Rf (4:1 EtOAc:Hexane) | TLC Stain Behavior (Ninhydrin) |
| Butane-1,2-diamine | ~0.05 (streaking) | Stains Positive (Purple/Blue) |
| This compound | ~0.3 - 0.4 | Stains Positive (Purple/Blue) |
| 1,2-di-N-Cbz-butane-1,2-diamine | ~0.7 - 0.8 | Stains Negative |
Question: My product is streaking badly during flash column chromatography on silica gel. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying amines on standard silica gel. The issue stems from an acid-base interaction between the basic free amine on your product and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape, tailing (streaking), and potentially irreversible adsorption of your product to the column.[5][6]
Resolution Strategies:
-
Mobile Phase Modification (Most Common): Add a small amount of a competitive base to your eluent. Typically, adding 0.5-2% triethylamine (Et3N) or ammonia in methanol to the mobile phase is highly effective.[7] The added amine neutralizes the acidic sites on the silica, allowing your product to elute cleanly with a symmetrical peak shape.
-
Use of a Modified Stationary Phase: For particularly challenging separations, consider using an amine-functionalized silica gel column (TELOS Flash NH2).[6][8] The basic surface of this stationary phase repels the basic amine compound, preventing the strong acid-base interaction and leading to excellent peak shapes without the need for a mobile phase modifier.[8]
Question: I performed the acidic wash, but my final product is still contaminated with the starting diamine. Why did it fail?
Answer: This usually indicates an incomplete extraction, which can happen for a few reasons:
-
Insufficient Acid: You may not have used enough acid to protonate all of the unreacted diamine, especially if the reaction conversion was low. Use a slight excess of acid relative to the theoretical amount of unreacted diamine.
-
Emulsion Formation: Vigorous shaking can create an emulsion between the organic and aqueous layers, preventing clean separation and trapping the diamine salt in the organic phase. If an emulsion forms, try adding brine to help break it or pass the mixture through a pad of Celite.
-
Insufficient Mixing: If the layers were not mixed adequately, the acid did not have a chance to react with all of the diamine. Ensure thorough but gentle mixing (e.g., by inverting the separatory funnel multiple times) for several minutes.
Resolution Strategy: Repeat the acidic wash on the contaminated organic layer. Ensure the aqueous layer is truly acidic (pH < 2) using pH paper. Perform the wash 2-3 times to ensure complete removal.
Frequently Asked Questions (FAQs)
Q1: What is the standard aqueous workup procedure after a Cbz protection reaction?
A typical workup involves diluting the reaction mixture with an organic solvent (like Ethyl Acetate or CH2Cl2) and washing sequentially with:
-
Water or Dilute Acid (e.g., 0.1 N HCl): To remove water-soluble byproducts and the basic starting diamine.[1]
-
Saturated Aqueous NaHCO3: To neutralize any remaining acid and remove acidic impurities.[1][3]
-
Brine (Saturated Aqueous NaCl): To remove the bulk of the dissolved water from the organic layer before drying.[9] The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.[9]
Q2: Besides column chromatography, are there other effective purification methods?
Yes, depending on the physical properties of your product.
-
Recrystallization: Cbz-protected amines are often crystalline solids.[10] If your crude product is a solid and of reasonable purity (>85-90%), recrystallization can be a highly effective and scalable method. Common solvent systems include ethyl acetate/hexanes, toluene, or isopropanol.
-
Acid/Base Extraction & Crystallization: If the main impurity is the neutral di-protected compound, you can sometimes use a carefully controlled acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an acid that is strong enough to protonate your mono-protected product but not so harsh as to cleave the Cbz group. Back-neutralize the aqueous layer with a base to recover your product, which may precipitate out if it has low aqueous solubility.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for full characterization:
-
1H and 13C NMR Spectroscopy: This will confirm the structure of the molecule, showing the characteristic peaks for the Cbz group (benzyl protons and aromatic carbons) and the butane backbone.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: This can identify key functional groups, such as the N-H stretch of the free amine and the C=O stretch of the carbamate.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., 10 volumes of Ethyl Acetate).
-
Wash the organic layer with 0.5 N aqueous HCl (2 x 5 volumes). Check the pH of the second aqueous wash to ensure it is acidic.
-
Wash the organic layer with saturated aqueous NaHCO3 (1 x 5 volumes) to neutralize.
-
Wash the organic layer with brine (1 x 5 volumes).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography (with Triethylamine)
-
Column Preparation: Select a silica gel column appropriate for your sample size (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Eluent Preparation: Prepare your mobile phase (e.g., Ethyl Acetate/Hexanes). Add 1% triethylamine (Et3N) by volume to the prepared solvent mixture.
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase or CH2Cl2 ("wet loading").
-
Elution: Run the column, collecting fractions and monitoring the elution by TLC.
-
Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure. To remove residual triethylamine, you may need to co-evaporate with a solvent like toluene or dissolve the residue in a solvent and re-concentrate.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Retrieved from [Link]
-
Oxford Academic. (n.d.). Excellent Method for Cbz-protection of Amines. Chemistry Letters. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]
-
Reddit. (n.d.). Amine workup. r/Chempros. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
PubMed. (2006). Synthesis of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents and conversion to 2,3,6,7-tetrahydroazepines by ring-closing metathesis. Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Retrieved from [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 2-N-Cbz-butane-1,2-diamine by Chiral HPLC
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of stereoselective synthesis and quality control. The biological activities of enantiomers can differ significantly, with one offering therapeutic benefits while the other may be inactive or even deleterious. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) for the determination of the enantiomeric excess of 2-N-Cbz-butane-1,2-diamine, a key chiral building block. We will explore the nuances of method development, compare its performance with alternative technologies, and provide a robust, validated protocol.
The Central Role of Chiral HPLC in Enantiomeric Purity Assessment
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness.[1] The technique's efficacy lies in the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers of an analyte form transient diastereomeric complexes with differing interaction energies. This disparity in interaction strength leads to different retention times, allowing for their baseline separation and individual quantification.
The enantiomeric excess is a critical measure of the purity of a chiral substance and is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
A Proposed Chiral HPLC Method for this compound
While a specific application note for this compound is not widely published, a robust method can be rationally designed based on the well-established separation of structurally similar N-protected amines and diamines. Polysaccharide-based CSPs, particularly amylose and cellulose derivatives, are highly effective for resolving a broad range of chiral compounds, including those with amine functionalities.[2]
The Rationale Behind Component Selection:
-
Chiral Stationary Phase (CSP): An amylose-based CSP, such as Chiralpak® AD-H , is an excellent starting point. Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel provides a versatile chiral selector capable of multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for the resolution of N-protected diamines.[3]
-
Mobile Phase: A normal phase elution mode is typically preferred for N-protected amines to enhance interactions with the polar CSP. A mobile phase consisting of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol is recommended. The alcohol modifier plays a critical role in modulating retention and enantioselectivity.[4]
-
Additive: To ensure good peak shape and prevent tailing of the basic diamine, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is essential.[5]
The following DOT graph illustrates the logical workflow for developing and validating the chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Comparative Analysis: Chiral HPLC vs. Alternative Techniques
While chiral HPLC is a dominant technique, other methods offer distinct advantages in specific contexts. The following table provides a comparative overview of chiral HPLC, Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of enantiomeric excess.
| Feature | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase.[1] | Utilizes a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.[6] | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[1] |
| Typical Analysis Time | 10-30 minutes | 2-10 minutes | 5-15 minutes per sample |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Low (deuterated solvents) |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL)[7] | High, often better than HPLC | Moderate (mg/mL range) |
| Resolution | Excellent, often baseline separation | Excellent, can be superior to HPLC | Dependent on the chiral auxiliary and analyte |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires selection and testing of chiral auxiliaries |
| Sample Throughput | Moderate | High | High |
| Key Advantage | Universally applicable, robust, and well-established. | Fast, environmentally friendly ("green"), and cost-effective for large sample sets.[3] | Rapid analysis without the need for chromatographic separation; provides structural information.[8] |
| Key Disadvantage | High solvent consumption and cost. | Higher initial instrument cost. | Lower sensitivity, potential for signal overlap.[9] |
In-Depth Experimental Protocol for Chiral HPLC Analysis
This protocol provides a detailed, step-by-step methodology for the determination of the enantiomeric excess of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm)
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA)
-
Racemic standard of this compound
-
Enantiomerically enriched sample(s) of this compound
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (due to the carbamate and phenyl groups)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare solutions of the enantiomerically enriched samples at a concentration of 1 mg/mL in the mobile phase.
4. System Suitability:
-
Inject the racemic standard solution six times.
-
The resolution between the two enantiomer peaks should be greater than 1.5.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be less than 2.0%.
5. Analysis Procedure:
-
Inject the racemic standard to confirm the retention times of the two enantiomers.
-
Inject the enantiomerically enriched sample(s).
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
6. Calculation of Enantiomeric Excess:
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
The following diagram illustrates the key parameters influencing the chiral separation process.
Caption: Key Factors Influencing Chiral HPLC Separation.
Method Validation: A Pillar of Trustworthiness
A self-validating system is essential for ensuring the reliability of analytical data. The developed chiral HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any potential impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship between the peak area of the minor enantiomer and its concentration should be established.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the major enantiomer with known amounts of the minor enantiomer.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The determination of enantiomeric excess is a critical analytical task in modern chemistry and drug development. Chiral HPLC, particularly with polysaccharide-based chiral stationary phases, offers a powerful and reliable solution for the analysis of this compound. The proposed method, based on a Chiralpak® AD-H column with a hexane/isopropanol/diethylamine mobile phase, provides a robust starting point for achieving excellent enantioseparation. While alternative techniques like SFC and NMR offer advantages in terms of speed and reduced solvent consumption, chiral HPLC remains the benchmark for its high resolution, sensitivity, and established validation protocols. By understanding the principles of chiral separation and adhering to rigorous method validation, researchers can ensure the accuracy and integrity of their enantiomeric excess determinations.
References
-
Sánchez, F. G., Díaz, A. N., Torreño, E. S., Aguilar, A., Lama, I. M., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 752-758. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 116-123. [Link]
-
Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Phenomenex Inc. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]
-
Sánchez, F. G., Díaz, A. N., Torreño, E. S., Aguilar, A., Lama, I. M., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 752-758. [Link]
-
Sandra, P., & David, F. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
-
Li, G., et al. (2015). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 54(5), 2354-2361. [Link]
-
Welch, C. J., et al. (2014). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Chromatographia, 77(21-22), 1435-1443. [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. [Link]
-
Phenomenex Inc. (n.d.). APPLICATIONS: Chiral Separation of FMOC-Protected Amino Acids by Reversed Phase HPLC. [Link]
-
Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-14. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK AD-H. [Link]
-
Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. [Link]
-
Williams, K. L., & Smith, R. C. (1995). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Journal of chromatographic science, 33(10), 545-555. [Link]
-
Phenomenex Inc. (n.d.). Care and Use Notes for Lux SFC. [Link]
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
-
Regalado, E. L., et al. (2014). Comparison of enantiomeric separations and screening protocols for chiral primary amines by SFC and HPLC. Journal of Chromatography A, 1363, 264-272. [Link]
-
Reddy, R. S., & Suryanarayana, M. V. (2015). NMR determination of enantiomeric excess. RSC Advances, 5(90), 73562-73579. [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 116-123. [Link]
-
Chen, J., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry–A European Journal, 29(10), e202203251. [Link]
-
UVISON Technologies. (2003). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]
-
Reddy, B. S., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Journal of Chromatographic Science, 52(7), 658-663. [Link]
-
Aturki, Z., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3296. [Link]
-
Kumar, P., et al. (2013). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 5(5), 127-133. [Link]
-
Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(18), 5125-5131. [Link]
-
LabRulez LCMS. (n.d.). Phenomenex Lux Cellulose-2 Chiral HPLC Columns. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. hplc.eu [hplc.eu]
- 6. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01692C [pubs.rsc.org]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
Regiochemical Confirmation of 2-N-Cbz-butane-1,2-diamine: A Comparative NMR Guide
Topic: 1H and 13C NMR Analysis of 2-N-Cbz-butane-1,2-diamine for Structural Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of chiral building blocks for peptidomimetics and antitubercular agents (e.g., ethambutol analogs), This compound is a critical intermediate. However, its production is fraught with a specific challenge: regioselectivity . The selective protection of the secondary amine (N2) over the primary amine (N1) is thermodynamically disfavored without specific directing groups or catalysts.
This guide provides a definitive technical comparison between the target 2-N-Cbz isomer and its pervasive alternative, the 1-N-Cbz regioisomer. By leveraging 1H and 13C NMR spectroscopy, we establish a self-validating protocol to confirm structural integrity, ensuring downstream efficacy in drug development pipelines.
Part 1: Technical Context & The Regioselectivity Challenge
The core difficulty lies in distinguishing the target molecule from its isomer. Both compounds share the exact molecular weight (
-
Target: This compound (Benzyl (1-aminobutan-2-yl)carbamate)
-
Alternative (Impurity): 1-N-Cbz-butane-1,2-diamine (Benzyl (2-aminobutyl)carbamate)
Analytical Workflow
The following workflow outlines the critical decision points in confirming the structure.
Figure 1: Analytical workflow for structural confirmation of Cbz-protected diamines.
Part 2: Comparative Analysis (The Core)
The distinction rests on the deshielding effect of the carbamate (Cbz) group compared to the free amine. The proton attached to the carbon alpha to the Cbz group will shift downfield significantly (
Table 1: Comparative 1H NMR Chemical Shift Data (CDCl3, 400 MHz)
| Proton Environment | 2-N-Cbz (Target) | 1-N-Cbz (Alternative) | Free Diamine (Ref) | Diagnostic Logic |
| H-2 (Methine) | 3.60 – 3.80 ppm (m) | 2.70 – 2.85 ppm (m) | ~2.65 ppm | CRITICAL: In the target, H-2 is deshielded by the N-Cbz group. |
| H-1 (Methylene) | 2.65 – 2.80 ppm (d/m) | 3.10 – 3.30 ppm (m) | ~2.50 ppm | In the alternative, H-1 is deshielded by the N-Cbz group. |
| NH (Carbamate) | ~5.0 – 5.5 ppm (br s) | ~5.0 – 5.5 ppm (br s) | N/A | Broad singlet; integrates to 1H. |
| NH2 (Free Amine) | ~1.2 – 1.8 ppm (br s) | ~1.2 – 1.8 ppm (br s) | ~1.2 ppm | Exchangeable; shift varies with concentration. |
| Cbz-CH2 | 5.09 ppm (s) | 5.09 ppm (s) | N/A | Characteristic benzylic singlet. |
| Aromatic (Ph) | 7.30 – 7.40 ppm (m) | 7.30 – 7.40 ppm (m) | N/A | Multiplet integrating to 5H.[1] |
Expert Insight: The "Smoking Gun" is the multiplet at 3.6–3.8 ppm . If this signal integrates to 1H and correlates to the methine carbon in HSQC, you have the 2-N-Cbz isomer. If the methine proton is upfield at 2.7 ppm, you have the 1-N-Cbz isomer.
Table 2: Comparative 13C NMR Shifts (CDCl3, 100 MHz)
| Carbon Environment | 2-N-Cbz (Target) | 1-N-Cbz (Alternative) | Mechanistic Note |
| C-2 (Methine) | ~52.0 – 54.0 ppm | ~56.0 – 58.0 ppm | Beta-effect of Cbz vs Amine influences shift. |
| C-1 (Methylene) | ~46.0 – 48.0 ppm | ~44.0 – 46.0 ppm | Adjacent to free amine (Target) vs Cbz (Alternative). |
| C=O (Carbamate) | ~156.5 ppm | ~156.5 ppm | Diagnostic for Cbz presence, not regiochemistry. |
Part 3: Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this standardized protocol.
1. Sample Preparation
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this analysis because it minimizes solvent viscosity broadening and allows for sharper resolution of the H-1/H-2 coupling constants. -
Concentration: Dissolve
of the oil/solid in of (containing TMS). -
Additives: If peaks are broad due to NH exchange, add
of to wash out amide/amine couplings, simplifying the aliphatic region.
2. Acquisition Parameters (400 MHz Instrument)
-
1H NMR:
-
Pulse Angle:
-
Relaxation Delay (
): (Sufficient for aliphatic protons) -
Scans: 16
-
-
13C NMR:
-
Scans: 512 (Essential for detecting the quaternary Carbonyl carbon)
-
-
2D HMBC (The Confirmation Step):
-
Why: To prove connectivity between the Carbonyl carbon (
) and the specific alpha-proton. -
Target Result: A correlation spot between
and confirms the Cbz is on C-2.
-
3. Structural Connectivity Logic (HMBC)
The following diagram illustrates the definitive Heteronuclear Multiple Bond Correlation (HMBC) signals required to confirm the 2-N-Cbz structure.
Figure 2: Diagnostic HMBC correlations. A strong correlation between the carbamate carbonyl and the methine proton confirms the 2-N-Cbz regioisomer.
Part 4: References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for NMR shielding effects of amides vs amines).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source for carbamate chemical shifts).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138231, 1,2-Butanediamine. Retrieved from [Link] (Base structure reference).[2]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Verified source for chemical shift prediction rules).
Sources
A Comparative Guide to the Purity Validation of 2-N-Cbz-butane-1,2-diamine Using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a chiral building block like 2-N-Cbz-butane-1,2-diamine, a precursor in numerous synthetic pathways, rigorous purity validation is paramount. This guide provides an in-depth comparison of elemental analysis (EA) as a primary purity assessment tool against orthogonal chromatographic and spectroscopic techniques. As a senior application scientist, my focus is to dissect the causality behind our analytical choices, ensuring a robust, self-validating approach to purity confirmation.
The Foundational Role of Elemental Analysis
Elemental analysis is a powerful analytical technique that provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[1][2] This method relies on the combustion of the sample to convert the elements into simple gaseous compounds, which are then quantified.[3] For this compound (C12H18N2O2), the theoretical elemental composition serves as the benchmark against which the purity of a synthesized batch is measured.
Theoretical Elemental Composition of this compound (C12H18N2O2):
-
Carbon (C): 64.84%
-
Hydrogen (H): 8.16%
-
Nitrogen (N): 12.60%
A synthesized sample is considered to be of high purity when the experimentally determined percentages of C, H, and N are in close agreement with these theoretical values, typically within a ±0.4% deviation.[4][5]
Experimental Protocol: Elemental Analysis via Combustion
This protocol outlines the standardized procedure for determining the C, H, and N content of this compound.
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry to avoid interference from residual solvents or water.
-
Accurately weigh 1-3 mg of the sample into a tin capsule. The precise weight is critical for accurate calculations.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the instrument's detectors.
-
-
Combustion:
-
The sample is introduced into a high-temperature furnace (typically ~900-1000°C) with a constant stream of oxygen. This process ensures complete combustion of the organic material.
-
-
Reduction and Separation:
-
The combustion gases (CO2, H2O, and NOx) are passed through a reduction tube containing copper to convert NOx to N2.
-
The resulting gas mixture is then passed through a series of absorbent traps or a gas chromatography column to separate CO2, H2O, and N2.
-
-
Detection and Quantification:
-
The concentration of each gas is measured by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of the respective gas.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of C, H, and N in the original sample based on the detected gas concentrations and the initial sample weight.
-
Interpreting the Data: A Necessary but Incomplete Picture
While a result that aligns with the theoretical values is a strong indicator of purity, elemental analysis alone does not provide a complete picture. It is a bulk analysis technique that is insensitive to the presence of impurities with a similar elemental composition.[1] Furthermore, it cannot distinguish between isomers. Therefore, a multi-faceted approach employing orthogonal methods is essential for comprehensive purity validation.
Orthogonal Validation: A Deeper Dive into Purity
To build a complete and trustworthy purity profile, we must turn to techniques that assess different chemical and physical properties of the molecule. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard.
High-Performance Liquid Chromatography (HPLC): The Power of Separation
HPLC, particularly chiral HPLC, is a cornerstone for purity assessment in pharmaceutical development.[6][7] It separates components of a mixture based on their differential interactions with a stationary phase, allowing for the detection and quantification of impurities.[7][8]
This protocol is designed to separate the enantiomers of this compound and quantify any potential impurities.
-
System and Column:
-
An HPLC system equipped with a UV detector is used.
-
A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose), is essential for enantiomeric separation.[8]
-
-
Mobile Phase:
-
A typical mobile phase for this type of separation would be a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol. A small amount of a basic additive, such as diethylamine, is often included to improve peak shape for basic compounds.[8]
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to create a stock solution of known concentration. Prepare a series of dilutions to establish a calibration curve.
-
-
Analysis:
-
Inject the sample onto the column and monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
The retention times of the two enantiomers will differ, allowing for their separation and quantification.
-
-
Data Interpretation:
-
The area under each peak is proportional to the concentration of that component. The purity of the desired enantiomer can be calculated as a percentage of the total peak area.
-
This method can also detect and quantify any process-related impurities that are chromatographically separable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is an unparalleled technique for structural elucidation and purity assessment.[9][10][11] It provides detailed information about the chemical environment of each atom in a molecule, offering a unique "fingerprint" that can confirm the identity and purity of a compound.[12][13]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Add a known amount of an internal standard with a distinct, non-overlapping signal if quantitative analysis (qNMR) is desired.
-
-
Data Acquisition:
-
Acquire a high-resolution 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the protons of this compound. The ratio of the integrals should be consistent with the number of protons in each chemical environment.
-
The presence of unexpected peaks indicates impurities. The relative integration of these impurity peaks compared to the main compound's peaks can be used to estimate the level of impurity.
-
Synthesizing the Data: A Holistic Approach to Purity Validation
A truly robust purity assessment relies on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates a logical approach to validating the purity of this compound.
Caption: Purity validation workflow for this compound.
Comparative Summary of Analytical Techniques
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion and detection of elemental gases | Differential partitioning between mobile and stationary phases | Nuclear spin transitions in a magnetic field |
| Information Provided | Elemental composition (%C, %H, %N) | Enantiomeric purity, number and quantity of impurities | Detailed molecular structure, identification and quantification of impurities |
| Key Advantage | Provides fundamental confirmation of elemental composition | Excellent for separating and quantifying isomers and impurities | Unambiguous structure confirmation and impurity identification |
| Limitations | Does not identify the nature of impurities; insensitive to isomers | Requires a suitable chromophore for UV detection; method development can be time-consuming | Lower sensitivity compared to HPLC for trace impurities |
Conclusion
The validation of this compound purity is a critical step in the drug development process that necessitates a multi-pronged analytical strategy. While elemental analysis provides a fundamental and indispensable assessment of elemental composition, it is not sufficient on its own. A comprehensive and trustworthy purity profile can only be achieved by integrating the data from orthogonal techniques like chiral HPLC and NMR spectroscopy. This synergistic approach, grounded in the principles of scientific integrity and validated methodologies as outlined in guidelines such as ICH Q2(R1), ensures the quality and safety of the final pharmaceutical product.[14][15][16][17]
References
-
How to Determine the Purity of a Substance using Elemental Analysis. Study.com. Available from: [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]
-
Elemental analysis: operation & applications. Elementar. Available from: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available from: [Link]
-
An International Study Evaluating Elemental Analysis. PMC - PubMed Central. Available from: [Link]
-
Elemental Impurities in Drug Products Guidance for Industry. FDA. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH. Available from: [Link]
-
How do Pharmaceutical Laboratories Approach Elemental Impurity Analysis? Spectroscopy Online. Available from: [Link]
-
Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education - ACS Publications. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link]
-
Elemental Impurity Analysis in Pharmaceuticals. HPCi Media. Available from: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available from: [Link]
-
What Is an Elemental Analyzer & How Does It Work? Precisa. Available from: [Link]
-
NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY. PHARMD GURU. Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]
-
1,2-Butanediamine. PubChem - NIH. Available from: [Link]
-
Measuring Elemental Impurities in Pharmaceutical Materials. Agilent. Available from: [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. ResearchGate. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
Sources
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 2. Elemental analysis: operation & applications - Elementar [elementar.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmdguru.com [pharmdguru.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. mdpi.com [mdpi.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. youtube.com [youtube.com]
comparative study of different chiral diamines in a specific catalytic reaction
Topic: Comparative Guide: Chiral Diamine Ligands in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architecture of Asymmetry
In the landscape of pharmaceutical synthesis, the Noyori Asymmetric Transfer Hydrogenation (ATH) stands as a pillar of efficiency, allowing the enantioselective reduction of ketones and imines without the hazards of high-pressure hydrogen gas. The reaction hinges on a "privileged" catalyst architecture: a Ruthenium(II) half-sandwich complex bearing a chiral diamine ligand.
While the metal center (typically Ru, Rh, or Ir) drives the hydride transfer, the chiral diamine ligand is the stereochemical architect. It dictates not only the enantioselectivity (ee%) but also the turnover frequency (TOF) and catalyst lifetime.
This guide compares the three most critical ligand classes used in Ru-catalyzed ATH:
-
TsDPEN (The Industry Standard)
-
TsCYDN / DACH (The Rigid Backbone)
-
FsDPEN (The Electronically Activated Variant)
Mechanistic Insight: The Bifunctional Cycle
To choose the right ligand, one must understand the "Metal-Ligand Bifunctional Mechanism." Unlike classical hydrogenation, where the substrate binds to the metal, ATH operates via an outer-sphere mechanism. The ligand is not just a steric wall; its N-H proton actively participates in the transition state.
Key Concept: The amine nitrogen forms a hydrogen bond with the ketone oxygen, while the ruthenium delivers a hydride to the carbonyl carbon. This concerted H-H transfer requires the ligand to possess an acidic NH proton.
Figure 1: The Outer-Sphere Catalytic Cycle
Caption: The bifunctional mechanism where the ligand NH and metal Ru-H act simultaneously. Note the regeneration of the 16e⁻ species.
Comparative Analysis of Chiral Diamines
The choice of diamine backbone and the sulfonyl substituent drastically alters the catalyst's "chiral pocket" and electronic properties.
A. TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Profile: The "Gold Standard." The diphenyl backbone provides a flexible yet bulky "chiral fence" that locks the substrate orientation via
- interactions between the phenyl rings of the ligand and the arene of the substrate. -
Best For: Aryl-alkyl ketones (e.g., Acetophenone derivatives).
-
Performance: Consistently delivers >95% ee for simple aromatic ketones.
B. TsCYDN / DACH (N-tosyl-1,2-diaminocyclohexane)
-
Profile: The "Rigid Alternative." Based on a cyclohexane backbone, this ligand lacks the rotational freedom of DPEN. It creates a tighter, more defined steric box.
-
Best For: Alkyl-alkyl ketones or sterically demanding cyclic ketones where the flexibility of DPEN leads to "leakage" (lower ee).
-
Performance: Often shows slightly lower ee (85-90%) for standard acetophenones compared to TsDPEN but outperforms it in specific aliphatic cases.
C. FsDPEN (N-(pentafluorobenzenesulfonyl)-DPEN)
-
Profile: The "Kinetic Booster." By replacing the tosyl group with a pentafluorophenyl group, the electron-withdrawing nature increases the acidity of the N-H proton and the electrophilicity of the Ru center.
-
Best For: Difficult substrates (bulky or electron-rich ketones) and reactions requiring high turnover numbers (TON).
-
Performance: Can increase reaction rates by 2-3x compared to TsDPEN, though sometimes at a slight cost to enantioselectivity.
Comparative Data: Reduction of Acetophenone
Conditions: Ru(p-cymene) complex, HCOOH/TEA (5:2), 28°C.
| Feature | TsDPEN (Benchmark) | TsCYDN / DACH (Rigid) | FsDPEN (Electronic) |
| Backbone Structure | Diphenyl (Flexible/ | Cyclohexane (Rigid/Aliphatic) | Diphenyl (Electron-poor) |
| Typical ee% (Acetophenone) | 97 - 98% (S) | 86 - 92% (S) | 95 - 97% (S) |
| Relative Rate (TOF) | 1.0x (Baseline) | 0.8x | 2.5x - 3.0x |
| Substrate Preference | Aryl Ketones, Imines | Alkyl Ketones, Cyclic Ketones | Bulky/Deactivated Ketones |
| Stability | High (Aerobic stable solid) | High | Moderate (More sensitive) |
Expert Note: While TsDPEN is the default choice, FsDPEN is the problem-solver when the reaction is too slow. TsCYDN is the choice when TsDPEN fails to induce chirality in non-aromatic substrates.
Experimental Protocol: The Self-Validating System
Objective: Enantioselective reduction of Acetophenone to (S)-1-phenylethanol using [RuCl(p-cymene)(S,S-TsDPEN)].
Safety: The HCOOH/TEA azeotrope is corrosive and releases CO2. Vent properly.
Step-by-Step Methodology
-
Catalyst Generation (In-Situ):
-
Weigh [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) into a vial.
-
Add 2 mL anhydrous isopropanol (IPA) and minimal TEA (0.02 mmol).
-
Heat at 80°C for 20 mins. The orange suspension turns to a clear deep-red solution.
-
Validation Point: If the solution remains cloudy/orange, complexation is incomplete.
-
-
Solvent Swap (Critical for Irreversibility):
-
Evaporate the IPA under vacuum. (IPA promotes reversibility; we want kinetic control).
-
Redissolve the red solid in the reaction solvent: HCOOH/TEA (5:2 azeotrope) .
-
-
Reaction:
-
Workup:
-
Quench by adding water and extracting with EtOAc.
-
Wash organic layer with sat. NaHCO₃ (to neutralize acid) and brine.
-
-
Analysis (Self-Validation):
-
Conversion: ¹H NMR (CDCl₃). Compare the quartet at ~4.9 ppm (product CH) with the singlet at ~2.6 ppm (starting material CH₃).
-
Enantiomeric Excess: Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5, 1 mL/min).
-
(R)-isomer: ~6.5 min
-
(S)-isomer: ~7.8 min (Major)
-
-
Figure 2: Experimental Workflow & Decision Tree
Caption: Operational workflow for Ru-catalyzed ATH. The "Deep Red" color change is the primary visual validation of active catalyst formation.
Expert Insights & Troubleshooting
1. The "Reversibility" Trap:
-
Issue: In Isopropanol (IPA), the reaction is reversible. As product accumulates, the reverse oxidation competes, eroding ee% over time (thermodynamic control).
-
Solution: Use Formic Acid/TEA .[5][6] This drives the reaction irreversibly (CO₂ is released as gas), preserving the kinetic ee% of the catalyst.
2. The Chloride Effect:
-
Issue: The pre-catalyst has a Ru-Cl bond.[7][8] For the reaction to start, this Cl must dissociate to allow hydride formation.
-
Insight: Unlike Rh-catalysts, Ru-ATH catalysts do not require silver salt (AgSbF₆) activation in basic conditions. The base (TEA) is sufficient to remove HCl. However, strictly exclude chloride ions from the water used in workup if recycling the catalyst.
3. Substrate Purity:
-
Poison: Trace halides or free amines in the substrate can bind irreversibly to the Ru center, killing activity.
-
Fix: Pass the ketone substrate through a short plug of silica or alumina before reaction.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][5][6][7][9][10][11] Accounts of Chemical Research, 30(2), 97–102.
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[4][6][9] Journal of the American Chemical Society, 118(10), 2521–2522.
-
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds.[9] Tetrahedron: Asymmetry, 20(20), 2329–2347.
-
Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Oxo-Tethered Ruthenium(II) Complex as a Practical Catalyst for Asymmetric Transfer Hydrogenation of Ketones.[1][4][9] Journal of the American Chemical Society, 133(38), 14960–14963.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]
- 4. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kanto.co.jp [kanto.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. kanto.co.jp [kanto.co.jp]
A Comparative Guide to Analytical Methods for the Quality Control of 2-N-Cbz-butane-1,2-diamine
Introduction: The Critical Role of Quality Control for Chiral Intermediates
2-N-Cbz-butane-1,2-diamine is a chiral building block of significant interest in pharmaceutical synthesis. As a key intermediate, its purity, identity, and stereochemical integrity directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities—be they residual starting materials, by-products, or the undesired enantiomer—can have profound consequences, making robust analytical quality control (QC) not just a regulatory requirement but a scientific necessity.[1][2]
This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive quality control of this compound. We will move beyond mere procedural lists to explore the causality behind method selection, the validation frameworks that ensure trustworthiness, and the comparative performance data that informs strategic decision-making in a drug development setting. All methodologies are presented in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures to ensure they are fit for their intended purpose.[3][4][5]
Overall Quality Control Workflow
A robust quality control strategy for an intermediate like this compound is multi-faceted. It begins with structural confirmation and proceeds through purity, impurity, and chiral identity assessments. The logical flow of this process is crucial for ensuring that each critical quality attribute is systematically evaluated.
Caption: High-level workflow for the quality control of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-Phase HPLC (RP-HPLC) is the cornerstone for assessing the purity and quantifying related substances of moderately polar, non-volatile compounds like this compound. The Cbz group provides a strong chromophore, making UV detection highly suitable and sensitive.
Causality of Method Design: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the non-polar benzyl and butyl moieties of the analyte. A gradient elution with acetonitrile and water is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks, which is critical for accurate quantification.
Detailed Experimental Protocol: RP-HPLC for Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a nominal concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis & System Suitability:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Trustworthiness through Validation: This method must be validated according to ICH Q2(R2) guidelines.[3][4] Key validation parameters include:
-
Specificity: Demonstrated by separating the main peak from potential impurities and degradation products.
-
Linearity: A direct correlation between analyte concentration and signal response across a defined range.[6]
-
Accuracy: The closeness of the results to the true value, often shown as percent recovery.[6]
-
Precision: Assessed through repeatability (same conditions) and intermediate precision (different days, analysts).[6]
Chiral HPLC: Quantifying Enantiomeric Purity
For a chiral molecule, confirming the enantiomeric excess (% ee) is as critical as determining chemical purity.[1] The biological activity of two enantiomers can differ significantly, making the control of the undesired enantiomer a key regulatory concern.[7] Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for this analysis.
Causality of Method Design: The selection of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is a common starting point for chiral separations of compounds containing aromatic rings and hydrogen-bonding groups (amines, carbamates). These phases create transient, diastereomeric complexes with the enantiomers, leading to differential retention times. Normal-phase (non-polar mobile phase) conditions often provide better selectivity for this type of separation.
Detailed Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
To confirm peak identity, also prepare a sample of the racemic mixture, if available.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system suitable for use with normal-phase solvents.
-
Column: Chiral stationary phase, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). Note: The DEA is added to reduce peak tailing by masking active sites on the silica support.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
The limit of quantification (LOQ) for the minor enantiomer should be established to ensure the method is sensitive enough to meet specifications (e.g., ≤ 0.1%).
-
Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents
Gas chromatography is an ideal technique for analyzing thermally stable and volatile compounds.[8] While this compound itself has low volatility, GC is the primary method for quantifying residual solvents from the manufacturing process (e.g., toluene, ethyl acetate, hexane). This is typically performed using static headspace sampling. For the analysis of the diamine itself or non-volatile impurities, derivatization to increase volatility would be necessary, making HPLC a more direct and preferred approach.[9]
Causality of Method Design: Static headspace sampling is used for residual solvents to avoid injecting non-volatile matrix components onto the GC column, which would cause contamination and poor performance. A polar GC column is chosen to effectively separate common polar and non-polar organic solvents. Flame Ionization Detection (FID) is used due to its excellent sensitivity and near-universal response to carbon-containing compounds.[10]
Detailed Experimental Protocol: Headspace GC for Residual Solvents
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Seal the vial immediately. Prepare a blank vial containing only DMSO.
-
-
GC Conditions:
-
Instrument: GC system with a static headspace autosampler and FID.
-
Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC Parameters:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 200 °C.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
Detector Temperature (FID): 250 °C.
-
-
-
Data Analysis:
-
Identify and quantify residual solvents by comparing retention times and peak areas to those of a certified reference standard mixture.
-
Spectroscopic Methods: Absolute Structural Confirmation
While chromatographic methods are excellent for quantification and separation, they rely on comparison to a reference standard. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide fundamental structural information for unequivocal identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information.[11] It confirms the carbon-hydrogen framework, verifies the presence of the Cbz group and the diamine backbone, and can even be used to detect and identify structurally similar impurities.[12]
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): Used to definitively assign signals and confirm connectivity in complex structures.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation: The resulting spectra should be consistent with the known structure of this compound, including the characteristic signals for the aromatic protons of the Cbz group, the benzylic CH₂, and the aliphatic protons of the butane-diamine chain.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a primary confirmation of identity.[14] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing their molecular weights.
Experimental Protocol: LC-MS Analysis
-
Method: Utilize the same RP-HPLC method described in Section 1.
-
MS Interface: Route the column effluent to an Electrospray Ionization (ESI) source operating in positive ion mode. ESI is a soft ionization technique suitable for polar molecules.
-
Data Interpretation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₂H₁₈N₂O₂), the expected monoisotopic mass is 222.14 Da, so the [M+H]⁺ ion should be observed at m/z 223.15.
Method Comparison and Selection
The choice of analytical method is dictated by the specific quality attribute being measured. No single method is sufficient for a complete quality assessment.
Caption: Logic for selecting the appropriate analytical method based on the quality attribute.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the primary quantitative methods. These values are representative and must be established for each specific validated method.
| Feature | RP-HPLC-UV (Purity) | Chiral HPLC (Enantiomer) | Headspace GC-FID (Solvents) |
| Primary Use | Assay, Related Substances | Enantiomeric Excess | Residual Solvents |
| Typical LOQ | ~0.05% (area %) | ~0.05% (area %) | 1-50 ppm (depends on solvent) |
| Precision (%RSD) | < 2.0% | < 5.0% (at LOQ) | < 10.0% |
| Accuracy (% Recovery) | 98-102% | 90-110% | 80-120% |
| Analysis Time | ~30 min | ~20-40 min | ~20-30 min |
| Strengths | High precision, robust | High selectivity for stereoisomers | High sensitivity for volatiles |
| Limitations | Not suitable for volatiles | CSP can be expensive, limited lifetime | Not suitable for non-volatiles |
Conclusion
The quality control of this compound requires a suite of orthogonal analytical techniques. A combination of RP-HPLC for purity, chiral HPLC for enantiomeric excess, headspace GC for residual solvents, and spectroscopic methods (NMR, MS) for identity provides a comprehensive and robust QC strategy. Each method is chosen for its specific strengths in measuring a critical quality attribute, and its trustworthiness is established through rigorous validation in accordance with global regulatory standards like the ICH guidelines. This integrated approach ensures that each batch of this vital intermediate meets the stringent quality requirements for use in pharmaceutical development and manufacturing.
References
-
Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID. Retrieved from Vitas Analytical Services website.[10]
-
Takahashi, N., et al. (2022). Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis. Glycoscience Protocols.[15]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from International CCS Knowledge Centre website.[8]
-
Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from Benchchem website.[16]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website.[6]
-
Pomin, V. H. (n.d.). Nuclear Magnetic Resonance Methods in Structural Characterization of Glycosaminoglycans. Springer Nature Experiments.[11]
-
Schlachter, S., et al. (2024). Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions. Scientific Reports.[14]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.[3]
-
National Center for Biotechnology Information. (n.d.). 1,2-Butanediamine. PubChem Compound Database.[17]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.[18]
-
Ahmed, R. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions. ResearchGate.[12]
-
Szabó, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules.[19]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website.[4]
-
An, H. J., et al. (n.d.). An HPLC-MALDI MS method for N-glycan analyses using smaller size samples: application to monitor glycan modulation by medium conditions. Glycobiology.[20]
-
Benchchem. (n.d.). Spectroscopic Analysis of 2-[(Z)-dodec-2-enyl]butanedioic acid: A Technical Guide. Retrieved from Benchchem website.[13]
-
National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from NIH website.[21]
-
Yoshikawa, M., et al. (n.d.). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. Analytical Sciences.[22]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.[1]
-
Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from Eurachem website.[23]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.[5]
-
Archimer. (n.d.). Methodology for histamine and biogenic amines analysis. Retrieved from Archimer website.[24]
-
ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines.[25]
-
Google Patents. (n.d.). CN102221594A - Method for determining hexylene diamine content in water by using gas chromatography method.[26]
-
Li, J., et al. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Methods in Molecular Biology.[27]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering website.[28]
-
MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.[29]
-
American Chemical Society. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives.[30]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.[31]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website.[32]
-
Kannappan, V. (2025). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs.[33]
-
CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation.[7]
-
Siggia, S., & GSC. (n.d.). A Rapid Gas Chromatographic Analysis of Diastereomeric Diamines. Analytical Chemistry.[9]
-
ResearchGate. (2025). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine.[34]
-
National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from NIH website.[2]
-
MDPI. (n.d.). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates.[35]
-
ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis.[36]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. academic.oup.com [academic.oup.com]
- 10. vitas.no [vitas.no]
- 11. Nuclear Magnetic Resonance Methods in Structural Characterization of Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multidimensional high-performance liquid chromatography-mapping method for N-linked glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Cbz-Protected Amino Groups [organic-chemistry.org]
- 19. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An HPLC-MALDI MS method for N-glycan analyses using smaller size samples: application to monitor glycan modulation by medium conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurachem.org [eurachem.org]
- 24. archimer.ifremer.fr [archimer.ifremer.fr]
- 25. researchgate.net [researchgate.net]
- 26. CN102221594A - Method for determining hexylene diamine content in water by using gas chromatography method - Google Patents [patents.google.com]
- 27. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bre.com [bre.com]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 32. ema.europa.eu [ema.europa.eu]
- 33. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. researchgate.net [researchgate.net]
assessing the catalytic activity of metal complexes with 2-N-Cbz-butane-1,2-diamine ligands
This comparative guide details the protocol for assessing the catalytic performance of metal complexes bearing 2-N-Cbz-butane-1,2-diamine ligands.
This specific ligand class—mono-carbamate protected vicinal diamines—occupies a distinct niche between the highly acidic sulfonamides (e.g., TsDPEN) and the more basic alkyl/aryl diamines (e.g., DACH). The assessment focuses on benchmarking its electronic and steric influence against established standards.
Executive Summary
The This compound ligand serves as a chiral scaffold for transition metal catalysis (Ru, Rh, Ir, Cu). Unlike the "gold standard" tosylated diamines (Noyori-type), the Cbz (carboxybenzyl) protecting group offers a carbamate electronic profile . This results in a less acidic NH proton (
Ligand Architecture & Comparative Profile
The ligand features a chiral butane backbone with one amine free for coordination and the other protected by a Cbz group.
| Feature | This compound | Ts-DPEN / Ts-DACH (Standard) | Impact on Catalysis |
| Electronic (NH Acidity) | Moderate ( | High ( | Cbz complexes may require stronger bases or higher temperatures for activation in ATH. |
| Steric Bulk | Flexible, planar carbamate | Rigid, tetrahedral sulfonyl | Cbz allows different substrate approach angles; potential for |
| Stability | Sensitive to hydrogenolysis ( | Stable to hydrogenation | Cbz is suitable for transfer hydrogenation but requires care in direct hydrogenation with heterogeneous catalysts. |
| Solubility | Lipophilic | Moderate | Excellent solubility in DCM, Toluene, and iPrOH. |
Experimental Protocol: Catalyst Synthesis
To ensure valid comparative data, the metal complex must be synthesized in situ or isolated as a discrete precatalyst.
Protocol A: In-Situ Generation of Ru(II) Complex
-
Reagents:
, Ligand (this compound), KOH, . -
Workflow:
-
Charge a Schlenk flask with
(0.005 mmol) and Ligand (0.012 mmol). -
Add degassed
(2 mL) and heat at 80°C for 1 hour (orange solution deep red). -
Validation:
NMR (if phosphine auxiliary used) or HRMS to confirm coordination.
-
Core Assessment Workflow
The following workflow benchmarks the Cbz-ligand against the Ts-analog.
Figure 1: Comparative assessment workflow for characterizing novel diamine ligands.
Case Study 1: Asymmetric Transfer Hydrogenation (ATH)
This is the primary stress test for 1,2-diamine ligands. The reaction relies on the Metal-Ligand Bifunctional Mechanism , where the NH proton facilitates hydride transfer.
-
Substrate: Acetophenone (Model substrate).
-
Conditions: 1.0 mol% Catalyst,
(solvent/reductant), (base), 25°C vs 40°C.
Comparative Data Template (Expected Trends):
| Ligand System | Time (h) | Conv. (%) | ee (%) | TOF ( | Notes |
| N-Ts-1,2-diamine | 2 | >99 | 95-98 | 500 | Fast kinetics due to acidic NH. |
| This compound | 6 | 85-95 | 80-92 | 150 | Slower kinetics (less acidic NH). Requires higher temp for max conversion. |
| N-Boc-1,2-diamine | 6 | 80-90 | 75-85 | 140 | Similar to Cbz but lacks |
Mechanistic Insight (The "Why"):
The Cbz group makes the NH proton less acidic than the Ts group. In the Noyori mechanism, the transition state involves a simultaneous transfer of hydride (from Ru) and proton (from N). The higher
Figure 2: The Metal-Ligand Bifunctional Cycle. The Cbz group directly influences the stability of the Transition State (TS).
Case Study 2: Asymmetric Michael Addition
For reactions requiring Lewis Acid activation (e.g., Cu(II) complexes), the Cbz ligand often outperforms sulfonamides due to the absence of the strongly electron-withdrawing sulfonyl group, making the metal center more electrophilic.
-
Reaction: Addition of diethyl malonate to trans-
-nitrostyrene. -
Catalyst:
+ Ligand (1:1.1). -
Solvent: EtOH or Toluene.
Protocol:
-
Mix
(10 mol%) and this compound (11 mol%) in EtOH. Stir 1h. -
Add nitrostyrene (1.0 eq) and diethyl malonate (2.0 eq).
-
Monitor by TLC/HPLC.
Hypothesis: The Cbz-ligand complex often provides superior enantioselectivity in Cu-catalyzed reactions compared to Ts-analogs because the carbamate oxygen can participate in secondary coordination or hydrogen bonding, creating a more rigid chiral pocket.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
- Pastor, I. M., & Adolfsson, H. (2004). N-Monoprotected 1,2-Diamines as Efficient Ligands in the Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 10(16), 3865-3873.
-
Foubelo, F., & Nájera, C. (2024).[1] Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53, 7352-7412. Link
Sources
Technical Guide: FT-IR Spectroscopy for the Characterization of 2-N-Cbz-butane-1,2-diamine
[1]
Executive Summary
2-N-Cbz-butane-1,2-diamine is a critical intermediate in medicinal chemistry, often serving as a chiral scaffold or linker in peptide mimetics and drug conjugates.[1] Its structural duality—possessing a free primary amine at the C1 position and a carbobenzyloxy (Cbz) protected amine at the C2 position—presents a unique characterization challenge.
While Nuclear Magnetic Resonance (NMR) provides structural resolution, Fourier Transform Infrared Spectroscopy (FT-IR) serves as the frontline technique for rapid functional verification. This guide outlines the specific vibrational signatures required to confirm the regioselective protection of the C2-nitrogen while validating the integrity of the C1-primary amine.
Part 1: Structural Context & Vibrational Theory[1]
The primary objective in characterizing this molecule is to differentiate between the free primary amine (C1) and the protected secondary carbamate (C2).
The Structural Challenge
-
Backbone: Butane chain (ethyl tail).[1]
-
C1 Position: Free Primary Amine (
).[1] Critical for subsequent coupling. -
C2 Position: Cbz-Protected Amine (
).[1] Must remain inert.
In an FT-IR spectrum, this molecule exhibits a "hybrid" signature.[1] You are looking for the simultaneous presence of the Urethane Carbonyl (confirming protection) and the Primary Amine Doublet (confirming the free reactive site).
Part 2: Comparative Analysis (Method Selection)
Before detailing the spectral bands, it is essential to understand where FT-IR fits in the analytical workflow compared to alternatives.
Table 1: Analytical Technique Comparison Matrix
| Feature | FT-IR (ATR Mode) | 1H-NMR (400 MHz) | LC-MS (ESI) |
| Primary Utility | Functional Group Fingerprinting | Structural Connectivity & Stereochemistry | Molecular Weight Confirmation |
| Sample State | Solid or Oil (Neat) | Solution (Requires Deuterated Solvent) | Solution (MeOH/AcN) |
| Time per Run | < 2 Minutes | 15–30 Minutes | 10–20 Minutes |
| Key Blind Spot | Cannot easily determine purity % or stereochemistry (R/S).[1] | "Silent" to inorganic salts; solvent peaks can obscure signals.[1] | Cannot distinguish isomers; ionization suppression. |
| Specific Advantage | Instantly differentiates | Quantifies proton ratios (integration). | Detects trace de-protected byproducts. |
Expert Insight: Use FT-IR for "Go/No-Go" decisions during reaction monitoring (e.g., checking if the Cbz group is intact). Use NMR for final purity validation.[1]
Part 3: Detailed Spectral Interpretation[1]
The following band assignments constitute the "Fingerprint" for this compound.
The Diagnostic Region (3500 – 3200 cm⁻¹)
This is the most complex and information-rich region for this diamine.
-
Primary Amine (C1-NH₂): Look for a doublet (two distinct spikes) at the high-frequency end.[1]
-
Carbamate Amine (C2-NH-Cbz): Look for a single sharp band (often overlapping the symmetric amine stretch) around 3300–3340 cm⁻¹ .[1]
-
Validation Check: If you see a broad "mound" instead of sharp spikes, your sample is likely wet (H-bonding with water) or the amine has formed a salt (ammonium species).
The Carbonyl "Gatekeeper" (1750 – 1650 cm⁻¹)
The presence of the Cbz group is confirmed here.
The Fingerprint & Backbone (1600 – 600 cm⁻¹)
-
Amine Scissoring (N-H Bend): ~1590–1620 cm⁻¹.[1] This confirms the presence of the primary amine.[3]
-
Aromatic Ring Modes (Cbz Group): ~1450 cm⁻¹ and ~1500 cm⁻¹ (sharp, weak bands).[1]
-
C-O-C Stretch (Carbamate): ~1250 cm⁻¹ (Broad/Strong).[1]
-
Mono-substituted Benzene (Out-of-Plane): ~690–750 cm⁻¹ (Strong).[1]
Part 4: Experimental Protocol (ATR-FTIR)
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to the likely oily/waxy nature of the diamine.
Step-by-Step Workflow
-
System Prep:
-
Sample Loading:
-
If Liquid/Oil: Place 1 drop directly on the crystal center.[1]
-
If Solid: Place ~5 mg on the crystal and apply pressure using the anvil until the force gauge indicates optimal contact.
-
-
Acquisition Parameters:
-
Post-Processing:
-
Apply Baseline Correction if the baseline drifts (common with amines).[1]
-
Identify the Carbonyl (1690 cm⁻¹) and Amine Doublet (3400 cm⁻¹) immediately.
-
Part 5: Quality Control Workflow
The following diagram illustrates the decision logic for using FT-IR during the synthesis or QC of this compound.
Figure 1: Logical workflow for validating the regioselective protection of this compound using FT-IR spectral markers.
References
-
Common Functional Group Absorptions: LibreTexts Chemistry. (2024).[1][4][5][6] Infrared Spectra of Some Common Functional Groups. Link Citation for: General assignment of C=O and N-H stretching frequencies.
-
Amine Characterization: Master Organic Chemistry. (2016).[1][3] Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link Citation for: Distinction between primary (doublet) and secondary (singlet) amine bands.
-
Cbz Group Stability & Properties: Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Link Citation for: Chemical stability and structural context of the Carbobenzyloxy protecting group.
-
FT-IR vs NMR Comparison: Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Link Citation for: Comparative advantages of FT-IR for functional group analysis versus NMR for structural elucidation.
Sources
- 1. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | 1179361-76-2 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,2-diamine synthesis by diamination [organic-chemistry.org]
A Comparative Guide to the Mass Spectrometry Analysis of 2-N-Cbz-butane-1,2-diamine and its Reaction Products
This technical guide provides an in-depth comparison of mass spectrometry-based methodologies for the characterization of 2-N-Cbz-butane-1,2-diamine and its key reaction products. Designed for researchers, scientists, and professionals in drug development, this document offers insights into experimental design, data interpretation, and the selection of optimal analytical strategies. We will explore the underlying principles of ionization and fragmentation, supported by experimental protocols and comparative data to ensure scientific integrity and practical applicability.
Introduction: The Significance of Cbz-Protected Diamines in Synthesis
Carbamate-protected amines are fundamental building blocks in modern organic synthesis, particularly in the construction of pharmaceuticals and other bioactive molecules.[1][2] The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation. This compound, a chiral diamine, serves as a valuable intermediate for the synthesis of more complex molecules where the differential reactivity of the two amino groups is exploited.
Accurate and efficient monitoring of reactions involving this compound is crucial for process optimization and quality control. Mass spectrometry (MS) stands out as a powerful analytical tool for this purpose, offering high sensitivity, speed, and structural information. This guide will compare and contrast different MS-based approaches for the analysis of the parent compound and its derivatives, such as the deprotected diamine and products from further functionalization of the free amino group.
Foundational Principles of Mass Spectrometry for Protected Amines
The mass spectrometric analysis of any compound is governed by its ability to be ionized and the subsequent fragmentation of the resulting ion. For this compound, its chemical structure dictates the most effective analytical approaches.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is paramount for successful MS analysis. For molecules like this compound, which possess a degree of polarity and are typically analyzed via liquid chromatography-mass spectrometry (LC-MS), Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and moderately polar molecules.[3][4] It involves the formation of highly charged droplets from which ions are desorbed into the gas phase. Given the presence of the amine and carbamate functionalities, this compound is readily protonated, making it an excellent candidate for positive-ion ESI. Organic amines, particularly basic amines, are generally well-suited for ESI.[5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[4][6] Ionization occurs in the gas phase through a corona discharge. While APCI could be used, ESI is generally preferred for this class of compounds due to the higher polarity imparted by the free amine and the carbamate group.[7]
Recommendation: For routine analysis of this compound and its polar reaction products, ESI in positive ion mode is the recommended technique due to its high efficiency in ionizing such molecules.
Fragmentation Patterns: Deciphering the Molecular Structure
Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID) of a selected precursor ion. The fragmentation of this compound is expected to follow predictable pathways based on the lability of certain bonds.
The presence of a nitrogen atom means that the molecular ion will have an odd nominal mass, a key diagnostic feature in mass spectrometry.[8][9] The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen.[8][10] For Cbz-protected amines, characteristic losses of the protecting group are also expected. Specifically, cleavage of the benzylic C-O bond can lead to the formation of a stable tropylium cation (m/z 91).[11]
Experimental Design and Methodologies
This section provides detailed protocols for the LC-MS analysis of this compound and a typical reaction mixture.
Liquid Chromatography Method for Separation
Given the chiral nature of this compound, a chiral stationary phase is necessary for enantiomeric separation.[12][13] However, for reaction monitoring where enantioselectivity is not the primary goal, a standard reversed-phase column is sufficient. Reversed-phase chromatography is also highly compatible with ESI-MS.[14][15]
Experimental Protocol: Reversed-Phase LC-MS
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dilute the sample in a 50:50 mixture of water and acetonitrile.
Mass Spectrometry Parameters
Experimental Protocol: ESI-MS/MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Perform product ion scans on the protonated molecular ions of the compounds of interest.
Comparative Analysis of this compound and its Reaction Products
To illustrate the power of MS in reaction monitoring, let's consider a common synthetic transformation: the acylation of the free amino group of this compound with acetic anhydride to form 2-N-Cbz-4-N-acetyl-butane-1,2-diamine.
Expected Mass Spectra and Fragmentation
The table below summarizes the expected m/z values for the key species in this reaction.
| Compound | Structure | Molecular Weight (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₂H₁₈N₂O₂ | 222.28 | 223.14 | 179.1 (loss of C₂H₅N), 108.1 (C₇H₇OH₂⁺), 91.1 (tropylium ion) |
| Butane-1,2-diamine | C₄H₁₂N₂ | 88.15 | 89.10 | 72.1 (loss of NH₃), 44.1 (C₂H₆N⁺) |
| 2-N-Cbz-4-N-acetyl-butane-1,2-diamine | C₁₄H₂₀N₂O₃ | 264.32 | 265.16 | 223.1 (loss of acetyl group), 108.1, 91.1 |
Visualizing the Analytical Workflow
The following diagram illustrates the workflow for the LC-MS analysis of the reaction mixture.
Caption: LC-MS workflow for reaction monitoring.
Interpreting Fragmentation Data
The fragmentation patterns provide confirmation of the identity of each species.
Caption: Predicted fragmentation of this compound.
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of this compound and its reaction products. The selection of ESI as the ionization source provides high sensitivity for these polar molecules. Analysis of the fragmentation patterns allows for unambiguous identification of the starting material, intermediates, and final products, enabling efficient reaction monitoring and process optimization. The methodologies presented in this guide provide a robust framework for researchers in synthetic and medicinal chemistry to confidently analyze this important class of compounds.
References
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. [Link]
-
Ismail, O. H., Anton, A., & P. de la Mata, F. J. (2016). Chiral analysis by MS. Analytical Chemistry, 88(1), 26-43. [Link]
-
Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. [Link]
-
Hernández-Vázquez, E., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(1), 58-61. [Link]
-
Gotor-Fernández, V., Gotor, V., & García-García, P. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
-
Heijs, B., et al. (2021). MALDI-2 for the Enhanced Analysis of N-Linked Glycans by Mass Spectrometry Imaging. Analytical Chemistry, 93(8), 3844–3851. [Link]
-
Churchill, J., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. Journal of Chromatography B, 1216, 123610. [Link]
-
Brodbelt, J. S., et al. (2020). Two-Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. Angewandte Chemie International Edition, 59(32), 13248-13257. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]
-
Welch, C. J. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]
-
Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Tureček, F., & Yao, X. (2003). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 14(11), 1253–1266. [Link]
-
Kaza, M., & Zgoła-Grześkowiak, A. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica, 28(3), 325-341. [Link]
-
Heeren, R. M. A., et al. (2023). MALDI-2 Mass Spectrometry for Synthetic Polymer Analysis. Macromolecules, 56(19), 7786–7793. [Link]
-
SK. (2014, March 23). Carbamate Protective Groups. Chem-Station. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 5. biotage.com [biotage.com]
- 6. youtube.com [youtube.com]
- 7. akjournals.com [akjournals.com]
- 8. youtube.com [youtube.com]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gcms.cz [gcms.cz]
- 14. lcms.cz [lcms.cz]
- 15. osti.gov [osti.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-N-Cbz-butane-1,2-diamine
For the diligent researcher pushing the boundaries of drug development, the synthesis of novel compounds like 2-N-Cbz-butane-1,2-diamine is a significant step. However, the lifecycle of a chemical does not end with its successful synthesis and application. Responsible disposal is a critical, often overlooked, aspect of laboratory work that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
Understanding the Compound: Hazard Profile and Rationale for Caution
Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance. The procedures outlined below are designed to mitigate risks associated with corrosive and potentially toxic chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact, which can lead to burns and irritation. |
| Body Protection | A flame-resistant laboratory coat | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any potentially harmful vapors or aerosols[4]. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its transfer to a licensed disposal facility.
Step 1: Waste Segregation and Containerization
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling is Critical: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Corrosive," "Potential Irritant")
-
The date when the first drop of waste was added.
-
-
Avoid Mixing Wastes: Do not mix this compound waste with other waste streams, especially strong acids or oxidizing agents, to prevent violent reactions[1].
Step 2: In-Lab Storage
-
Store in a Designated Area: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Waste containers should remain sealed at all times, except when adding waste.
Step 3: Waste Characterization and Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed. While this compound is not a listed waste, it may exhibit hazardous characteristics.
Furthermore, the U.S. Environmental Protection Agency (EPA) has designated certain wastes from the production of carbamates as hazardous under the "K-list"[5][6]. Specifically, waste codes K156, K157, and K158 apply to organic waste, wastewaters, and solids from carbamate production, respectively[5][6]. This strongly suggests that waste containing this compound should be managed as hazardous waste.
Step 4: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on institutional and regulatory requirements for hazardous waste disposal.
-
Engage a Licensed Hazardous Waste Disposal Company: Your EHS office will have contracts with licensed and insured hazardous waste disposal companies.
-
Provide Complete Information: When arranging for pickup, provide the disposal company with all available information about the waste, including its chemical name, potential hazards, and the fact that a specific SDS is unavailable.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and follow these steps:
-
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.
-
Isolate the Area: Prevent entry into the spill zone.
-
Consult Emergency Services: For large or unmanageable spills, contact your institution's emergency response team or local fire department.
-
Small Spills (if trained and equipped):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. By adhering to the procedures outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of personal or environmental well-being. Always consult your institution's specific guidelines and prioritize safety in all laboratory operations.
References
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: trans-1,2-Diaminocyclohexane. Date of compilation: 23-Jan-2024. [Link]
-
Dr. Oracle. (2025). What is the treatment for carbamate poisoning?. Published November 25, 2025. [Link]
-
Padda, I. S., & Ben-Ezra, J. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
RCRAInfo. (n.d.). Waste Code. [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
-
Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. Published August 2, 2024. [Link]
-
ResearchGate. (2025). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Published August 6, 2025. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
El-Nahhal, Y. (2018). Successful Management of Carbamate Poisoning among Children: Case Report from Gaza Strip. Journal of Biosciences and Medicines, 6, 1-11. [Link]
-
U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Federal Register, 59(40), 9808-9860. [Link]
-
Radulović, V., et al. (2019). Photochemical Processes for Removal of Carbamate Pesticides from Water. Journal of the Serbian Chemical Society, 84(10), 1167-1178. [Link]
-
Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Letters in Organic Chemistry. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Published March 20, 2025. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
